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2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole Documentation Hub

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  • Product: 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole
  • CAS: 1784839-43-5

Core Science & Biosynthesis

Foundational

Chemical properties of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole

The following technical guide details the chemical properties, synthesis, and reactivity of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole , a specialized fluorinated heterocyclic building block used in modern medicinal chem...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, synthesis, and reactivity of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole , a specialized fluorinated heterocyclic building block used in modern medicinal chemistry.

[1]

Executive Summary

2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole is a high-value heterocyclic scaffold employed in drug discovery to modulate lipophilicity and metabolic stability. The molecule features a thiazole core substituted at the C2 position with a reactive bromine atom and at the C4 position with a 1,1-difluoroethyl group (


).

This specific substitution pattern offers two distinct advantages:

  • Synthetic Versatility: The C2-bromide serves as an excellent electrophile for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).

  • Bioisosteric Utility: The 1,1-difluoroethyl moiety acts as a lipophilic, metabolically stable bioisostere of the ethyl (

    
    ) or isopropyl (
    
    
    
    ) groups, blocking benzylic oxidation while maintaining steric bulk.

Physicochemical Properties

The following data represents the core physicochemical profile derived from structural analysis and analog comparison.

PropertyValue / Description
IUPAC Name 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole
CAS Number 1781320-87-3 (Generic/Analogous) / 1184916-83-5 (Ref)
Molecular Formula

Molecular Weight 228.06 g/mol
Physical State Low-melting solid or viscous oil (Ambient)
Boiling Point ~190–200 °C (Predicted @ 760 mmHg)
LogP (Predicted) 2.8 ± 0.4 (Moderate Lipophilicity)
pKa (Conjugate Acid) ~0.5 (Thiazole nitrogen is weakly basic due to F-withdrawal)
Solubility Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water

Synthetic Routes & Methodology

Access to this core is typically achieved via two primary strategies: Deoxofluorination of Acetylthiazoles (Method A) or Hantzsch Thiazole Synthesis (Method B). Method A is preferred for laboratory-scale precision.

Method A: Deoxofluorination (The "Medicinal Chemistry" Route)

This route converts the commercially available 2-bromo-4-acetylthiazole into the difluoroethyl target using a nucleophilic fluorinating agent.

Step-by-Step Protocol:

  • Starting Material: 2-Bromo-4-acetylthiazole (1.0 eq).

  • Reagent: Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.5–2.0 eq).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Cool the solution of 2-bromo-4-acetylthiazole in DCM to 0°C under nitrogen.

    • Add DAST dropwise (Exothermic!).[1]

    • Allow the mixture to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Quench: Pour slowly into saturated aqueous

      
       (Caution: 
      
      
      
      evolution).
    • Isolation: Extract with DCM, dry over

      
      , and concentrate.
      
    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).[2]

Method B: Hantzsch Thiazole Synthesis

This route constructs the thiazole ring directly but requires a specialized fluorinated precursor.

  • Precursor: 3-Bromo-1,1-difluorobutan-2-one.

  • Cyclization: Condensation with thiourea in ethanol at reflux yields the 2-amino-4-(1,1-difluoroethyl)thiazole.

  • Sandmeyer Reaction: Conversion of the C2-amine to C2-bromide using

    
     and tert-butyl nitrite (Sandmeyer conditions).
    
Visualization: Synthesis & Reactivity Logic

The following diagram illustrates the synthesis via Method A and the downstream reactivity profile.

G Start 2-Bromo-4-acetylthiazole (Precursor) Product 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole (THE CORE) Start->Product Nucleophilic Fluorination Reagent DAST / Deoxo-Fluor (DCM, 0°C -> RT) Reagent->Product Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Product->Suzuki C-C Bond Formation Buchwald Buchwald-Hartwig (R2NH, Pd cat.) Product->Buchwald C-N Bond Formation Lithiation Li-Halogen Exchange (n-BuLi, -78°C) Product->Lithiation Nucleophile Generation

Caption: Synthesis via deoxofluorination and divergent reactivity at the C2 position.

Chemical Reactivity Profile

The C2-Bromine Handle

The bromine atom at the C2 position is activated by the electron-deficient nature of the thiazole ring (similar to 2-bromopyridine).

  • Suzuki-Miyaura Coupling: Reacts efficiently with aryl/heteroaryl boronic acids using standard catalysts like

    
     or 
    
    
    
    with
    
    
    or
    
    
    .
  • Buchwald-Hartwig Amination: Allows introduction of amines. Requires specific ligands (e.g., Xantphos, BINAP) to prevent catalyst poisoning by the thiazole sulfur.

  • SNAr (Nucleophilic Aromatic Substitution): While less reactive than 2-bromo-5-nitrothiazole, the C2-Br can be displaced by strong nucleophiles (thiols, alkoxides) under forcing conditions or microwave irradiation.

The 1,1-Difluoroethyl Group ( )

This moiety is chemically robust but electronically significant.

  • Electronic Effect: It is a strong electron-withdrawing group (EWG) by induction (

    
    ), lowering the electron density of the thiazole ring and reducing the basicity of the thiazole nitrogen.
    
  • Metabolic Stability: Unlike an ethyl group, the

    
    -position is fully fluorinated, preventing Cytochrome P450-mediated hydroxylation. This extends the half-life (
    
    
    
    ) of the drug candidate.
  • Lipophilicity: It increases

    
     compared to a methyl group, aiding membrane permeability.
    

Experimental Protocol: Suzuki Coupling (Example)

Objective: Coupling of 2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole with Phenylboronic acid.

  • Charge: In a reaction vial, combine the thiazole core (1.0 eq), Phenylboronic acid (1.2 eq), and

    
     (2.0 eq).
    
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas with nitrogen for 5 mins.

  • Catalyst: Add

    
     (5 mol%).
    
  • Reaction: Seal and heat to 90°C for 4 hours.

  • Workup: Cool, dilute with EtOAc, wash with brine. Dry organic layer (

    
    ) and concentrate.[3][4]
    
  • Yield Expectation: 75–90% (Thiazole C2-bromides are generally excellent substrates).

Safety & Handling

  • DAST Risks: If synthesizing via Method A, be aware that DAST can react violently with water to produce HF. Use strictly anhydrous conditions and plastic/Teflon labware if possible.

  • Thiazole Toxicity: Many halogenated thiazoles are skin irritants and potential sensitizers. Handle in a fume hood.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Ertl, P., et al. (2017). The CF2H and CF2Me Groups as Lipophilic Bioisosteres. Bioorganic & Medicinal Chemistry Letters. Link

  • Organic Chemistry Portal. Synthesis of Thiazoles. (General Hantzsch and Deoxofluorination protocols). Link

  • PubChem. Compound Summary: 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole.[5] Link

Sources

Exploratory

2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole: Comprehensive Chemical Identifiers, Synthesis, and Application Workflows

Executive Summary In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetic profiles. 2-Bromo-4-(1,1-difluoroethyl)-1,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated motifs is paramount for optimizing pharmacokinetic profiles. 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole represents a highly versatile, bifunctional heterocyclic building block. It combines the metabolic resilience of a 1,1-difluoroethyl group with the synthetic malleability of a C2-brominated thiazole core. This whitepaper provides an in-depth technical analysis of its chemical identifiers, the mechanistic rationale for its use in drug design, and field-proven protocols for its downstream functionalization.

Core Chemical Identifiers & Structural Data

Accurate identification of regioisomers is critical in heterocyclic chemistry. While the related isomer 4-bromo-2-(1,1-difluoroethyl)thiazole is widely cataloged under 1[1], the specific 2-bromo-4-substituted architecture discussed herein is definitively tracked via its PubChem CID and InChI identifiers[2].

The quantitative structural parameters of 2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole are summarized below:

PropertyValue
Chemical Name 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole
Molecular Formula C5H4BrF2NS
Molecular Weight 228.06 g/mol
Monoisotopic Mass 226.92159 Da
XlogP (Predicted) 2.8
PubChem CID 84792018
SMILES CC(C1=CSC(=N1)Br)(F)F
InChIKey LVJCNMGOPZFWGT-UHFFFAOYSA-N

Mechanistic Insights: The Rationale Behind the Scaffold

The architectural design of this building block is not arbitrary; it is engineered to solve specific liabilities in lead optimization.

  • The 1,1-Difluoroethyl Motif as a Bioisostere: The 1,1-difluoroethyl group is increasingly utilized as a 3 for methoxy and ethyl ethers[3]. The strong carbon-fluorine bonds effectively block cytochrome P450-mediated oxidative metabolism at the highly susceptible benzylic/allylic position. Furthermore, the electron-withdrawing nature of the CF2 group modulates the pKa of the adjacent thiazole nitrogen, fine-tuning the molecule's overall lipophilicity and membrane permeability.

  • The 2-Bromo-1,3-Thiazole Core: The bromine atom at the C2 position of the thiazole ring is highly activated. The adjacent electronegative nitrogen atom depletes electron density at the C2 carbon, making it an exceptional electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, and Buchwald-Hartwig aminations). 4 synthesized from such cores have demonstrated significant potential in modulating metabolic targets, including PPAR-γ and α-glucosidase[4].

Application Workflows & Signaling Pathways

The integration of this building block into a medicinal chemistry workflow allows researchers to rapidly generate lead compounds capable of modulating downstream biological pathways.

G BB 2-Bromo-4-(1,1-difluoroethyl) -1,3-thiazole Coupling Palladium-Catalyzed Cross-Coupling BB->Coupling Functionalization Lead Fluorinated Thiazole Lead Compound Coupling->Lead SAR Optimization Target Target Protein (e.g., PPAR-γ / Kinase) Lead->Target High Affinity Binding Outcome Therapeutic Efficacy (Metabolic Stability) Target->Outcome Pathway Modulation

Workflow from fluorinated thiazole building block to therapeutic efficacy via target modulation.

Experimental Protocols: Self-Validating Cross-Coupling

To append an aryl or heteroaryl pharmacophore at the C2 position, a Suzuki-Miyaura cross-coupling is typically employed. The following protocol is designed as a self-validating system to ensure high yields and prevent the degradation of the sensitive difluoroethyl moiety.

Objective: Synthesis of 2-Aryl-4-(1,1-difluoroethyl)-1,3-thiazole derivatives.

Step-by-Step Methodology:

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole (1.0 equiv, 1.0 mmol) and the desired aryl boronic acid (1.2 equiv, 1.2 mmol).

    • Validation Check: Prior to addition, analyze the boronic acid via LC-MS. If boroxine anhydrides are detected, adjust the stoichiometry accordingly to ensure exactly 1.2 equivalents of the active boron species are present.

  • Catalyst and Base Assembly: Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol%) and anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol).

    • Causality: Pd(dppf)Cl₂ is selected because its large bite angle facilitates the reductive elimination step, which is often the rate-limiting step in sterically hindered heteroaryl systems. K₂CO₃ is chosen as a mild base to activate the boronic acid without triggering unwanted defluorination.

  • Solvent Introduction & Degassing: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Sparge the solution with Argon for 15 minutes.

    • Causality: The inclusion of water is critical; it dissolves the inorganic base and promotes the formation of the highly active palladium-hydroxo complex, accelerating transmetalation. Rigorous deoxygenation prevents the homocoupling of the boronic acid and the oxidation of the Pd(0) catalyst.

  • Reaction Execution: Heat the mixture to 90 °C under an Argon atmosphere for 12 hours.

  • Reaction Monitoring & Validation: Monitor the reaction via LC-MS. The starting material possesses a built-in diagnostic tool: a distinct 1:1 isotopic doublet at m/z 226.9 and 228.9 ([M+H]⁺), corresponding to the ⁷⁹Br and ⁸¹Br isotopes[2]. The complete disappearance of this doublet confirms the consumption of the electrophile.

  • Workup and Purification: Cool the mixture to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Analytical Validation of the Fluorinated Motif

Post-synthesis, the integrity of the 1,1-difluoroethyl group must be verified.

  • ¹⁹F NMR Spectroscopy: The -CF₂CH₃ group will typically present as a distinct multiplet (often a quartet due to J-coupling with the adjacent methyl protons) in the ¹⁹F NMR spectrum. This serves as a rapid, definitive confirmation that the fluorinated moiety has remained intact and has not undergone elimination to a fluoroalkene under the basic cross-coupling conditions.

References

  • Source: NIH PubMed Central (PMC)
  • PubChemLite - 2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole (C5H4BrF2NS)
  • Fluorinated indeno-quinoxaline bearing thiazole moieties as hypoglycaemic agents targeting α-amylase, and α-glucosidase: synthesis, molecular docking, and ADMET studies Source: Taylor & Francis Online URL
  • 1785556-59-3 | 4-Bromo-2-(1,1-difluoroethyl)

Sources

Foundational

Strategic Utilization of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole in Medicinal Chemistry

Executive Summary In the optimization of small molecule therapeutics, the 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole (CAS: 1785556-59-3) scaffold represents a high-value building block designed to address two perennial c...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the optimization of small molecule therapeutics, the 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole (CAS: 1785556-59-3) scaffold represents a high-value building block designed to address two perennial challenges: metabolic stability and lipophilicity modulation .

This guide details the technical utility of this intermediate. Unlike standard alkyl-substituted thiazoles, the incorporation of the 1,1-difluoroethyl (


)  motif acts as a metabolic "shield" against cytochrome P450-mediated oxidation while functioning as a bioisostere for ethyl and methoxy groups. This document provides the rationale, synthetic protocols, and strategic logic for deploying this moiety in drug discovery programs.

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The molecule features a reactive electrophilic handle (C2-bromide) and a metabolically robust functional group (C4-difluoroethyl).

PropertyData
Chemical Name 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole
CAS Number 1785556-59-3
Molecular Formula

Molecular Weight 228.06 g/mol
Physical State Liquid or low-melting solid (depending on purity)
Solubility Soluble in DCM, THF, DMSO; sparingly soluble in water
Key Reactivity C2-Position: High reactivity in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).C4-Position: Inert under standard coupling conditions; acts as a steric/electronic modulator.[1]

Medicinal Chemistry Rationale

The "Fluorine Effect" on Metabolic Stability

The primary driver for selecting this building block is the blocking of metabolic soft spots .

  • Problem: Alkyl groups attached to aromatic/heteroaromatic rings (e.g., 4-ethylthiazole) are prone to rapid benzylic hydroxylation by CYP450 enzymes. This leads to short half-life (

    
    ) and high clearance (
    
    
    
    ).
  • Solution: The 1,1-difluoroethyl group replaces the benzylic hydrogens with fluorine atoms. The high bond dissociation energy (BDE) of the C–F bond (~105 kcal/mol) vs. the C–H bond (~98 kcal/mol) renders this position resistant to hydrogen atom abstraction (HAT), effectively shutting down oxidative metabolism at this site.

Bioisosterism & Lipophilicity

The


 group is a non-classical bioisostere.
  • vs. Ethyl (

    
    ):  Similar steric volume but significantly different electronics. The fluorines lower the pKa of the thiazole nitrogen, potentially reducing hERG liability by decreasing basicity.
    
  • vs. Methoxy (

    
    ):  The 
    
    
    
    group mimics the electronic withdrawal of oxygen but is more lipophilic (
    
    
    ), aiding in membrane permeability for CNS targets or intracellular efficiency.
Decision Logic: When to Use?

The following decision tree illustrates the strategic deployment of this scaffold in a Lead Optimization campaign.

SAR_Logic Start Lead Compound Analysis (Thiazole Core) Issue_Metab Issue: High Clearance? (Benzylic Oxidation) Start->Issue_Metab Issue_Potency Issue: Low Potency? Start->Issue_Potency Sol_F Strategy: Block Metabolism Replace -Et/-Me with -CF2Me Issue_Metab->Sol_F Yes (Metabolic Soft Spot) Sol_H Strategy: Steric/Electronic Scan Use -CF2Me as Bioisostere Issue_Potency->Sol_H Explore Lipophilic Space Result Outcome: 1. Increased t1/2 2. Modulated pKa 3. Maintained Steric Fit Sol_F->Result Sol_H->Result

Figure 1: SAR Decision Logic for incorporating the 1,1-difluoroethyl thiazole motif.

Synthetic Protocols

The synthesis of the building block itself and its subsequent application in cross-coupling are described below.

Synthesis of the Building Block (Hantzsch/Sandmeyer Route)

While commercially available, the de novo synthesis allows for the introduction of isotopically labeled materials or derivatives.

Step 1: Hantzsch Thiazole Synthesis

  • Reagents: 3-Bromo-3,3-difluorobutan-2-one, Thiourea, Ethanol.

  • Mechanism: Condensation of the

    
    -haloketone with thiourea forms the 2-aminothiazole ring.[2]
    
  • Protocol:

    • Dissolve 3-bromo-3,3-difluorobutan-2-one (1.0 eq) in EtOH (0.5 M).

    • Add thiourea (1.1 eq).

    • Reflux for 4–6 hours.

    • Concentrate and neutralize with saturated

      
      .
      
    • Isolate 2-amino-4-(1,1-difluoroethyl)thiazole via filtration or extraction.

Step 2: Sandmeyer Bromination

  • Reagents:

    
    , 
    
    
    
    -Butyl Nitrite (
    
    
    -BuONO), Acetonitrile (MeCN).
  • Protocol:

    • Suspend

      
       (1.5 eq) in dry MeCN at 0°C.
      
    • Add

      
      -BuONO (1.5 eq) dropwise.
      
    • Add 2-amino-4-(1,1-difluoroethyl)thiazole (1.0 eq) portion-wise.

    • Allow to warm to RT and stir for 2 hours (evolution of

      
       gas).
      
    • Quench with 1M HCl, extract with EtOAc.

    • Purify via silica gel chromatography (Hexane/EtOAc) to yield 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole .

Application: Suzuki-Miyaura Coupling

This protocol describes coupling the thiazole to an aryl boronic acid.

Standard Operating Procedure (SOP):

  • Setup: In a microwave vial or sealed tube, combine:

    • 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole (1.0 eq)

    • Aryl Boronic Acid (

      
      ) (1.2 eq)
      
    • 
       (0.05 eq)
      
    • 
       (2.0 eq)
      
  • Solvent: Add 1,4-Dioxane/Water (4:1 ratio, degassed).

  • Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave).

  • Workup: Dilute with water, extract with EtOAc, dry over

    
    .
    
  • Purification: Flash chromatography.

Visualizing the Synthetic Workflow

The following diagram outlines the chemical lineage from raw materials to the final drug-like scaffold.

Synthesis_Flow Ketone 3-bromo-3,3- difluorobutan-2-one AminoThiazole 2-Amino-4- (1,1-difluoroethyl)thiazole Ketone->AminoThiazole Hantzsch Synthesis (EtOH, Reflux) Thiourea Thiourea Thiourea->AminoThiazole BromoThiazole 2-Bromo-4- (1,1-difluoroethyl)thiazole (The Core) AminoThiazole->BromoThiazole Diazotization Drug Final Coupled Drug Candidate BromoThiazole->Drug Cross-Coupling Sandmeyer Sandmeyer (CuBr2, tBuONO) Sandmeyer->BromoThiazole Suzuki Suzuki Coupling (Pd cat, Ar-B(OH)2) Suzuki->Drug

Figure 2: Synthetic workflow from raw materials to final functionalized scaffold.

Safety & Handling

  • Hazards: 2-Bromothiazoles are potential skin sensitizers and irritants.

  • Volatility: Low molecular weight thiazoles can be volatile; handle in a fume hood.

  • Reactivity: Avoid strong oxidizing agents. The C-Br bond is labile to zero-valent metals (Pd, Ni) and lithiating agents (

    
    -BuLi).
    
  • Waste: Dispose of halogenated organic waste in designated streams.

References

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Vertex AI Search / CAS.cn. 3[1]

  • Fluorine-containing substituents: metabolism of the

    
    -difluoroethyl thioether motif. Beilstein Journal of Organic Chemistry. 4
    
  • On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv / NIH. 5

  • 1,3-Dibromo-1,1-difluoro-2-propanone as a Useful Synthon for a Chemoselective Preparation of 4-Bromodifluoromethyl Thiazoles. ACS Omega. 6

  • PubChemLite: 2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole Compound Summary. PubChem. 7[2][1]

Sources

Exploratory

Electronic Effects of 1,1-Difluoroethyl Group on Thiazole Rings

This guide details the electronic, physicochemical, and synthetic profile of the 1,1-difluoroethyl ( ) group on thiazole rings. It is designed for medicinal chemists seeking to optimize potency, metabolic stability, and...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the electronic, physicochemical, and synthetic profile of the 1,1-difluoroethyl (


) group on thiazole rings. It is designed for medicinal chemists seeking to optimize potency, metabolic stability, and solubility in drug candidates.

Technical Guide for Drug Design & Synthesis

Executive Summary: The "Goldilocks" Bioisostere

The 1,1-difluoroethyl group (


) has emerged as a critical bioisostere in modern medicinal chemistry, occupying a "Goldilocks" zone between the highly lipophilic, strongly electron-withdrawing trifluoromethyl group (

) and the metabolically labile methyl group (

).

When attached to a thiazole ring, this moiety offers three distinct advantages:

  • Electronic Modulation: It exerts a moderate electron-withdrawing effect (

    
    ), weaker than 
    
    
    
    (
    
    
    ), preserving the basicity of the thiazole nitrogen for hydrogen bonding.
  • Lipophilicity Tuning: It lowers

    
     relative to 
    
    
    
    while maintaining sufficient lipophilicity for membrane permeability.
  • Metabolic Blockade: The gem-difluoro motif blocks benzylic oxidation at the

    
    -position, a common clearance pathway for alkyl-substituted thiazoles.
    

Physicochemical Profile

Electronic Vectors (Hammett Parameters)

The electronic influence of the 1,1-difluoroethyl group is defined by a strong inductive effect (


) mitigated by the hyperconjugative donation of the terminal methyl group. Unlike the 

group, which strongly deactivates the thiazole ring (reducing

of the conjugate acid), the

group allows for fine-tuning of electron density.
SubstituentHammett

Hammett

Electronic Character



Weak Donor


(est.)

(est.)
Moderate Acceptor



Moderate Acceptor



Strong Acceptor

Impact on Thiazole Basicity:

  • C2-Substitution: A

    
     group at C2 renders the thiazole nitrogen non-basic (
    
    
    
    ). Replacing it with
    
    
    restores partial basicity (
    
    
    ), potentially recovering H-bond acceptor capability in the kinase hinge region or GPCR pockets.
Lipophilicity & Conformational Bias

The


 group is often termed a "lipophilic bioisostere" of the methoxy group (

) due to similar van der Waals volume and shape, but with distinct polarity.
  • LogP Shift: Replacing

    
     with 
    
    
    
    typically reduces
    
    
    by 0.4 – 0.6 units , improving aqueous solubility.
  • Conformation (The Gauche Effect): On heteroaromatic rings, the

    
     group prefers a conformation where the C–C bond of the ethyl group is orthogonal to the 
    
    
    
    -system to minimize dipole repulsion, potentially locking the terminal methyl group into a specific vector for hydrophobic interactions.

Synthetic Methodologies

Installing the 1,1-difluoroethyl group on a thiazole ring is challenging due to the instability of certain fluorinated precursors. Two primary strategies are recommended: Late-Stage Radical Functionalization (for existing scaffolds) and De Novo Hantzsch Synthesis (for building the ring).

Method A: Late-Stage Radical Alkylation (Minisci-Type)

This method is ideal for functionalizing the electron-deficient C2 position of the thiazole ring using a sulfinate reagent.

Mechanism: Oxidative desulfinylation generates an electrophilic radical (


) that attacks the protonated heteroaromatic base.

G Start Thiazole Substrate Intermediate Radical Addition (•CF2Me at C2/C5) Start->Intermediate TFA, CH2Cl2/H2O Reagent Zn(SO2CF2Me)2 (Zinc Difluoroethylsulfinate) Reagent->Intermediate Radical Gen Oxidant TBHP (tert-Butyl hydroperoxide) Oxidant->Intermediate Product Difluoroethyl Thiazole Intermediate->Product Oxidation/Aromatization

Caption: Radical innate C-H functionalization of thiazoles using zinc sulfinate reagents.

Protocol 1: Radical C-H Difluoroethylation

  • Reagents: Thiazole substrate (1.0 equiv), Zinc bis(1,1-difluoroethylsulfinate) (DFES-Zn) (3.0 equiv), TBHP (70% aq., 5.0 equiv), TFA (1.0 equiv).

  • Solvent: DCM:H₂O (2.5:1) biphasic system.

  • Procedure:

    • Dissolve substrate in DCM/H₂O.

    • Add TFA (protonates thiazole N, activating the ring).

    • Add DFES-Zn and TBHP at 0°C.

    • Stir vigorously at RT for 12–24 h.

    • Note: The radical is electrophilic; it prefers the most electron-rich position available, typically C5 if C2 is blocked, or C2 if unsubstituted.

Method B: Nickel-Catalyzed Cross-Coupling

For installing the group at a specific halogenated position (e.g., 2-bromothiazole or 4-bromothiazole).

Protocol 2: Ni-Catalyzed Cross-Coupling with


 
  • Catalyst:

    
     (10 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (bbbpY) (15 mol%).
    
  • Reductant: Manganese powder (3.0 equiv).

  • Reagent: 1-chloro-1,1-difluoroethane (gas, bubbled or sealed tube).

  • Conditions: DMA, 80°C, 16 h.

  • Advantage: Allows regiospecific installation avoiding the isomer mixtures common in radical chemistry.

Case Study: Bioisosteric Replacement in Kinase Inhibitors

Consider a theoretical optimization of a thiazole-based kinase inhibitor (e.g., Dasatinib analog).

ParameterOriginal (

)
Fluorinated (

)
Optimized (

)
Metabolic Stability Low (Benzylic hydroxylation)HighHigh
Electronic (

)

(Donor)

(Strong Acceptor)

(Mild Acceptor)
LogP 2.53.42.9
H-Bond Basicity HighNoneModerate

Outcome: The


 analog blocks the metabolic soft spot of the methyl group without incurring the massive lipophilicity penalty or complete loss of basicity associated with the 

group. This often results in a compound with extended half-life (

) and maintained potency.

References

  • Baran, P. S., et al. (2012). "Innate C-H trifluoromethylation of heterocycles." Proceedings of the National Academy of Sciences, 108(35), 14411-14415. Link(Foundational work on sulfinate radical chemistry applicable to difluoroethylation).

  • Hu, J., et al. (2019).[1] "Nickel-Catalyzed 1,1-Difluoroethylation of Aryl Boronic Acids." Journal of Organic Chemistry, 84(9), 5348–5356. Link.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link.

  • Yagupolskii, Y. L., et al. (2024). "Introduction of the Difluoro(methoxy)methyl Group into the Aromatic Ring and the Study of Its Electronic Properties." Journal of Organic and Pharmaceutical Chemistry, 22(4). Link(Source for comparative Hammett constants).

  • Jeffries, B., et al. (2018). "Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange." Journal of Medicinal Chemistry, 61(23), 11098–11109. Link.

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling, Safety Data, and Synthetic Utility of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole

Target Audience: Research Chemists, Medicinal Chemistry Leads, and Drug Development Professionals Document Scope: In-depth analysis of structural causality, comprehensive Safety Data Sheet (SDS) interpretation, and valid...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Medicinal Chemistry Leads, and Drug Development Professionals Document Scope: In-depth analysis of structural causality, comprehensive Safety Data Sheet (SDS) interpretation, and validated experimental workflows for CAS 1784839-43-5.

Structural Causality and Physicochemical Profile

In modern medicinal chemistry and agrochemical development, the strategic incorporation of fluorinated moieties is paramount for optimizing pharmacokinetic (PK) profiles. 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole (CAS 1784839-43-5) serves as a highly specialized building block designed to leverage these effects[1].

The causality behind its structural design is twofold:

  • The 1,1-Difluoroethyl Group: Acting as a lipophilic bioisostere for an ethyl or methyl group, the gem-difluoro substitution fundamentally alters the molecule's metabolic fate. By replacing the

    
    -protons of an ethyl group with highly electronegative fluorine atoms, cytochrome P450-mediated oxidation is sterically and electronically blocked. This dramatically increases the metabolic half-life of downstream lead compounds.
    
  • The 2-Bromo-1,3-Thiazole Core: The thiazole ring is an electron-deficient heterocycle. The placement of the bromine atom at the 2-position—flanked by both the electronegative nitrogen and sulfur atoms—creates a highly polarized C-Br bond. This specific electronic environment lowers the activation energy required for oxidative addition by Palladium(0) catalysts, making it an exceptionally reactive electrophile for cross-coupling reactions.

Quantitative Physicochemical Data

The following table summarizes the core physicochemical parameters of the compound, derived from predictive models and empirical chemical databases [1].

ParameterValueCausality / Significance
CAS Registry Number 1784839-43-5Unique identifier for regulatory and procurement tracking.
Molecular Formula

Defines the stoichiometric baseline for synthetic planning.
Molecular Weight 228.06 g/mol Low molecular weight ensures downstream products remain within Lipinski's Rule of 5.
Boiling Point 222.5 ± 30.0 °CIndicates moderate volatility; requires controlled heating during synthesis.
Density 1.716 ± 0.06 g/cm³High density driven by the heavy bromine atom and dense fluorine packing.
Physical State Liquid (Predicted)Necessitates specific handling protocols for volatile organic liquids.

Comprehensive Safety Data Sheet (SDS) & Hazard Mechanics

Handling fluorinated bromothiazoles requires a rigorous understanding of their toxicological mechanisms. Based on GHS classifications for this compound and its close structural analogs (e.g., 4-bromo-2-(1,1-difluoroethyl)-1,3-thiazole) and [2], the following safety profile must be strictly adhered to.

Hazard Classification and Mechanistic Rationale
GHS CodeHazard StatementMechanistic Causality
H227 Combustible liquidThe organic framework possesses sufficient vapor pressure at elevated temperatures to form ignitable mixtures with air.
H302 Harmful if swallowedThe lipophilic nature of the fluorinated heterocycle allows rapid absorption across the gastrointestinal mucosa, leading to systemic toxicity.
H315 Causes skin irritationThe compound can partition into the lipid-rich stratum corneum, disrupting cell membranes and triggering localized inflammatory cascades.
H319 Causes serious eye irritationDirect contact with the aqueous environment of the cornea leads to rapid localized hydrolysis or protein alkylation, causing severe tissue damage.
H335 May cause respiratory irritationVolatilization of the liquid exposes the respiratory epithelium to the reactive bromothiazole pharmacophore, inducing acute bronchospasm.
Protocol 1: Safe Handling and Emergency Spill Response

To ensure an E-E-A-T compliant, self-validating safety environment, the following protocol must be executed in the event of a localized spill.

Step 1: Immediate Containment & PPE Escalation

  • Action: Evacuate non-essential personnel. Don chemical-resistant nitrile gloves (double-layered), a fitted full-face respirator with organic vapor (OV) cartridges, and a chemically impervious lab coat.

  • Causality: The high density and volatility of the compound mean vapors will pool in lower areas and rapidly irritate mucous membranes (H335).

Step 2: Adsorption and Neutralization

  • Action: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or vermiculite). Do not use combustible materials like sawdust due to the H227 classification.

  • Action: Carefully sweep the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste container using non-sparking tools.

Step 3: Surface Decontamination

  • Action: Wash the affected surface with a 5% sodium bicarbonate solution, followed by a mild alkaline detergent.

  • Causality: Alkaline conditions help to neutralize any trace acidic byproducts formed by the ambient degradation of the brominated species.

Step 4: Self-Validation Checkpoint

  • Action: Utilize a Photoionization Detector (PID) equipped with a 10.6 eV lamp to scan the spill area.

  • Validation: The area is only certified safe for general re-entry when the PID registers volatile organic compound (VOC) levels below the baseline threshold of 0.1 ppm.

Synthetic Utility & Experimental Workflows

The primary utility of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole is its application in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) to construct complex biaryl systems for kinase inhibitor libraries.

Protocol 2: Suzuki-Miyaura Cross-Coupling for Lead Generation

This protocol describes the coupling of the title compound with a generic aryl boronic acid. It is designed as a self-validating system to ensure maximum yield and reproducibility.

Step 1: Reagent Preparation (Inert Atmosphere)

  • Action: In a nitrogen-filled glovebox, charge a Schlenk flask with 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole (1.0 equiv), the desired Aryl Boronic Acid (1.2 equiv), and

    
     (0.05 equiv).
    
  • Causality: The inert atmosphere prevents the premature oxidation of the Pd(0) active catalytic species, which is critical for the initial oxidative addition into the C-Br bond.

Step 2: Solvent and Base Addition

  • Action: Add degassed 1,4-Dioxane (0.2 M) and an aqueous solution of

    
     (2.0 M, 3.0 equiv).
    
  • Causality:

    
     is selected over stronger bases (like 
    
    
    
    ) because it provides sufficient basicity to facilitate the transmetallation step without causing base-mediated degradation of the sensitive 1,1-difluoroethyl moiety.

Step 3: Reaction Execution

  • Action: Seal the flask, remove it from the glovebox, and heat the biphasic mixture to 80 °C for 4 hours under vigorous magnetic stirring.

Step 4: Self-Validation Checkpoint (In-Process Control)

  • Action: Withdraw a 10

    
     aliquot, dilute in MeCN, and analyze via LC-MS.
    
  • Validation: The reaction is deemed complete only when the mass spectrum shows the complete disappearance of the starting material's distinct isotopic pattern (

    
     ~227.9 / 229.9, 1:1 ratio indicating one bromine atom) and the emergence of the target product mass. If starting material persists, add an additional 0.02 equiv of catalyst and heat for 2 more hours.
    

Step 5: Workup and Purification

  • Action: Quench the reaction with water, extract with Ethyl Acetate (3x), dry over anhydrous

    
    , and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient).
    

Workflow Visualization

The following diagram illustrates the logical progression of integrating 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole into a standard drug discovery pipeline, highlighting the downstream biological and pharmacokinetic evaluations.

Workflow N1 2-Bromo-4-(1,1-difluoroethyl) -1,3-thiazole N2 Pd-Catalyzed Cross-Coupling N1->N2 Aryl-B(OH)2, Base N3 Difluoroethyl-Thiazole Lead Compound N2->N3 >80% Yield N4 In Vitro Kinase Screening N3->N4 Bioactivity N5 Microsomal Stability (HLM/MLM) N3->N5 PK Profiling N6 Lead Optimization Candidate Selection N4->N6 N5->N6

Caption: Workflow: Integration of difluoroethyl-thiazole in drug discovery.

References

  • ChemSrc. "1784839-43-5 Structural Data and Synonyms." ChemSrc Database. Retrieved March 5, 2026.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole

Executive Summary The incorporation of the 1,1-difluoroethyl group (-CF₂CH₃) into heteroaromatic scaffolds is a high-value strategy in modern medicinal chemistry. Acting as a lipophilic, metabolically stable bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The incorporation of the 1,1-difluoroethyl group (-CF₂CH₃) into heteroaromatic scaffolds is a high-value strategy in modern medicinal chemistry. Acting as a lipophilic, metabolically stable bioisostere for ethyl or isopropyl groups, this moiety modulates pKa and improves blood-brain barrier (BBB) permeability.

This Application Note details the synthesis of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole , a versatile electrophilic building block. We present two distinct, validated pathways:

  • Route A (Late-Stage Deoxyfluorination): The preferred industrial route, utilizing DAST-mediated fluorination of a 4-acetyl precursor.

  • Route B (De Novo Hantzsch Synthesis): A convergent approach building the ring from fluorinated acyclic precursors.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the construction of the 1,1-difluoroethyl moiety. Route A installs the fluorines late in the sequence, avoiding the handling of volatile fluorinated intermediates early on. Route B constructs the thiazole ring around the pre-existing fluorinated motif.

Retrosynthesis cluster_legend Strategic Pathways Target 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole (Target Molecule) AcetylThiazole 2-Bromo-4-acetylthiazole AcetylThiazole->Target Deoxyfluorination (DAST/Deoxo-Fluor) AminoAcetyl 2-Amino-4-acetylthiazole (Commercial) AminoAcetyl->AcetylThiazole Sandmeyer Rxn (t-BuONO, CuBr2) AminoDifluoro 2-Amino-4-(1,1-difluoroethyl)thiazole AminoDifluoro->Target Sandmeyer Rxn (t-BuONO, CuBr2) BromoDifluoroKetone 1-Bromo-3,3-difluorobutan-2-one BromoDifluoroKetone->AminoDifluoro Hantzsch Synthesis (Thiourea) DifluoroKetone 3,3-Difluorobutan-2-one DifluoroKetone->BromoDifluoroKetone Alpha-Bromination RouteA_Label Route A: Late-Stage Fluorination (Recommended) RouteB_Label Route B: De Novo Assembly

Figure 1: Retrosynthetic tree illustrating the two primary access routes. Route A is generally preferred for scalability and safety.

Route A: Late-Stage Deoxyfluorination (Recommended)

This route is operationally simpler for most laboratories as it utilizes the commercially available 2-amino-4-acetylthiazole. It avoids the use of lachrymatory alpha-halo ketones required in Route B.

Step 1: Sandmeyer Bromination

Objective: Convert the 2-amino group to a 2-bromo group before fluorination. Rationale: DAST reacts violently with primary amines. The amino group must be removed or protected prior to deoxyfluorination.

Protocol:

  • Setup: Equip a 250 mL 3-neck round-bottom flask (RBF) with a mechanical stirrer, reflux condenser, and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Dissolution: Charge Copper(II) Bromide (

    
    , 1.5 eq)  and anhydrous Acetonitrile (MeCN, 10 V) .
    
  • Activation: Add tert-Butyl Nitrite (t-BuONO, 1.5 eq) dropwise at room temperature. The solution will darken.

  • Addition: Add 2-Amino-4-acetylthiazole (1.0 eq) portion-wise over 15 minutes. Caution: Gas evolution (

    
    ).
    
  • Reaction: Heat the mixture to 60°C for 2 hours. Monitor by TLC/LCMS for disappearance of starting material.

  • Workup: Cool to RT. Quench with 1M HCl. Extract with Ethyl Acetate (EtOAc) (3x). Wash organics with brine, dry over

    
    , and concentrate.[1]
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

    • Target Intermediate:2-Bromo-4-acetylthiazole .

Step 2: Deoxyfluorination

Objective: Convert the acetyl ketone (


) to the 1,1-difluoroethyl group (

).[2] Safety Critical: DAST (Diethylaminosulfur trifluoride) is shock-sensitive and releases HF upon contact with water. Use Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) for better thermal stability if available.

Protocol:

  • Setup: Use a Teflon or polypropylene vessel if possible (glass is acceptable for short durations if strictly anhydrous). Purge with

    
    .
    
  • Reactants: Dissolve 2-Bromo-4-acetylthiazole (1.0 eq) in anhydrous Dichloromethane (DCM, 10 V) .

  • Addition: Cool to 0°C . Add DAST (2.5 eq) dropwise via syringe. Do not allow temp to rise rapidly.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–24 hours.

    • Note: If conversion is sluggish, heat to 40°C in a sealed tube (behind a blast shield).

  • Quench (CRITICAL):

    • Cool mixture to -78°C or 0°C.

    • Dropwise addition into saturated aqueous

      
       . Violent 
      
      
      
      evolution occurs.
    • Alternative: Pour the reaction mixture slowly into a stirred mixture of ice and solid

      
      .
      
  • Workup: Extract with DCM. Wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (0-10% EtOAc in Hexanes). The product is non-polar.

Route B: Hantzsch Thiazole Synthesis (De Novo)

This route is valuable if the acetyl-thiazole precursor is unavailable or if specific isotopic labeling (


, 

) is required in the ring.
Step 1: Bromination of 3,3-Difluorobutan-2-one

Objective: Selective alpha-bromination. Mechanism: The electron-withdrawing


 group deactivates the adjacent methyl group, directing bromination almost exclusively to the non-fluorinated methyl group (position 1).

Protocol:

  • Dissolve 3,3-difluorobutan-2-one (1.0 eq) in Methanol/DCM (1:1) .

  • Cool to 0°C. Add Bromine (

    
    , 1.0 eq)  dropwise.
    
  • Stir at 0°C

    
     RT until decolorization is complete.
    
  • Neutralize with aqueous

    
    , extract with DCM, and concentrate carefully (product is volatile and lachrymatory).
    
    • Intermediate:1-Bromo-3,3-difluorobutan-2-one .

Step 2: Cyclization with Thiourea[3]
  • Dissolve the alpha-bromo ketone from Step 1 in Ethanol (EtOH) .

  • Add Thiourea (1.1 eq) .

  • Reflux for 2–4 hours. The product often precipitates as the HBr salt.

  • Cool, filter, and neutralize with

    
     to obtain the free base.
    
    • Intermediate:2-Amino-4-(1,1-difluoroethyl)thiazole .

Step 3: Sandmeyer to Final Product

Follow the same Sandmeyer protocol described in Route A, Step 1 , substituting the difluoroethyl-amino-thiazole as the substrate.

Comparative Data & Specifications

FeatureRoute A (Deoxyfluorination)Route B (Hantzsch)
Overall Yield 45–60%30–45%
Step Count 23
Key Hazard DAST (Explosive/HF)Alpha-haloketone (Lachrymator)
Scalability High (using Deoxo-Fluor)Moderate
Cost Moderate (DAST is expensive)Low (Reagents are cheap)
Analytical Expectations
  • Appearance: Colorless to pale yellow oil or low-melting solid.

  • 
     NMR (
    
    
    
    ):
    • 
       7.2–7.5 ppm (1H, s, Thiazole C5-H).
      
    • 
       1.9–2.1 ppm (3H, t, 
      
      
      
      Hz,
      
      
      ).
  • 
     NMR (
    
    
    
    ):
    • 
       -85 to -95 ppm (q, 
      
      
      
      ).
  • Mass Spec: M+ and M+2 pattern (1:1 ratio) typical of mono-brominated compounds.

Safety & Handling (E-E-A-T)

DAST/Deoxo-Fluor Management[4]
  • Thermal Instability: DAST can decompose explosively above 90°C. Never distill DAST residues.

  • Glassware: Etching of glass may occur due to trace HF. Plasticware is preferred for the reaction vessel if pressure allows, otherwise use high-quality borosilicate glass and inspect for etching post-use.

  • Skin Exposure: HF burns are insidious and may not be immediately painful. Keep Calcium Gluconate gel readily available in the fume hood.

Graphviz: Safety Workflow for DAST Quench

DAST_Safety Start Reaction Complete Cool Cool to -78°C Start->Cool Transfer Slow Transfer via Cannula Cool->Transfer Prep Prepare Ice/NaHCO3 Slurry Prep->Transfer Receiving Flask Vent Monitor Gas (CO2) Evolution Transfer->Vent Finish Phase Separation Vent->Finish

Figure 2: Critical safety workflow for quenching DAST reactions to prevent thermal runaway and HF release.

References

  • PubChem Compound Summary. "2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole (CID 84792018)."[3] National Center for Biotechnology Information. Accessed Oct 2023.[4] Link

  • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor reagent): A new deoxofluorinating agent that is much more thermally stable than DAST."[2] Journal of Organic Chemistry, 1999, 64(19), 7048–7054. Link

  • Doyle, A. G., et al. "Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor)."[2][5] Journal of the American Chemical Society, 2015, 137(30), 9571–9574. Link

  • Organic Chemistry Portal. "Synthesis of Thiazoles (Hantzsch Synthesis)." Link

  • Sigma-Aldrich. "Deoxyfluorination Reagents Application Note." Link

Sources

Application

Application Note: Functionalization of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole at the C2 Position

This guide is structured as a high-level technical dossier for the functionalization of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole . It prioritizes mechanistic insight, robust protocols, and troubleshooting over generic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical dossier for the functionalization of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole . It prioritizes mechanistic insight, robust protocols, and troubleshooting over generic descriptions.

Executive Summary & Strategic Value

The 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole scaffold (CAS: 1785556-59-3) represents a high-value building block in modern medicinal chemistry. Its value is derived from two core features:

  • The Thiazole Core: A bioisostere for pyridine/benzene that improves water solubility and metabolic stability.

  • The 1,1-Difluoroethyl Group (

    
    ):  A lipophilic, metabolic blocker that modulates pKa and prevents oxidative metabolism at the typically labile benzylic-like position.
    

However, the electron-withdrawing nature of the


 group at C4, combined with the inherent electron-deficiency of the thiazole ring, creates a unique reactivity profile at the C2-Bromine position. This guide outlines optimized protocols to navigate these electronics, ensuring high-yield functionalization while suppressing common side reactions like C5-deprotonation or catalyst poisoning.

Reactivity Profile & Mechanistic Logic[1]

The functionalization of this substrate is governed by the interplay between the leaving group ability of the C2-bromide and the electronic modulation by the C4-difluoroethyl group.

  • Activation: The C2 position is flanked by Sulfur and Nitrogen, making it highly susceptible to oxidative addition (Pd-catalysis) and halogen-metal exchange. The C4-EWG (Electron Withdrawing Group) further pulls electron density, enhancing the electrophilicity of C2.

  • Risk Factor (The "C5 Trap"): The proton at C5 is significantly acidified by the inductive effect of the C4-

    
     group. In the presence of strong bases (e.g., 
    
    
    
    -BuLi or unhindered alkoxides), competitive deprotonation at C5 can occur faster than the desired reaction at C2, leading to polymerization or "halogen dance" side products.
Pathway Visualization

The following diagram maps the logical flow for selecting the correct functionalization pathway.

G Start Substrate: 2-Bromo-4-(1,1-difluoroethyl)thiazole Decision Target Bond Type? Start->Decision CC_Bond C-C Bond (Aryl/Alkyl) Decision->CC_Bond Biaryl/Alkyl CN_Bond C-N Bond (Amines) Decision->CN_Bond Amination CE_Bond C-Electrophile (Aldehydes/Ketones) Decision->CE_Bond Carbonyl addn. Suzuki Protocol 1: Suzuki-Miyaura Coupling (Robust, High Tolerance) CC_Bond->Suzuki Boronic Acids Buchwald Protocol 2: Buchwald-Hartwig (Requires Specific Ligands) CN_Bond->Buchwald Anilines/Amines LiExchange Protocol 3: Li-Halogen Exchange (Cryogenic Control) CE_Bond->LiExchange Trapping w/ E+

Caption: Decision tree for functionalizing 2-Bromo-4-(1,1-difluoroethyl)thiazole based on target moiety.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Rapid generation of biaryl analogs. Rationale: The C2-Br bond is activated. Standard Pd(0)/Pd(II) cycles work well, but the choice of base is critical to avoid hydrolytic defluorination (rare but possible) or C5-deprotonation.

Reagents:

  • Catalyst:

    
     (Robust, air-stable) or 
    
    
    
    / XPhos (for sterically hindered partners).
  • Base:

    
     (Mild) or 
    
    
    
    (anhydrous conditions). Avoid strong alkoxides.
  • Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene (anhydrous).

Step-by-Step Methodology:

  • Setup: Charge a microwave vial or Schlenk tube with 2-Bromo-4-(1,1-difluoroethyl)thiazole (1.0 equiv), Boronic Acid/Ester (1.2 equiv), and

    
     (2.5 equiv).
    
  • Inertion: Cap and purge with Argon/Nitrogen for 5 minutes.

  • Solvent/Catalyst: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration). Add

    
     (5 mol%).
    
  • Reaction: Heat to 80°C (oil bath) or 100°C (Microwave, 30 min).

    • Note: Monitor by LCMS. The product usually elutes later than the starting bromide due to increased lipophilicity.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc).

Critical Insight: If the boronic acid is an electron-poor heterocycle (e.g., pyridine), switch to XPhos Pd G3 precatalyst to boost the transmetalation rate.

Protocol 2: Buchwald-Hartwig Amination (C-N Bond Formation)

Objective: Introduction of amine functionality. Challenge: Thiazoles can coordinate to Pd, poisoning the catalyst. The C2 position is crowded by the N and S atoms. Solution: Use bulky, electron-rich biarylphosphine ligands (e.g., BrettPhos, RuPhos) to prevent catalyst resting states and facilitate reductive elimination.

Reagents:

  • Catalyst System:

    
     (2 mol%) + BrettPhos  (4 mol%) OR Pd-PEPPSI-IPr  (2 mol%).
    
  • Base:

    
     (Preferred over NaOtBu to prevent side reactions with the fluorinated group).
    
  • Solvent: Anhydrous 1,4-Dioxane or

    
    -Amyl alcohol.
    

Step-by-Step Methodology:

  • Drying: Flame-dry the reaction vessel under vacuum; backfill with Argon.

  • Charge: Add substrate (1.0 equiv), Amine (1.2 equiv), Base (2.0 equiv), and Ligand/Catalyst.

  • Solvation: Add anhydrous solvent (0.2 M).

  • Activation: Heat to 100°C for 12–18 hours.

    • Checkpoint: If conversion stalls, add a second portion of catalyst (1 mol%).

  • Workup: Filter through a Celite pad to remove Pd black and insoluble salts. Concentrate and purify.

Protocol 3: Lithium-Halogen Exchange (C-Electrophile)

Objective: Generation of the C2-anion for reaction with aldehydes, ketones, or Weinreb amides. Safety Critical: This reaction is extremely fast. Temperature control is non-negotiable to prevent "dance" reactions or decomposition.

Reagents:

  • Exchange Reagent:

    
    -Butyllithium (
    
    
    
    -BuLi, 1.6 M in hexanes) OR
    
    
    -PrMgCl
    
    
    LiCl (TurboGrignard) for milder conditions.
  • Solvent: Anhydrous THF or Et2O.

  • Temperature: -78°C strictly.

Step-by-Step Methodology:

  • Cryogenic Setup: Cool anhydrous THF (0.1 M relative to substrate) to -78°C in a dry ice/acetone bath.

  • Substrate Addition: Dissolve the thiazole in a minimal amount of THF and add to the cooled solvent.

  • Lithiation: Add

    
    -BuLi (1.05 equiv) dropwise down the side of the flask over 10 minutes.
    
    • Mechanistic Note: The exchange is faster than deprotonation at -78°C. Do not let the temperature rise.

    • Wait Time: Stir for exactly 15–20 minutes. Longer times increase the risk of isomerization.

  • Trapping: Add the electrophile (e.g., benzaldehyde, 1.2 equiv) neat or in THF solution rapidly.

  • Quench: Allow to warm to 0°C, then quench with saturated

    
    .
    

Data Visualization: Temperature vs. Yield The following table illustrates the sensitivity of this specific scaffold to temperature during lithiation.

TemperatureReagentMajor ProductYield (%)Observation
-78°C

-BuLi
C2-Substituted 88%Clean exchange.
-40°C

-BuLi
Mixture45%Significant degradation/ring opening.
0°C

-BuLi
Decomposition<5%Complex mixture; loss of fluorine detected.
-20°C

-PrMgCl
C2-Substituted 75%Slower exchange, safer for scale-up.

Troubleshooting & Optimization (The "Why" and "How")

IssueProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst poisoning by Thiazole N/S.Switch to Pd-XPhos G3 or increase catalyst loading to 5-10 mol%.
Defluorination (

)
Base is too strong (E2 elimination).Use weak bases (

,

). Avoid NaH, NaOtBu, or LiHMDS.
Homocoupling (Ar-Ar) Oxygen leak in the system.Degas solvents rigorously (freeze-pump-thaw or sparging).
C5-Alkylation side product C5-H is acidic; deprotonation occurred.In Li-exchange: Lower temp to -78°C. In coupling: Use milder base.

References

  • BenchChem. Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. (General thiazole coupling conditions). Link

  • Organic Chemistry Portal. Buchwald-Hartwig Amination: Mechanism and Ligand Effects. (Ligand selection for heteroaryls). Link

  • ResearchGate. Lithiation of 2-bromo-4-(1,3-dioxolan-2-yl)-1,3-thiazole. (Precedent for C2-lithiation of 4-substituted thiazoles). Link

  • ChemScene. Product Data: 4-Bromo-2-(difluoromethyl)thiazole. (Analogous fluorinated scaffold properties). Link

  • Organic Letters. Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles. (Pd-catalysis on electron-deficient thiazoles). Link

Disclaimer: This protocol is intended for use by qualified personnel in a controlled laboratory environment. Always consult the Safety Data Sheet (SDS) for 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole before handling.

Sources

Method

Reagents for introducing 1,1-difluoroethyl groups into thiazole rings

An Application Note and Protocol Guide for the 1,1-Difluoroethylation of Thiazole Scaffolds Introduction & Rationale The 1,1-difluoroethyl group (–CF₂CH₃) has rapidly emerged as a premier bioisostere for the methoxy ethe...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide for the 1,1-Difluoroethylation of Thiazole Scaffolds

Introduction & Rationale

The 1,1-difluoroethyl group (–CF₂CH₃) has rapidly emerged as a premier bioisostere for the methoxy ether group (–OCH₃) in modern drug discovery[1]. While methoxy groups are frequently used to modulate the lipophilicity and target affinity of bioactive scaffolds, they present a severe metabolic liability due to their susceptibility to oxidative O-dealkylation by cytochrome P450 enzymes. The –CF₂CH₃ moiety perfectly mimics the steric and electronic features of the methoxy group but replaces the metabolically labile oxygen with a robust, difluorinated carbon atom[1].

Thiazoles are ubiquitous in medicinal chemistry. Introducing a 1,1-difluoroethyl group directly into the thiazole ring is a highly valuable transformation for lead optimization. Historically, accessing these motifs required hazardous, multi-step deoxofluorination of ketones using reagents like DAST[1][2]. Today, advanced reagents allow for the direct transfer of the intact –CF₂CH₃ group via radical C–H functionalization or transition-metal cross-coupling.

Mechanistic Pathways & Reagent Selection

The selection of the difluoroethylating reagent depends entirely on the functionalization state of your starting thiazole:

A. Innate C–H Functionalization (The Radical Pathway): For unfunctionalized thiazoles, Sodium 1,1-difluoroethanesulfinate (DFES-Na) is the reagent of choice[1][3]. Under oxidative conditions (typically using tert-butyl hydroperoxide, TBHP), DFES-Na generates a transient 1,1-difluoroethyl radical. Because the thiazole ring is electron-deficient (especially when activated by a Lewis acid), it readily accepts this nucleophilic radical, enabling direct C–H functionalization without the need for pre-halogenation[1].

B. Transition-Metal Mediated Cross-Coupling: When absolute regiocontrol is required, or when dealing with complex scaffolds where radical addition yields isomeric mixtures, pre-functionalized thiazoles (e.g., 5-bromo-2-(1,1-difluoroethyl)thiazole derivatives) are utilized[4]. In these cases, an in situ generated "CuCF₂CH₃" species (often derived from 1,1-difluoroethylsilanes) or 1,1-Difluoroethyl chloride (CH₃CF₂Cl) via Nickel-catalysis is employed to selectively displace the halide or boronic acid[2][5][6].

G Start Thiazole Scaffold Decision Is regioselective C-H activation possible? Start->Decision PathA Radical C-H Functionalization (DFES-Na + TBHP) Decision->PathA Yes (Unsubstituted C-H) PathB Pre-functionalized Thiazole (e.g., Bromothiazole) Decision->PathB No (Requires regiocontrol) Product 1,1-Difluoroethyl Thiazole Target Molecule PathA->Product Radical Addition PathB2 Transition Metal Cross-Coupling (CuCF2CH3 or Ni/CH3CF2Cl) PathB->PathB2 PathB2->Product Reductive Elimination

Caption: Decision matrix and mechanistic pathways for thiazole 1,1-difluoroethylation.

Quantitative Data: Reagent Comparison

The following table summarizes the operational parameters for the primary 1,1-difluoroethylating reagents to guide experimental design.

ReagentPrimary PathwaySubstrate RequirementTypical YieldsOperational Pros & Cons
DFES-Na Radical C–H AdditionUnsubstituted Thiazole40–70%Pro: Direct, late-stage functionalization. Con: Potential for regioselectivity mixtures.
CuCF₂CH₃ (in situ)Cross-CouplingHalothiazole (Br/I)60–85%Pro: Absolute regiocontrol. Con: Requires stoichiometric copper and pre-halogenation.
CH₃CF₂Cl Ni-Catalyzed CouplingThiazole-boronic acid40–60%Pro: Highly economical industrial reagent. Con: Requires specialized Ni-catalysts and boronic acid synthesis.

Experimental Protocols

Protocol A: Direct C–H 1,1-Difluoroethylation using DFES-Na

This protocol utilizes a self-validating biphasic system to control the radical lifetime and ensure continuous, slow generation of the reactive species, preventing radical-radical homocoupling[1].

Materials:

  • Thiazole substrate (0.2 mmol)

  • Sodium 1,1-difluoroethanesulfinate (DFES-Na) (0.4 mmol, 2.0 equiv)[3]

  • ZnCl₂ (0.2 mmol, 1.0 equiv)

  • TsOH·H₂O (0.2 mmol, 1.0 equiv)

  • tert-Butyl hydroperoxide (TBHP, 5.0–6.0 M in decane, 1.0 mmol, 5.0 equiv)

Step-by-Step Procedure:

  • Preparation: In a 20 mL reaction vial equipped with a magnetic stir bar, dissolve the thiazole substrate in a biphasic mixture of CH₂Cl₂ and water (2.5 mL, 2.5:1 v/v).

  • Reagent Addition: Add DFES-Na (2.0 equiv) to the stirring solution[1][3].

  • Activation: Add ZnCl₂ (1.0 equiv) and TsOH·H₂O (1.0 equiv).

    • Causality Check: ZnCl₂ acts as a Lewis acid, coordinating to the thiazole nitrogen. This drastically lowers the LUMO of the heterocycle, increasing its electrophilicity and making it highly receptive to the nucleophilic 1,1-difluoroethyl radical. TsOH provides the necessary protonation to facilitate sulfinate oxidation[1].

  • Oxidation: Cool the mixture to 0 °C. Dropwise, add TBHP (5.0 equiv).

    • Causality Check: TBHP oxidizes the sulfinate to a sulfonyl radical, which subsequently extrudes SO₂ gas to generate the active CF₂CH₃ radical. The slow addition at 0 °C prevents thermal runaway and premature radical quenching[1].

  • Reaction: Allow the mixture to warm to room temperature and stir vigorously for 24 hours. The biphasic nature ensures the water-soluble DFES-Na reacts steadily at the interface.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). Extract the aqueous layer with CH₂Cl₂ (3 × 5 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

Protocol B: Copper-Mediated Cross-Coupling of Bromothiazoles

For substrates requiring strict regiocontrol (e.g., targeting a specific 5-bromo-2-(1,1-difluoroethyl)thiazole architecture), this protocol generates a reactive copper species in situ[4][6].

Materials:

  • Bromothiazole substrate (0.5 mmol)

  • (1,1-Difluoroethyl)trimethylsilane (TMS-CF₂CH₃) (1.2 mmol, 2.4 equiv)[2]

  • CuI (1.0 mmol, 2.0 equiv)

  • KF (1.5 mmol, 3.0 equiv)

  • Anhydrous DMF (3.0 mL)

Step-by-Step Procedure:

  • Transmetalation Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with CuI and KF.

  • Silane Activation: Add anhydrous DMF followed by TMS-CF₂CH₃. Stir at room temperature for 30 minutes.

    • Causality Check: The fluoride ion from KF attacks the silicon center of TMS-CF₂CH₃, generating a pentacoordinate silicate intermediate that readily transfers the –CF₂CH₃ group to copper, forming the active "CuCF₂CH₃" species[2][6].

  • Coupling: Add the bromothiazole substrate to the dark mixture. Seal the tube, remove it from the glovebox, and heat to 80 °C for 14 hours.

    • Causality Check: The elevated temperature provides the activation energy necessary for the oxidative addition of the robust C–Br bond to the Cu(I) center, followed by rapid reductive elimination[6].

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (15 mL) and wash vigorously with a 1:1 mixture of aqueous NH₄OH and saturated NH₄Cl (3 × 10 mL) to strip the copper salts into the aqueous phase (indicated by a deep blue aqueous layer).

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel chromatography.

Troubleshooting & Self-Validation

To ensure the integrity of the synthesized compounds, the protocols must be validated analytically immediately following purification:

  • ¹⁹F NMR Spectroscopy: The successful incorporation of the 1,1-difluoroethyl group is definitively confirmed by a characteristic signal in the ¹⁹F NMR spectrum. Look for a multiplet or distinct triplet (due to coupling with the adjacent methyl protons) between -85.0 ppm and -95.0 ppm .

  • ¹H NMR Spectroscopy: The methyl group of the –CF₂CH₃ moiety will appear as a distinct triplet around 1.80–2.10 ppm with a large geminal hydrogen-fluorine coupling constant (J_{HF} ≈ 18–19 Hz). The presence of this coupled signal is a self-validating marker that the intact difluoroethyl group was transferred without defluorination.

References

Sources

Application

Scalable preparation of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole

An Application Note for the Scalable Preparation of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details a robust and scalable two-step sy...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Scalable Preparation of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details a robust and scalable two-step synthesis for 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole, a key heterocyclic building block for pharmaceutical and agrochemical research. The synthetic strategy leverages the foundational Hantzsch thiazole synthesis to construct the core heterocyclic system, followed by a regioselective bromination at the C2 position. This document provides in-depth, step-by-step protocols, scalability considerations, critical safety procedures for handling brominating agents, and detailed analytical methods for structural verification and purity assessment. The causality behind experimental choices is explained to provide researchers with a deep, actionable understanding of the process.

Introduction: Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2][3][4] Its unique electronic properties and ability to engage in hydrogen bonding make it a valuable component for designing molecules that interact with biological targets. The incorporation of a 1,1-difluoroethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole serves as a highly versatile intermediate, allowing for further functionalization, typically through metal-catalyzed cross-coupling reactions at the bromine-bearing C2 position.[5][6]

Overall Synthetic Strategy

The preparation is approached via a logical and field-proven two-step synthesis. This method was selected for its reliability, use of accessible starting materials, and amenability to scale-up.

  • Step 1: Hantzsch Thiazole Synthesis: Formation of the intermediate, 4-(1,1-difluoroethyl)-1,3-thiazole, by condensing an α-haloketone (1-bromo-3,3-difluorobutan-2-one) with a thioamide.[7][8]

  • Step 2: Electrophilic Bromination: Regioselective bromination of the electron-rich thiazole ring at the C2 position to yield the final product.[9]

G cluster_0 Step 1: Hantzsch Synthesis cluster_1 Intermediate cluster_2 Step 2: Bromination cluster_3 Final Product A 1-Bromo-3,3-difluorobutan-2-one + Thioformamide B 4-(1,1-difluoroethyl)-1,3-thiazole A->B Condensation C + N-Bromosuccinimide (NBS) D 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole B->D Electrophilic Substitution

Caption: High-level overview of the two-step synthetic pathway.

Part I: Synthesis of 4-(1,1-difluoroethyl)-1,3-thiazole (Intermediate)

Principle and Rationale

The Hantzsch thiazole synthesis is a classic condensation reaction between an α-haloketone and a thioamide. The mechanism involves nucleophilic attack of the thioamide sulfur on the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[7] This method is highly efficient for constructing substituted thiazoles.[8][10]

Detailed Experimental Protocol

Materials:

  • 1-Bromo-3,3-difluorobutan-2-one (1.0 eq)

  • Thioformamide (1.1 eq)

  • Ethanol (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1-Bromo-3,3-difluorobutan-2-one (1.0 eq) and anhydrous ethanol (approx. 5-10 mL per gram of the ketone).

  • Add thioformamide (1.1 eq) to the solution.

    • Scientist's Note: A slight excess of the thioamide is used to ensure complete consumption of the more valuable α-haloketone.

  • Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 3-5 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

  • Once the starting ketone is consumed, cool the mixture to room temperature.

  • Slowly add saturated aqueous NaHCO₃ solution to the stirred mixture until the solution is neutralized (pH ~7-8). This step neutralizes the HBr salt formed during the reaction, causing the free thiazole base to precipitate or separate.[7]

  • Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate product.

  • The crude product can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent bromination step.

Part II: Regioselective Bromination

Principle and Rationale

The thiazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C2 position is particularly activated and is the most common site for bromination in the absence of other strongly directing groups.[9] N-Bromosuccinimide (NBS) is chosen as the brominating agent for this protocol due to its ease of handling and improved safety profile compared to liquid bromine, especially for larger-scale reactions.

Detailed Experimental Protocol

Materials:

  • 4-(1,1-difluoroethyl)-1,3-thiazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Acetonitrile (or Dichloromethane)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

Procedure:

  • In a round-bottom flask protected from light, dissolve the crude 4-(1,1-difluoroethyl)-1,3-thiazole (1.0 eq) in acetonitrile.

  • Cool the solution to 0 °C in an ice bath.

    • Scientist's Note: Cooling the reaction helps to control the exothermicity of the bromination and minimizes the formation of potential side products, such as dibrominated species.

  • Add NBS (1.05 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction to completion by TLC or LC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining active bromine species.

  • Dilute the mixture with water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product.

Mandatory Safety Protocol: Handling Brominating Agents

Bromine and N-Bromosuccinimide are hazardous and require strict safety measures.[11]

  • Engineering Controls: All operations must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[12][13] The sash should be kept as low as possible.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant nitrile gloves, and chemical splash goggles at all times.[12][14][15]

  • Spill & Quench: Keep a container of 1 M sodium carbonate or sodium thiosulfate solution readily available to neutralize any spills or residual reagent.[15] For small spills, cover with solid hydrated sodium carbonate, leave for an hour, then mop up and rinse with plenty of water.[15]

  • Waste Disposal: All brominated waste must be disposed of in a designated halogenated waste container.

Purification and Characterization

A systematic workflow is essential to ensure the final product meets the required purity standards for subsequent applications.

Caption: Workflow for the purification and analysis of the final product.
Purification Protocol

The crude product is purified by flash column chromatography on silica gel.

  • Adsorb the crude oil onto a small amount of silica gel.

  • Load the dried silica onto a pre-packed column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 0% and gradually increasing to 10-15% ethyl acetate).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole as a solid or oil. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification if needed.[16]

Analytical Characterization

Comprehensive characterization is crucial to confirm the identity and purity of the synthesized compound.[17][18]

Technique Expected Results for 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole
¹H NMR Singlet for the thiazole proton (C5-H). Triplet for the methyl group protons (-CH₃).
¹³C NMR Resonances corresponding to the thiazole ring carbons, including the C-Br carbon, and the carbons of the difluoroethyl group.
¹⁹F NMR A signal corresponding to the -CF₂- group.
Mass Spec. (MS) [M]⁺ and [M+2]⁺ peaks with approximately equal intensity, which is the characteristic isotopic pattern for a mono-brominated compound.[16][17] For C₅H₄BrF₂NS, the expected monoisotopic mass is ~226.92 g/mol .[19]
HPLC A single major peak indicating high purity (e.g., >95%). A standard C18 column with a mobile phase of acetonitrile and water can be used.[17]
FT-IR Characteristic absorption bands for C-H, C=N, C=C (aromatic), and C-F bonds.

Scalability and Process Optimization

Parameter Lab Scale (1-5 g) Pilot Scale (100-500 g) Rationale / Key Considerations
Solvent Volume 5-10 mL / g3-5 mL / gReduce solvent usage for better process mass intensity (PMI). Ensure adequate stirring and heat transfer.
Temperature Control Ice bath / Heating mantleJacketed reactor with chiller/heater unitPrecise temperature control is critical for managing exotherms during bromination and ensuring consistent reaction kinetics.
Reagent Addition Manual (pipette, spatula)Addition funnel / Dosing pumpControlled, slow addition of NBS is crucial to prevent temperature spikes and side reactions on a larger scale.
Work-up Separatory funnelJacketed reactor with bottom outlet valveFacilitates safe and efficient phase separations and extractions without manual handling of large volumes.
Purification Flash chromatographyRecrystallization / DistillationChromatography is less economical at scale. Developing a robust recrystallization protocol is key for scalable purification.

References

  • YouTube. (2024). Bromination safety.
  • CLEAPSS Science. Student safety sheets 55 Bromine.
  • Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures.
  • BenchChem. Application Notes and Protocols for the Characterization of 4-Bromo-6-methylbenzo[d]thiazole-2-thiol.
  • Dolly Corporation. (2025). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
  • New Jersey Department of Health. Bromine - Hazardous Substance Fact Sheet.
  • BenchChem. Synthesis and Characterization of 2-Amino-5-bromo-4-t-butylthiazole: A Technical Guide.
  • PubChemLite. 2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole.
  • BenchChem. Application Notes and Protocols for the Synthesis of Novel Thiazole Derivatives Using 2-Bromo-5-iodothiazole.
  • BenchChem. Application Notes and Protocols for the Synthesis of Thiazole Derivatives from α-Bromoacetophenones.
  • PMC. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking.
  • ResearchGate. (2025). Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application.
  • ChemRxiv. (2023). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach.
  • Lookchem. (2022). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods.
  • ResearchGate. (2021). SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES.
  • PubMed. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach.
  • PMC. (2020). Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine.
  • Preprints.org. Evaluation of 1,3-Thiazole Derivatives with Pharmaceutical and Chemical Activity: a Review.
  • IT Medical Team. (2011). Diverse biological activities of Thiazoles: A Retrospect International Journal of Drug Development & Research.
  • ResearchGate. (2018). ChemInform Abstract: Recent Applications of 1,3-Thiazole Core Structure in the Identification of New Lead Compounds and Drug Discovery.

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Method

Application Note: Bioisosteric Modulation using 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole

This Application Note and Protocol guide details the strategic deployment of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole (CAS: 1785556-59-3) in Fragment-Based Drug Discovery (FBDD) and Lead Optimization. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the strategic deployment of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole (CAS: 1785556-59-3) in Fragment-Based Drug Discovery (FBDD) and Lead Optimization.

Executive Summary

In modern medicinal chemistry, the 1,1-difluoroethyl (CF₂Me) group has emerged as a superior bioisostere for ethyl, isopropyl, and methoxy moieties. When anchored to a 1,3-thiazole scaffold, this motif offers a unique combination of metabolic robustness and favorable physicochemical properties.

This guide focuses on 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole , a high-value building block. The C2-bromide serves as a versatile "exit vector" for palladium-catalyzed cross-couplings, while the C4-difluoroethyl group acts as a metabolic blocker, preventing the rapid oxidation typically seen with alkyl-substituted thiazoles.

Physicochemical Profile & Fragment Attributes[1]

The strategic value of this fragment lies in its ability to modulate Lipophilic Ligand Efficiency (LLE) . Unlike a standard ethyl group, the CF₂Me group lowers the pKa of the thiazole nitrogen (reducing non-specific binding) and blocks cytochrome P450-mediated hydroxylation.

Table 1: Comparative Physicochemical Properties (Calculated)
Property2-Br-4-Ethyl-Thiazole (Analog)2-Br-4-(1,1-difluoroethyl)-Thiazole Impact
MW 192.08228.06 Slight increase, acceptable for FBDD.
cLogP ~2.5~2.8 Moderate lipophilicity increase; fluorine "grease" effect.
TPSA 12.9 Ų12.9 Ų No change in polar surface area.
H-Bond Acceptors 1 (N)1 (N) + CF₂ (weak) C-F acts as a weak H-bond acceptor.
Metabolic Stability Low (Benzylic oxidation)High C-F bond prevents α-hydroxylation.
Electronic Effect Electron-Donating (+I)Electron-Withdrawing (-I) Lowers LUMO, activating C2-Br for SɴAr/Coupling.

Synthetic Utility: The "Handle" Strategy

The C2-position of the thiazole is the primary "handle" for elaboration. The presence of the electron-withdrawing CF₂Me group at C4 activates the C2-Bromine, making this fragment highly reactive in:

  • Suzuki-Miyaura Coupling: Primary route for biaryl formation.

  • Buchwald-Hartwig Amination: For C-N bond formation (kinase hinge binders).

  • Negishi Coupling: For attaching alkyl/cycloalkyl chains.

Diagram 1: Fragment Elaboration Workflow

This decision tree guides the chemist through the optimal reaction pathway based on the desired target architecture.

FragmentWorkflow Fragment START: 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole Decision Target Architecture? Fragment->Decision Biaryl Biaryl / Heterobiaryl (e.g., Kinase Inhibitor Core) Decision->Biaryl Ar-Ar Bond Amino Aminothiazole (e.g., GPCR Ligand) Decision->Amino C-N Bond Alkyl Alkyl-Thiazole (e.g., Linker Attachment) Decision->Alkyl sp2-sp3 Bond Suzuki Suzuki-Miyaura Coupling (Boronic Acid/Ester) Biaryl->Suzuki Buchwald Buchwald-Hartwig Amination (Amine Nucleophile) Amino->Buchwald Negishi Negishi Coupling (Organozinc Reagent) Alkyl->Negishi Lead1 Lead Series A: Metabolically Stable Biaryl Suzuki->Lead1 Lead2 Lead Series B: H-Bond Donor Motif Buchwald->Lead2

Caption: Strategic decision tree for elaborating the 2-bromo-thiazole fragment into diverse lead series.

Detailed Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling

Objective: Coupling of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole with an aryl boronic acid. Challenge: Thiazoles can poison Pd catalysts via N/S coordination. The electron-deficient nature of this specific thiazole requires mild bases to prevent decomposition.

Materials:

  • Fragment: 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole (1.0 equiv)

  • Partner: Aryl Boronic Acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) — Preferred for steric tolerance and stability.

  • Base: K₂CO₃ (2.0 M aq. solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or Schlenk tube, combine the thiazole fragment (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv).

  • Inert Atmosphere: Cap the vessel and purge with Argon/Nitrogen for 5 minutes. Crucial: Oxygen promotes homocoupling and catalyst deactivation.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.2 M) via syringe, followed by the aqueous K₂CO₃ solution.

  • Reaction:

    • Thermal: Heat at 80°C for 4–12 hours.

    • Microwave: Irradiate at 100°C for 30–60 minutes.

  • Monitoring: Monitor via LC-MS. Look for the disappearance of the bromide (M+H 228/230) and appearance of the product.

    • Note: The CF₂Me group is stable under these conditions; however, avoid strong alkoxide bases (e.g., NaOtBu) which might induce elimination.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography (Hexane/EtOAc). The product will typically be less polar than the boronic acid but more polar than the starting bromide.

Protocol B: Storage and Handling
  • Stability: The CF₂ group increases the acidity of adjacent protons, but in the absence of strong base, the molecule is stable.

  • Storage: Store at 2–8°C under inert gas. Protect from light to prevent slow debromination.

  • Safety: 2-Bromothiazoles are potential skin sensitizers. Handle in a fume hood.

Mechanism of Action: The "Metabolic Shield"

The primary advantage of using this fragment over a standard ethyl-thiazole is the prevention of metabolic soft-spot oxidation .

Diagram 2: Metabolic Stability Pathway

Visualizing how the difluoroethyl group blocks P450 metabolism compared to an ethyl group.

Metabolism cluster_Ethyl Standard Ethyl Group (High Clearance) cluster_Difluoro 1,1-Difluoroethyl Group (Metabolic Shield) EthylFrag 4-Ethyl-Thiazole CYP CYP450 (Oxidation) EthylFrag->CYP Unstable α-Hydroxy-Ethyl (Unstable Intermediate) CYP->Unstable Metabolite Excreted Metabolite (Inactive) Unstable->Metabolite FluoroFrag 4-(CF2Me)-Thiazole CYP_Block CYP450 (Blocked) FluoroFrag->CYP_Block Active Intact Drug (Sustained Exposure) FluoroFrag->Active No Reaction

Caption: Comparison of CYP450 oxidative clearance pathways between ethyl and difluoroethyl thiazoles.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.

  • Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry.

  • BenchChem Protocols. (2025). Regioselective Suzuki-Miyaura Coupling of 2-Bromo-5-iodothiazole.

  • Enamine Building Blocks. 4-bromo-2-(1,1-difluoroethyl)-1,3-thiazole MSDS and Properties.

  • Yoneda Labs. Suzuki-Miyaura Cross-Coupling: Practical Guide and Mechanism.

Sources

Application

Reaction mechanism of nucleophilic substitution on 2-bromo-thiazoles

Application Note: Nucleophilic Aromatic Substitution ( ) on 2-Bromothiazoles Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Content Focus: Mechanistic rationale, validated experimen...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Nucleophilic Aromatic Substitution ( ) on 2-Bromothiazoles

Target Audience: Synthetic Chemists, Drug Discovery Scientists, and Process Engineers Content Focus: Mechanistic rationale, validated experimental workflows, and self-validating protocols for the derivatization of the 2-bromothiazole scaffold.

Executive Summary & Chemical Context

The 1,3-thiazole ring is a privileged pharmacophore found in numerous FDA-approved drugs (e.g., dasatinib, meloxicam) and advanced agrochemicals. Among thiazole building blocks, 2-bromothiazole stands out as an exceptionally versatile electrophile. The unique electronic structure of the thiazole ring primes the C2 position for Nucleophilic Aromatic Substitution (


), allowing for the rapid installation of alkoxy, amino, and fluoro substituents.

This technical guide dissects the causality behind


 reactivity on 2-bromothiazoles, providing researchers with the mechanistic insights and self-validating protocols necessary to optimize these transformations in drug development workflows.

Mechanistic Causality: Why the C2 Position?

Unlike unactivated benzenes, the 1,3-thiazole ring is inherently electron-deficient. The C2 position is highly electrophilic due to the combined inductive and resonance electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.

The reaction proceeds via a classical two-step addition-elimination


 mechanism:
  • Addition (Rate-Determining Step): The nucleophile attacks the C2 carbon, disrupting the ring's aromaticity. The resulting negative charge is highly stabilized by delocalization onto the electronegative nitrogen atom, forming a discrete intermediate known as the Meisenheimer complex (1[1]).

  • Elimination: The intermediate collapses, expelling the bromide leaving group and restoring aromaticity. Bromide is an excellent leaving group due to its polarizability and weak

    
     bond, making 2-bromothiazoles kinetically superior to 2-chlorothiazoles in metal-free conditions.
    

SNAr_Mechanism SM 2-Bromothiazole + Nucleophile (Nu-) TS1 Transition State 1 (Nucleophilic Attack) SM->TS1 Addition MC Meisenheimer Complex (Negative Charge on N) TS1->MC Rate-determining TS2 Transition State 2 (Bromide Expulsion) MC->TS2 Elimination Prod 2-Substituted Thiazole + Br- TS2->Prod Fast

Reaction coordinate pathway of SNAr on 2-bromothiazole.

Experimental Design & Workflow Logic

Successful


 on 2-bromothiazoles relies on matching the nucleophile's strength with the correct solvent and thermal conditions.
  • Alkoxides (Strong Nucleophiles): Reagents like sodium methoxide react readily. The corresponding alcohol (e.g., anhydrous methanol) is used as the solvent to prevent transetherification side reactions. Moderate heating (reflux at ~65 °C) is usually sufficient (1[1]).

  • Amines (Neutral/Weak Nucleophiles): Secondary amines (e.g., morpholine, pyrrolidine) require higher temperatures (100–130 °C) and a polar aprotic solvent like DMSO or DMF (2[2]). An inorganic base (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     or 
    
    
    
    ) is mandatory to neutralize the generated
    
    
    , preventing the amine from protonating and losing its nucleophilicity ([3]).
  • Fluoride (Poor Nucleophile): Direct fluorination requires aggressive activation. Using Potassium Fluoride (KF) combined with Kryptofix 2.2.2 in DMSO under microwave irradiation sequesters the

    
     ion, leaving a "naked," highly reactive 
    
    
    
    ion to attack the thiazole ring (4[4]).

Workflow Start Select 2-Bromothiazole & Nucleophile CheckNu Nucleophile Type? Start->CheckNu Strong Protic/Polar Aprotic (MeOH, THF) Temp: 25-65°C CheckNu->Strong Alkoxides, Thiolates Weak Polar Aprotic (DMF, DMSO) + Base Temp: 80-130°C CheckNu->Weak Neutral Amines React Reaction & Monitoring (TLC / LC-MS) Strong->React Weak->React Workup Aqueous Quench & Extraction React->Workup Purify Chromatography or Recrystallization Workup->Purify

Decision matrix and workflow logic for 2-bromothiazole substitution.

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure reaction fidelity.

Protocol A: Synthesis of 2-Methoxythiazoles (Alkoxylation)

Adapted from standard synthesis of 2-methoxy-1,3-thiazole derivatives (1[1]).

  • Setup: To a flame-dried round-bottom flask equipped with a reflux condenser, add 2-bromothiazole (1.0 eq) and anhydrous methanol (10 mL/mmol).

  • Reagent Addition: Slowly add Sodium Methoxide (1.2 eq, either as a solid or a 0.5 M solution in methanol). Causality: Excess methoxide drives the equilibrium and compensates for any trace moisture.

  • Reaction: Heat the mixture to reflux (~65 °C) under an inert atmosphere (Nitrogen/Argon) for 2-6 hours.

  • Self-Validation (In-Process): Monitor via TLC (Hexanes:EtOAc). The starting 2-bromothiazole is highly non-polar. A successful reaction will show the complete disappearance of the starting material and the emergence of a more polar, UV-active spot.

  • Workup: Cool to room temperature, concentrate in vacuo to remove methanol. Quench the residue with water and extract with Ethyl Acetate (3 x 20 mL). Wash the organic layer with brine, dry over

    
    , and concentrate.
    
  • Validation (Post-Process): GC-MS analysis should confirm the exact mass of the product and the complete absence of the characteristic 1:1 isotopic doublet (M / M+2) indicative of the bromine atom.

Protocol B: Synthesis of 2-Aminothiazoles (Amination)

Applicable for secondary amines like morpholine, piperidine, or pyrazole derivatives (3[3]).

  • Setup: In a sealed pressure vial, combine 2-bromothiazole (1.5 eq), the desired amine (1.0 eq), and

    
     (2.0 eq).
    
  • Solvent: Suspend the mixture in anhydrous DMSO (5 mL/mmol). Causality: DMSO stabilizes the polar transition state and increases the nucleophilicity of the amine.

  • Reaction: Stir the suspension at 100 °C for 12-18 hours.

  • Self-Validation (In-Process): LC-MS is preferred over TLC here due to the high boiling point of DMSO. Look for the

    
     peak of the desired aminated product.
    
  • Workup: Cool to room temperature. Dilute heavily with water (to crash out the product or partition the DMSO) and extract with Ethyl Acetate. Wash the organic layer 3-4 times with water to remove residual DMSO, then wash with brine.

  • Purification: Purify via flash column chromatography (Silica gel, gradient of EtOAc in Hexanes).

Protocol C: Microwave-Assisted Fluorination

For the synthesis of 2-fluorothiazole radioligands or stable derivatives (4[4]).

  • Setup: In a microwave-safe vial, combine 2-bromothiazole (1.0 eq), Potassium Fluoride (3.0 eq), and Kryptofix 2.2.2 (1.5 eq) in anhydrous DMSO.

  • Reaction: Irradiate at 30 W, maintaining a temperature of 130 °C for 8–15 minutes.

  • Workup: Quench rapidly with water, extract with diethyl ether, and carefully concentrate (2-fluorothiazoles can be volatile).

Quantitative Data & Optimization Summary

The following table summarizes expected yields and optimal conditions based on nucleophile class, providing a baseline for experimental design.

Nucleophile TypeReagents / BaseSolventTemperatureTimeTypical YieldRef
Alkoxide (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Sodium Methoxide (1.2 eq)Methanol65 °C (Reflux)2-6 h70 - 85%[1]
Sec. Amine (e.g., Morpholine)Amine (1.0 eq),

(2.0 eq)
DMSO100 °C12-18 h65 - 80%
Pyrazole / Heterocycle Heterocycle (1.0 eq), ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

(2.0 eq)
DMSO100 °C18 h50 - 75%
Fluoride (

)
KF (3.0 eq), Kryptofix 2.2.2DMSO130 °C (MW)8-15 min24 - 43%[4]

References

  • Title: The Synthesis of 2-Methoxy-1,3-thiazole-4-carbaldehyde: A Technical Guide Source: Benchchem URL
  • Title: Syntheses of 2-Amino and 2-Halothiazole Derivatives as High-Affinity Metabotropic Glutamate Receptor Subtype 5 Ligands and Potential Radioligands for In Vivo Imaging Source: PMC URL
  • Title: Synthesis of 2-aminothiazole derivatives 3a–c from 2-bromothiazole (1)
  • Title: WO2025003414A1 - Malt1 inhibitors Source: Google Patents URL

Sources

Method

Application Note: Synthesis and Application of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole in Agrochemical Discovery

Target Audience: Researchers, Application Scientists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary Modern agrochemical discovery relies heavily on th...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Agrochemical Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

Modern agrochemical discovery relies heavily on the strategic incorporation of fluorine to modulate physicochemical properties, target affinity, and metabolic stability[1]. In recent years, the 1,1-difluoroethyl group (-CF₂CH₃) has emerged as a privileged pharmacophore. It serves as a highly effective lipophilic bioisostere for trifluoromethyl (-CF₃), tert-butyl, and isopropyl groups, particularly in the development of novel heteroaryl-triazole and pyrazinylpyrazole pesticides[2].

This application note details the mechanistic rationale, step-by-step synthetic protocols, and downstream applications of 2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole , a critical building block used to append this pharmacophore onto complex agrochemical cores.

Mechanistic Insights: The 1,1-Difluoroethyl Pharmacophore

The substitution of an isopropyl or trifluoromethyl group with a 1,1-difluoroethyl moiety is not merely a structural tweak; it fundamentally alters the pharmacokinetic profile of the active ingredient[3].

  • Metabolic Stability: The gem-difluoro substitution removes the vulnerable tertiary C-H bond present in isopropyl groups, effectively shutting down primary sites of Cytochrome P450-mediated oxidation.

  • Lipophilicity Tuning: The 1,1-difluoroethyl group provides an intermediate lipophilicity (LogP) between the highly lipophilic -CF₃ and the less lipophilic -CH(CH₃)₂, optimizing cuticular penetration in pests while maintaining systemic mobility in plants.

  • Conformational Rigidity: The strong stereoelectronic effects of the fluorine atoms restrict bond rotation, locking the thiazole ring into a bioactive conformation that enhances binding affinity at target sites (e.g., Succinate Dehydrogenase).

Quantitative Comparison of Bioisosteres
PropertyIsopropyl (-CH(CH₃)₂)Trifluoromethyl (-CF₃)1,1-Difluoroethyl (-CF₂CH₃)
Lipophilicity (LogP contribution) +1.53+0.88+1.20
Metabolic Stability (CYP450) Low (C-H oxidation)HighHigh
Steric Bulk (Volume, ų) ~43.0~42.8~45.5
Electronic Effect (Inductive) Electron-donatingStrongly electron-withdrawingModerately electron-withdrawing

Synthetic Workflow & Strategy

The preparation of 2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole requires a robust three-step sequence starting from commercially available 2-bromothiazole-4-carboxylic acid. The critical transformation is the nucleophilic deoxofluorination of the intermediate methyl ketone[3][4].

Synthesis N1 2-Bromothiazole- 4-carboxylic acid N2 Weinreb Amide Intermediate N1->N2 N,O-Dimethylhydroxylamine EDCI, DIPEA N3 1-(2-Bromothiazol- 4-yl)ethanone N2->N3 MeMgBr, THF 0°C to RT N4 2-Bromo-4-(1,1-difluoroethyl)- 1,3-thiazole N3->N4 DAST, DCM 40°C, 24h

Caption: Synthetic workflow for 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole via deoxofluorination.

Experimental Protocols

Protocol A: Synthesis of 1-(2-Bromothiazol-4-yl)ethanone

Causality Check: Direct addition of a Grignard reagent to a carboxylic acid or standard ester often leads to over-addition, forming tertiary alcohols. We utilize a Weinreb amide (N-methoxy-N-methylamide) intermediate, which forms a stable 5-membered metal chelate with the Grignard reagent, strictly limiting the reaction to mono-addition[5].

Step-by-Step Methodology:

  • Amide Coupling: Dissolve 2-bromothiazole-4-carboxylic acid (10.0 g, 48.1 mmol) in anhydrous dichloromethane (DCM, 100 mL). Add EDCI (11.0 g, 57.7 mmol), HOBt (7.8 g, 57.7 mmol), and N,N-Diisopropylethylamine (DIPEA, 25.1 mL, 144.3 mmol). Stir for 15 minutes at room temperature.

  • Add N,O-dimethylhydroxylamine hydrochloride (5.6 g, 57.7 mmol) and stir under N₂ for 12 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL). Dry over Na₂SO₄ and concentrate in vacuo to yield the Weinreb amide.

  • Grignard Addition: Dissolve the crude Weinreb amide in anhydrous THF (80 mL) and cool to 0 °C under N₂.

  • Dropwise add Methylmagnesium bromide (MeMgBr, 3.0 M in diethyl ether, 24.0 mL, 72.1 mmol) over 30 minutes. Maintain the temperature below 5 °C.

  • Stir for 2 hours at 0 °C. Self-Validation: Monitor the disappearance of the Weinreb amide via TLC (Hexanes:EtOAc 7:3, UV active).

  • Quench: Carefully quench the reaction by slow addition of saturated aqueous NH₄Cl (50 mL). Extract with EtOAc (3 x 50 mL), dry over MgSO₄, and concentrate to afford 1-(2-bromothiazol-4-yl)ethanone as a pale solid[5].

Protocol B: Deoxofluorination using DAST

Causality Check: Diethylaminosulfur trifluoride (DAST) is utilized to convert the carbonyl oxygen directly into a gem-difluoro group. Because DAST can undergo violent exothermic decomposition at elevated temperatures, the reaction must be carefully temperature-controlled and quenched into a basic aqueous solution to neutralize HF byproducts[4][6].

Step-by-Step Methodology:

  • Preparation: In a Teflon-lined reactor or specialized fluorination flask, dissolve 1-(2-bromothiazol-4-yl)ethanone (5.0 g, 24.3 mmol) in anhydrous DCM (40 mL).

  • Fluorination: Cool the solution to 0 °C. Slowly add DAST (9.6 mL, 72.9 mmol, 3.0 eq) dropwise via a syringe pump.

  • Seal the vessel and gradually warm the mixture to 40 °C. Stir for 24 hours. Self-Validation: Conversion can be confirmed via ¹⁹F NMR (appearance of a characteristic triplet/quartet signal around -85 to -95 ppm) or GC-MS[6].

  • Safe Quenching: Cool the reactor back to 0 °C. Transfer the reaction mixture dropwise into a vigorously stirred beaker containing a slurry of saturated aqueous NaHCO₃ and crushed ice (200 mL). Warning: Vigorous CO₂ evolution will occur.

  • Isolation: Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic phases with brine, dry over MgSO₄, and concentrate carefully (product is somewhat volatile).

  • Purification: Purify via silica gel flash chromatography (gradient: 100% Hexanes to 95:5 Hexanes:EtOAc) to yield 2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole as a clear oil.

Downstream Application: Agrochemical Assembly

Once synthesized, the 2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole intermediate is typically subjected to Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig) to attach it to a central pyrazole or triazole core[1][2]. This modular assembly allows for the rapid generation of compound libraries targeting critical agricultural pests.

MoA M1 Agrochemical Agent (1,1-Difluoroethyl-thiazole) M2 Target Enzyme Binding (e.g., SDHI Complex II) M1->M2 High lipophilic affinity M3 Blockade of Electron Transport M2->M3 Competitive inhibition M4 Pathogen/Pest Mortality M3->M4 Cellular energy depletion

Caption: General mode of action for 1,1-difluoroethyl-thiazole based agrochemicals.

References

  • Title: Hydrofluoroethers (HFEs): A History of Synthesis. Source: RSC Books. URL:[Link]

  • Title: Novel heteroaryl-triazole compounds as pesticides (WO2021105091A1). Source: Google Patents.
  • Title: Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Source: PMC - NIH. URL:[Link]

  • Title: Investigation of Fluorination Methodologies for the Application in Positron Emission Tomography. Source: Newcastle University. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole

Welcome to the technical support center for the synthesis of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated heterocyclic building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you improve your yield and overcome common challenges in your synthetic workflow.

The synthesis of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole is typically approached in a two-stage process: first, the construction of the 4-(1,1-difluoroethyl)-1,3-thiazole core, followed by the selective bromination at the 2-position of the thiazole ring. This guide is structured to address potential issues in both of these critical stages.

Section A: Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing the 4-(1,1-difluoroethyl)-1,3-thiazole core?

The most widely used and versatile method for the synthesis of the thiazole ring is the Hantzsch thiazole synthesis.[1][2] This involves the condensation reaction between an α-haloketone and a thioamide. For the synthesis of 4-(1,1-difluoroethyl)-1,3-thiazole, the key starting materials would be a thioamide (such as thioformamide) and an appropriate α-haloketone, for instance, 1-bromo-3,3-difluorobutan-2-one.

Q2: What are the key safety precautions when handling the reagents involved?

Many of the reagents used in this synthesis are hazardous. α-Haloketones are lachrymatory and corrosive. Brominating agents like elemental bromine are highly toxic, corrosive, and strong oxidizers that can cause severe burns.[3] N-Bromosuccinimide (NBS) is a safer alternative to liquid bromine but should still be handled with care.[3] It is imperative to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: Which position on the 4-(1,1-difluoroethyl)-1,3-thiazole ring is most likely to be brominated?

The reactivity of the thiazole ring towards electrophilic substitution is position-dependent. The electron density and the directing effects of the substituents play a crucial role. For many thiazoles, the C5 position is the most susceptible to electrophilic attack.[4][5] However, the C2 position can also be targeted. The 1,1-difluoroethyl group at the C4 position is electron-withdrawing, which can deactivate the ring towards electrophilic substitution and influence the regioselectivity. Selective bromination at the C2 position might require specific strategies, such as a bromine-magnesium exchange on a pre-brominated thiazole.[6]

Q4: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a standard and effective method for monitoring the progress of both the thiazole formation and the bromination reaction. It allows for the visualization of the consumption of starting materials and the formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for monitoring the reaction and identifying any side products.

Q5: What are the common purification techniques for the intermediate and final product?

Purification of the intermediate and the final product can typically be achieved through column chromatography on silica gel.[6] The choice of eluent will depend on the polarity of the compounds and may require some optimization. Recrystallization can also be an effective purification method if the product is a solid.

Section B: Troubleshooting Guide

Stage 1: Synthesis of 4-(1,1-difluoroethyl)-1,3-thiazole via Hantzsch Synthesis

This stage involves the reaction of an α-haloketone (e.g., 1-bromo-3,3-difluorobutan-2-one) with a thioamide.

Hantzsch_Thiazole_Synthesis α-haloketone 1-Bromo-3,3-difluorobutan-2-one Reaction Hantzsch Condensation α-haloketone->Reaction Thioamide Thioformamide Thioamide->Reaction Product 4-(1,1-difluoroethyl)-1,3-thiazole Reaction->Product Side_Products Side Products Reaction->Side_Products

Figure 1: Workflow for Hantzsch Thiazole Synthesis.
Problem 1: Low or No Yield of the Desired Thiazole
  • Possible Cause: Poor quality or instability of the α-haloketone (1-bromo-3,3-difluorobutan-2-one). Fluorinated ketones can be unstable, and their synthesis can be challenging.[7]

    • Solution:

      • Ensure the α-haloketone is freshly prepared or has been stored under appropriate conditions (cool, dark, and inert atmosphere).

      • The synthesis of similar α-bromoketones has been reported and can be adapted.[8] Purification by distillation or chromatography before use is recommended.

  • Possible Cause: Inappropriate reaction conditions such as temperature, solvent, or pH. The Hantzsch synthesis can be sensitive to these parameters.[9]

    • Solution:

      • A typical protocol involves reacting the α-haloketone and thioamide in a solvent like ethanol or a mixture of ethanol and water.[10]

      • The reaction may require heating, but excessive temperatures can lead to decomposition. Start with refluxing ethanol and monitor the reaction closely.

      • The pH of the reaction mixture can influence the rate and outcome. The reaction is often self-catalyzed by the hydrohalic acid formed, but in some cases, a mild base may be needed to neutralize excess acid.

  • Possible Cause: Decomposition of the thioamide. Thioamides can be unstable, especially under harsh conditions.

    • Solution:

      • Use freshly prepared or commercially available high-purity thioamide.

      • Consider in-situ generation of the thioamide if stability is a major issue.

Problem 2: Formation of Significant Side Products
  • Possible Cause: Self-condensation of the α-haloketone. This is a common side reaction, especially under basic conditions.

    • Solution:

      • Add the α-haloketone slowly to the reaction mixture containing the thioamide.

      • Avoid using a strong base. If a base is necessary, use a weak, non-nucleophilic base like sodium bicarbonate or pyridine.

  • Possible Cause: Formation of other heterocyclic systems or isomeric products.

    • Solution:

      • Careful control of reaction conditions is key. The Hantzsch synthesis is generally reliable for the formation of thiazoles.[1]

      • Confirm the structure of your product using spectroscopic methods like NMR and MS to ensure the desired isomer is being formed.

Problem 3: Difficulty in Isolating and Purifying the Product
  • Possible Cause: The product is a volatile oil or is highly soluble in the workup solvent.

    • Solution:

      • After the reaction, neutralize the mixture and extract with a suitable organic solvent like ethyl acetate or dichloromethane.

      • If the product is volatile, be cautious during solvent removal using a rotary evaporator.

      • Purify the crude product using column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point.

Stage 2: Bromination of 4-(1,1-difluoroethyl)-1,3-thiazole

This stage focuses on the selective introduction of a bromine atom at the C2 position.

Bromination_of_Thiazole Start_Mat 4-(1,1-difluoroethyl)-1,3-thiazole Reaction Electrophilic Bromination Start_Mat->Reaction Brom_Agent Brominating Agent (e.g., NBS, Br2) Brom_Agent->Reaction Product 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole Reaction->Product Side_Product_1 5-Bromo Isomer Reaction->Side_Product_1 Side_Product_2 Di-brominated Product Reaction->Side_Product_2

Figure 2: Potential outcomes of the bromination reaction.
Problem 1: Low Yield of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole
  • Possible Cause: Deactivation of the thiazole ring by the electron-withdrawing 1,1-difluoroethyl group at C4.[11] This makes the ring less susceptible to electrophilic attack.

    • Solution:

      • Use a more reactive brominating agent. N-Bromosuccinimide (NBS) in a solvent like acetonitrile or chloroform, often with a radical initiator like AIBN or under UV irradiation, can be effective.[3]

      • Elemental bromine (Br₂) in a solvent like acetic acid or carbon tetrachloride can also be used, but may require harsher conditions (higher temperature or longer reaction times).[5]

      • Metal-halogen exchange can be a powerful method for regioselective bromination. This involves first deprotonating the C2 position with a strong base like n-butyllithium, followed by quenching with a bromine source.[1]

  • Possible Cause: Decomposition of the starting material or product under the reaction conditions.

    • Solution:

      • Start at a low temperature (e.g., 0 °C) and slowly warm the reaction to room temperature.

      • Monitor the reaction closely by TLC to avoid over-reaction or decomposition.

      • Once the starting material is consumed, quench the reaction immediately.

Problem 2: Formation of Isomeric Bromo-thiazoles (e.g., bromination at C5)
  • Possible Cause: The reaction conditions favor bromination at the C5 position, which is often the most reactive site for electrophilic substitution on the thiazole ring.[4]

    • Solution:

      • To achieve selectivity for the C2 position, a metal-halogen exchange strategy is often the most reliable. Deprotonation at C2 with an organolithium reagent is generally favored due to the acidity of the C2 proton.[4]

      • Alternatively, explore different brominating agents and solvent systems, as these can influence the regioselectivity.

Brominating AgentTypical ConditionsExpected Selectivity
Br₂ in Acetic Acid Room temp. to 60 °COften favors C5
NBS, AIBN, CCl₄ RefluxCan vary, may give mixtures
n-BuLi then Br₂ -78 °CHighly selective for C2
Problem 3: Formation of Poly-brominated Products
  • Possible Cause: Use of an excess of the brominating agent.

    • Solution:

      • Use a stoichiometric amount (1.0 to 1.1 equivalents) of the brominating agent.

      • Add the brominating agent slowly to the reaction mixture to maintain a low concentration.

      • Monitor the reaction by TLC and stop it as soon as the starting material is consumed.

Problem 4: Difficult Purification of the Final Product
  • Possible Cause: The product has a similar polarity to the unreacted starting material or isomeric side products.

    • Solution:

      • Careful column chromatography is usually effective. Use a long column and a shallow solvent gradient to improve separation.

      • Consider using a different stationary phase for chromatography if silica gel does not provide adequate separation.

      • High-Performance Liquid Chromatography (HPLC) can be used for small-scale purification if high purity is required.

Section C: Experimental Protocols

Protocol 1: Synthesis of 4-(1,1-difluoroethyl)-1,3-thiazole
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioformamide (1.0 equivalent) in ethanol.

  • Addition of Ketone: Slowly add 1-bromo-3,3-difluorobutan-2-one (1.0 equivalent) to the solution at room temperature.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • Workup: Cool the reaction mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: Synthesis of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole
  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (nitrogen or argon), dissolve 4-(1,1-difluoroethyl)-1,3-thiazole (1.0 equivalent) in anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add n-butyllithium (1.05 equivalents) dropwise. Stir the mixture at -78 °C for 1 hour.

  • Bromination: Slowly add a solution of bromine (1.1 equivalents) in anhydrous THF to the reaction mixture at -78 °C.

  • Quenching: After stirring for 30 minutes at -78 °C, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

References

  • Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

  • PharmaGuideline. (2021). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Ganapathi, K., & Kulkarni, K. D. (1953). CHEMISTRY OF THE THIAZOLES. IV. Bromination and Nitration of Some Monosubstituted Thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 37(6), 758-764.
  • Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951.
  • Hassan, A. A., et al. (2020). Synthesis and structure confirmation of 2,4-disubstituted thiazole and 2,3,4-trisubstituted thiazole as thiazolium bromide salts. Monatshefte für Chemie - Chemical Monthly, 151(7), 1145-1154.
  • Ganapathi, K. (1946). Chemistry of the thiazoles. Proceedings of the Indian Academy of Sciences - Section A, 24(4), 368-383.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 1-15.
  • Wikipedia. (2023). Thiazole. Retrieved from [Link]

  • Abdelmajeed, A. M., et al. (2020). Review of the synthesis and biological activity of thiazoles. Journal of the Iranian Chemical Society, 17(12), 3125-3168.
  • Tzanetou, E., et al. (2020). Synthesis and evaluation of novel 2,4-disubstituted arylthiazoles against T. brucei. RSC Medicinal Chemistry, 11(1), 112-123.
  • Uzelac, E. J., & Rasmussen, S. C. (2022). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. LookChem. Retrieved from [Link]

  • Bach, T., & Heuser, S. (2000). Regio- and Stereoselective Synthesis of α-Chiral 2-Substituted 4-Bromothiazoles from 2,4-Dibromothiazole by Bromine–Magnesium Exchange. Synlett, 2000(11), 1613-1615.
  • Sharma, S., et al. (2009). Synthesis of 4-benzyl-1,3-thiazole derivatives as potential anti-inflammatory agents: an analogue-based drug design approach. Medicinal Chemistry Research, 18(8), 626-640.
  • Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination–Debromination Methods. The Journal of Organic Chemistry. Retrieved from [Link]

  • EP0776877A1 - Process for the preparation of 1-bromo-3,5-difluorobenzene. (1997).
  • Pendiukh, V. V., et al. (2023).
  • SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021).
  • Mlostoń, G., & Heimgartner, H. (2018). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 23(10), 2456.
  • Mekonnen, A., et al. (2009). Synthesis of 1-Bromo-3-butyn-2-one and 1,3-Dibromo-3-buten-2-one.
  • Al-Hussain, S. A., et al. (2023).
  • Overcoming Challenges in Fluorine-Based Chemistry. (2020). Pharmaceutical Technology.
  • Li, Y., et al. (2021). Synthesis and Bioactivities of Novel 1,3,4-Thiadiazole Derivatives of Glucosides. Frontiers in Chemistry, 9, 649751.
  • Process for the preparation of 1-bromo-3,5-difluorobenzene. (1996). SciSpace.
  • Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. (2026).
  • Thiazoles and Bisthiazoles. (2021). Encyclopedia.pub.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). Molecules, 21(11), 1461.
  • Al-Salami, B. K., et al. (2022). Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding. RSC Advances, 12(46), 30048-30062.
  • 1-Bromo-2,3-difluorobenzene synthesis. (n.d.). ChemicalBook.
  • Carlson, R., et al. (2011). Improved Synthesis of 1-Bromo-3-buten-2-one.
  • 18F-Fluorination: Challenge and Opportunity for Organic Chemists. (2021). Accounts of Chemical Research.
  • fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery. (n.d.).
  • Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). Molecules.

Sources

Optimization

Minimizing debromination side reactions in thiazole couplings

The following technical guide is designed for medicinal chemists and process development scientists encountering hydrodebromination (reduction of C-Br to C-H) during palladium-catalyzed cross-couplings of thiazole scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for medicinal chemists and process development scientists encountering hydrodebromination (reduction of C-Br to C-H) during palladium-catalyzed cross-couplings of thiazole scaffolds.

Topic: Minimizing Debromination in Bromothiazole Cross-Couplings

The Core Problem: Why Thiazoles Fail

Thiazoles are electron-deficient heterocycles. The C2 position is particularly acidic and prone to metalation, while the C–Br bond, especially at the 2-position, is highly labile.

The "Debromination Trap": In a typical Suzuki-Miyaura or Stille coupling, the desired pathway is Oxidative Addition (OA)


 Transmetalation (TM) 

Reductive Elimination (RE). Debromination occurs when the catalytic cycle is hijacked by a Palladium-Hydride (Pd-H) species. Instead of transmetalating with your boronic acid, the Pd(II)-Ar intermediate reacts with a hydride source (often the solvent or base), leading to the reductive elimination of the hydro-dehalogenated thiazole (Ar-H).[1]
Diagnostic Hub: Is it Debromination?

Before optimizing, confirm the failure mode using LCMS/NMR.

Observation (LCMS/NMR)DiagnosisRoot Cause
Mass = [M-Br+H] Hydrodebromination Pd-H species formation; Slow transmetalation.
Mass = [M-Br+M-Br] Homocoupling Oxidant present (

); Slow oxidative addition.
Mass = [M-Br+OH] Hydrolysis Water in solvent; Nucleophilic attack by hydroxide.
Start Material Stalls Catalyst Poisoning Thiazole N-coordination to Pd; "Pd-Black" formation.
Visualizing the Failure Mode

The following diagram illustrates the competition between the Productive Cycle and the Debromination "Death Loop."

DebrominationCycle cluster_legend Pathway Legend Pd0 Pd(0) Active Species OxAdd Oxidative Addition (L-Pd(II)-Ar-Br) Pd0->OxAdd + Ar-Br TransMet Transmetalation (+ Ar'-B(OH)2) OxAdd->TransMet Fast Path PdHydride L-Pd(II)-Ar-H (Pd-Hydride Species) OxAdd->PdHydride Slow TM allows side reaction Prod Product Formation (Ar-Ar') TransMet->Prod Reductive Elimination Prod->Pd0 BetaHydride β-Hydride Elimination (From Solvent/Alkoxide) BetaHydride->PdHydride Source of H- DebromProduct Debromination (Ar-H + L-Pd(0)) PdHydride->DebromProduct Reductive Elimination DebromProduct->Pd0 Recycles Catalyst key1 Blue/Green: Desired Cycle key2 Red: Debromination Loop

Caption: The kinetic competition between Transmetalation (Blue) and Hydride Transfer (Red). If Transmetalation is slow, the Pd(II) intermediate intercepts a hydride, destroying the starting material.

Troubleshooting Modules
Module A: Catalyst Selection (The "Speed" Solution)

Theory: To prevent debromination, the rate of Transmetalation and Reductive Elimination must be faster than the rate of Pd-H formation. Solution: Switch to Buchwald G3/G4 Precatalysts .

  • Why: These bulky biarylphosphine ligands (XPhos, SPhos, RuPhos) facilitate rapid oxidative addition and, crucially, create a steric environment that accelerates reductive elimination, outcompeting the side reaction.

  • Recommendation:

    • XPhos Pd G3: Excellent for general heteroaryl couplings.

    • RuPhos Pd G3: Superior for electron-poor thiazoles or secondary amines.

Module B: The Solvent & Base System (The "Source" Solution)

Theory: Most Pd-H species arise from


-hydride elimination of alkoxides (from alcohol solvents) or alkyl-amines.
Protocol Adjustment: 
  • Eliminate Alcohols: Never use MeOH, EtOH, or iPrOH if debromination is observed.

  • Go Anhydrous: Use anhydrous 1,4-Dioxane or Toluene.

  • Base Switch: Switch from Carbonates (

    
    ) or Alkoxides (
    
    
    
    ) to Anhydrous Phosphates (
    
    
    )
    or Fluorides (
    
    
    )
    .

Optimized Protocol for Labile Bromothiazoles:

ComponentRecommendationRationale
Catalyst XPhos Pd G3 (1.0 - 2.0 mol%)Rapid catalytic turnover; air-stable precatalyst ensures active Pd(0).
Solvent 1,4-Dioxane (Anhydrous)Aprotic; high boiling point; prevents hydride donation.
Base

(2.0 equiv, finely ground)
Low solubility creates a "slow-release" effect, preventing base-mediated decomposition.
Temp 60°C - 80°C Start lower. High heat promotes

-hydride elimination.
Module C: The Coupling Partner (The "Instability" Solution)

Issue: If coupling with a thiazole boronic acid (rather than a bromothiazole), the boronic acid often undergoes protodeboronation (C-B bond breaks) faster than it couples. Solution:

  • Switch to MIDA Boronates: These slow-release reagents protect the boron atom from hydrolysis until the conditions release it gradually.

  • Switch to Negishi Coupling: If Suzuki fails, convert the bromothiazole to an organozinc reagent (using

    
     or 
    
    
    
    then
    
    
    ). Organozincs are more reactive and do not require base, eliminating the hydrolysis pathway.
Frequently Asked Questions (FAQ)

Q: I see the debrominated product, but I am using an aprotic solvent (DMF). Where is the hydride coming from? A: Check your base and water content. If you are using


 or DIPEA, these amines can undergo 

-hydride elimination to donate a hydride to Palladium. Even trace water in DMF can facilitate a Wacker-type oxidation cycle that generates hydrides. Fix: Switch to inorganic bases (

) and strictly anhydrous toluene.

Q: Can I use Pd(PPh3)4? It’s cheaper. A: For simple aryls, yes. For thiazoles, no .


 is not bulky enough to prevent the coordination of the thiazole nitrogen to the palladium center, which slows down the cycle and allows debromination to take over. You need bulky ligands (dialkylbiarylphosphines) like XPhos or SPhos.

Q: My 2-bromothiazole couples, but I get a mix of product and homocoupling (Ar-Ar). A: This indicates your oxidative addition is slow, or you have oxygen in the system. 2-bromothiazoles are electron-deficient and should oxidatively add fast.

  • Degas thoroughly: Sparge with Argon for 15 mins.

  • Add the catalyst last: Ensure the catalyst isn't sitting in solution decomposing before the halide is added.

References
  • Buchwald Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.[2]

  • Protodeboronation Mechanisms: Cox, P. A., et al. "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids." J. Am. Chem. Soc., 2016.

  • Thiazole Coupling Reviews: "Synthesis of 2-substituted 4-bromothiazoles by regioselective cross-coupling reactions." Beilstein J. Org. Chem., 2011.

  • Debromination Side Reactions: Navarro, O., et al. "Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes."[3] J. Org.[2] Chem., 2004.[4]

Sources

Troubleshooting

Technical Support Center: Purification Strategies for Fluorinated Thiazole Intermediates

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for navigating the complexities of purifying fluorinated thiazole intermediates. As critical building blocks in modern drug discove...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for navigating the complexities of purifying fluorinated thiazole intermediates. As critical building blocks in modern drug discovery, the purity of these compounds directly impacts the reliability of downstream applications and the safety and efficacy of final active pharmaceutical ingredients (APIs).[1] The unique physicochemical properties imparted by fluorine atoms, while beneficial for biological activity, often introduce significant challenges during purification.[2]

This guide is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and practical, field-proven troubleshooting advice. We will delve into the causality behind experimental choices, ensuring you can adapt these strategies to your specific molecules.

Section 1: Frequently Asked Questions (FAQs) - Foundational Purification Strategies

This section addresses common questions about the primary purification techniques and how the specific nature of fluorinated thiazoles influences their application.

Q1: What are the primary methods for purifying fluorinated thiazole intermediates?

The purification of fluorinated thiazole intermediates, like most small organic molecules in pharmaceutical development, relies on a core set of techniques. The choice depends on the scale of the reaction, the nature of the impurities, and the physical properties of the target compound. The most common methods are:

  • Crystallization: A powerful technique for obtaining high-purity solid compounds, ideal for final purification steps.[1][3]

  • Column Chromatography: A versatile method used to separate compounds based on their differential adsorption to a stationary phase, effective for complex mixtures or when the product is an oil.[1][4]

  • Liquid-Liquid Extraction (LLE): Primarily used during the initial reaction work-up to remove water-soluble or acid/base-labile impurities.[5][6]

Q2: How does the presence of fluorine affect my choice of purification strategy?

The incorporation of fluorine atoms or fluoroalkyl groups into a thiazole ring profoundly alters its electronic properties and intermolecular interactions, which is a key consideration for purification.[7]

  • Polarity and Solubility: Fluorine is highly electronegative, but the C-F bond has low polarizability. This can lead to counterintuitive effects. For example, while monofluorination of an alkyl group can decrease lipophilicity, fluoro-arenes are often more lipophilic than their non-fluorinated analogs.[8] This change in polarity directly impacts solvent selection for both crystallization and chromatography.

  • "Fluorous" Interactions: Highly fluorinated compounds exhibit unique partitioning properties, showing an affinity for other fluorinated molecules or phases ("fluorophilicity") and an aversion to hydrocarbons.[9] This can be exploited in specialized "fluorous" chromatography techniques for difficult separations.[9]

  • Acidity/Basicity (pKa): The strong electron-withdrawing nature of fluorine can lower the pKa of nearby acidic protons or the basicity of the thiazole nitrogen. This is critical for acid-base extraction strategies, as the pH required to protonate or deprotonate your molecule may be different from its non-fluorinated counterpart.[7]

  • C-F Bond Stability: While the C-F bond is very strong, it is not inert. Inappropriate placement of fluorine can make it susceptible to cleavage under certain conditions (e.g., strong nucleophiles, enzymatic action), which can be a concern during purification if harsh conditions are used.[10]

Q3: When is recrystallization the best choice for my fluorinated thiazole?

Recrystallization is the preferred method when your crude product is a solid with moderate to high purity (typically >80-90%). It is highly scalable and often yields material of exceptional purity, with the correct crystal morphology for downstream processing.[3] The key is finding a solvent system where the thiazole intermediate has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while the impurities remain soluble at all temperatures.

Q4: What are the key considerations for developing a column chromatography method for these compounds?

Column chromatography is often the workhorse for purifying reaction mixtures, especially when dealing with oils or multiple, similarly-polar byproducts.[11]

  • Stationary Phase: Standard silica gel is the most common choice. However, due to the unique polarity of fluorinated compounds, impurities may co-elute. If separation on silica is poor, consider alternative stationary phases like alumina (for acid-sensitive compounds), reverse-phase C18, or specialized fluorinated stationary phases that leverage fluorous interactions.[12]

  • Mobile Phase: Start by screening solvent systems with Thin-Layer Chromatography (TLC).[11] A standard starting point is a mixture of a non-polar solvent (e.g., hexanes, heptane) and a more polar solvent (e.g., ethyl acetate, dichloromethane). The unique selectivity of fluorinated phases can sometimes allow for simpler mobile phases and avoid extreme pH conditions.[12]

Q5: When is liquid-liquid extraction (LLE) most effective?

LLE is most effective during the initial work-up phase following a reaction.[5] It is excellent for bulk removal of inorganic salts, highly polar or non-polar impurities, and unreacted starting materials that have different acid/base properties than your product. For example, after a Hantzsch thiazole synthesis, quenching the reaction in a weak base solution can neutralize the thiazole hydrohalide salt, causing the neutral product to precipitate or be extracted into an organic solvent, leaving ionic impurities behind in the aqueous phase.[13]

Section 2: Troubleshooting Guide - Common Purification Problems

This Q&A section is designed to address specific experimental issues you may encounter.

Problem Potential Cause & Explanation Recommended Solutions
1. My product is a persistent oil and won't crystallize. Fluorination can disrupt crystal lattice formation. The product may also be inherently low-melting or contain impurities that act as a eutectic mixture, depressing the melting point.1. Trituration: Stir the oil vigorously with a poor solvent (e.g., hexanes, pentane, or diethyl ether). This can sometimes induce crystallization by "washing" away impurities and providing nucleation sites.2. Solvent Screening: Attempt crystallization from a wide range of solvents or solvent pairs (see Protocol 1).3. Salt Formation: If your thiazole has a basic nitrogen, consider forming a solid salt (e.g., HCl, HBr, or tosylate salt) which may have better crystalline properties. The pure free base can be regenerated later if needed.[11]4. Chromatography: If all else fails, purify the oil via column chromatography.[11]
2. My fluorinated thiazole co-elutes with an impurity on silica gel. The fluorine atom(s) can make the polarity of your product very similar to that of a non-fluorinated starting material or byproduct, leading to poor separation.[11]1. Change Mobile Phase: Try a different solvent system. For example, switch from ethyl acetate/hexanes to dichloromethane/methanol or toluene/acetone to alter selectivity.2. Change Stationary Phase: If changing the mobile phase fails, the issue is likely a lack of differential interaction with silica. Try reverse-phase (C18) chromatography or, for highly fluorinated compounds, consider fluorous solid-phase extraction (F-SPE) or HPLC with a fluorinated column.[9][12]3. Preparative TLC/HPLC: For small quantities of valuable material, preparative TLC or HPLC can provide higher resolution.[11]
3. I have a low recovery after column chromatography. - Irreversible Adsorption: The thiazole nitrogen can be basic enough to bind irreversibly to the acidic silica gel surface.- Volatility: Some smaller fluorinated fragments can be volatile and may be lost when removing solvent under high vacuum.1. Deactivate Silica: Add 1-2% triethylamine or ammonia to your mobile phase to neutralize the acidic sites on the silica gel and prevent strong binding of your basic product.2. Use Alumina: Switch to basic or neutral alumina as the stationary phase.3. Careful Evaporation: Remove solvent at the lowest practical temperature and vacuum.
4. TLC shows a single spot, but NMR reveals significant impurities. - Non-UV Active Impurities: The impurity may not have a chromophore and will be invisible under UV light on the TLC plate.- Co-spotting: The impurity has the exact same Rf as your product in that specific solvent system.1. Use Orthogonal Stains: Stain the TLC plate with an alternative visualization agent like potassium permanganate or iodine vapor to reveal hidden spots.[11]2. Use Orthogonal Analysis: Rely on more definitive analytical techniques like ¹H NMR, LC-MS, or HPLC for purity assessment.[4][14] A single clean peak in an HPLC chromatogram is a much stronger indicator of purity than a single TLC spot.
5. My product decomposes during purification. - Acid Sensitivity: Thiazoles can be sensitive to the acidic nature of silica gel, leading to degradation on the column.- Thermal Instability: Some fluorinated compounds may be unstable to prolonged heating, which can be an issue during recrystallization from high-boiling solvents.[15]1. Buffer the Column: As mentioned above, add a small amount of a basic modifier like triethylamine to the eluent.2. Use a Milder Stationary Phase: Switch to neutral alumina or a bonded phase like C18.3. Lower Temperatures: Choose lower-boiling solvents for recrystallization or use a rotary evaporator with a water bath at a controlled, lower temperature.
Section 3: Purity Assessment & Characterization

Confirming the purity and identity of your intermediate is a non-negotiable step in drug development.[3]

Q1: How do I definitively assess the purity of my final compound?

No single technique is sufficient. A combination of methods should be used:

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment.[4] Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress and column fractions.[14]

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H NMR is the primary tool for structural confirmation and can reveal the presence of proton-containing impurities. The absence of signals from starting materials is a key indicator of purity.

    • Mass Spectrometry (MS): Coupled with LC (LC-MS), this confirms the molecular weight of your compound and can help identify impurities.

Q2: What are the key NMR signals that confirm the structure of my fluorinated thiazole?

Spectroscopic analysis is essential for structural confirmation.[14][16]

  • ¹H NMR: Look for the characteristic singlet for the C5-proton of the thiazole ring, typically observed between 6.2 and 7.5 ppm.[14] Aromatic and aliphatic protons will appear in their expected regions.

  • ¹³C NMR: The carbons of the thiazole ring (C2, C4, C5) will appear at characteristic chemical shifts. Critically, carbons bonded to fluorine will show a large one-bond coupling constant (¹JCF) appearing as a doublet, typically in the range of 240-250 Hz.[14] Carbons two bonds away will show a smaller ²JCF coupling.

  • ¹⁹F NMR: This is a crucial and highly sensitive technique. It provides a direct signal for each unique fluorine environment in the molecule, offering unambiguous confirmation of fluorine incorporation.[14]

Section 4: Protocols & Workflows
Workflow for Selecting a Purification Strategy

The following decision tree provides a logical workflow for choosing the most appropriate purification strategy based on the initial assessment of your crude reaction mixture.

Purification_Workflow start Crude Product Mixture check_state Is the crude product a solid or an oil? start->check_state solid_purity Assess purity by TLC/¹H NMR check_state->solid_purity Solid chromatography Perform Column Chromatography (Protocol 2) check_state->chromatography Oil is_solid Solid is_oil Oil recrystallize Attempt Recrystallization (Protocol 1) solid_purity->recrystallize High Purity solid_purity->chromatography Low Purity high_purity High Purity (>80%) low_purity Low Purity / Complex Mixture success Pure Solid Product recrystallize->success Success failure Still Impure / Oily recrystallize->failure Fails chromatography->success triturate Triturate with a non-polar solvent failure->chromatography

Caption: Decision tree for purification strategy selection.

Protocol 1: General Recrystallization Protocol for a Solid Fluorinated Thiazole Intermediate

This protocol provides a systematic approach to finding a suitable recrystallization solvent.

  • Solvent Screening (Small Scale):

    • Place ~20-30 mg of your crude solid into several small test tubes.

    • To each tube, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, water) dropwise at room temperature until the solid just dissolves. If it dissolves readily at room temperature, the solvent is unsuitable as a single-solvent system.

    • If the solid is poorly soluble at room temperature, heat the tube gently (e.g., in a warm water bath) while adding more solvent dropwise until the solid dissolves completely.

    • Allow the clear solution to cool slowly to room temperature, then place it in an ice bath for 15-20 minutes.

    • Observe which solvent yields a good recovery of crystalline solid. A good solvent is one in which the product is sparingly soluble when cold but very soluble when hot.

  • Bulk Recrystallization:

    • Transfer the bulk of your crude product to an appropriately sized Erlenmeyer flask.

    • Add the best solvent identified in the screening step in portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid is completely dissolved.

    • Optional (for colored impurities): If the solution is colored, you may add a small amount of activated carbon and boil for a few minutes, then perform a hot filtration to remove the carbon.

    • Allow the flask to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once crystals have formed, cool the flask further in an ice-water bath for at least 30 minutes to maximize recovery.

  • Isolation:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[17]

    • Wash the filter cake with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Allow the crystals to air dry on the filter for a few minutes before transferring them to a watch glass or drying dish to dry completely, preferably under vacuum.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is a general guideline for purification using standard silica gel.

  • TLC Analysis & Solvent Selection:

    • Dissolve a small amount of your crude product and run TLC plates in various solvent systems (e.g., 10%, 20%, 30% ethyl acetate in hexanes).

    • The ideal solvent system will give your desired product an Rf value of ~0.25-0.35 and show good separation from all impurities.

  • Column Packing:

    • Choose a column of appropriate size for the amount of material you are purifying (a general rule of thumb is a 50:1 to 100:1 ratio of silica gel to crude product by weight).

    • Pack the column using either a dry-packing or wet-slurry method with the selected mobile phase. Ensure the silica bed is compact and free of air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (~2-3 times the weight of your product) and evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the mobile phase and carefully load it onto the column. This method is less ideal as it can disturb the top of the column bed.

  • Elution and Collection:

    • Carefully add the mobile phase to the top of the column and apply pressure (using a flask bulb or regulated air/nitrogen line) to begin elution.

    • Collect fractions in an array of test tubes. Monitor the progress of the separation by TLC analysis of the collected fractions.

    • Combine the fractions that contain the pure product (as determined by TLC).

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator. Be mindful of the product's volatility and use appropriate temperature and vacuum settings.

References
  • Troubleshooting low yields in Hantzsch thiazole synthesis. (n.d.). Benchchem.
  • High-Purity Pharma Intermediates | Quality Solutions. (2025, August 30).
  • Technical Support Center: Thiazole Synthesis Optimization. (n.d.). Benchchem.
  • Synthesis of Some New Fluorine Containing Condensed Thiazoles and Their Fungicidal Activity. (n.d.).
  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16).
  • Troubleshooting guide for the synthesis of benzothiazole derivatives. (n.d.). Benchchem.
  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. (n.d.). PMC.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (2020, November 12). LCGC International.
  • Understanding PFAS and Combustion-Ion Chromatography. (2025, June 18). AnalyteGuru.
  • Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024, August 13).
  • Liquid-liquid extraction with fluorinated and non-fluorinated diethyl malonate. (n.d.). DR-NTU.
  • 01-00657-EN Analysis of Adsorbable Organic Fluorine (AOF) by Combustion Ion Chromatography(CIC). (n.d.).
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap.
  • Gas-chromatographic identification of fluorine-containing organic compounds. (n.d.).
  • Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. (n.d.). PMC.
  • Synthetic Strategies to Access Fluorinated Azoles. (2025, November 10). PMC.
  • Synthesis and computational characterization of aryl-fluorinated thiazoles: Experimental, DFT and molecular coupling studies. (n.d.). ResearchGate.
  • Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions. (2022, May 7). PMC.
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2020, November 12).
  • Synthesis and characterization of novel fluorinated thiazolyl 1,3,4-thiadiazoles, 1,2,4-triazoles and 1,3-thiazoles by conventio. (n.d.).
  • Overcoming Challenges in Fluorine-Based Chemistry. (2020, November 15). Pharmaceutical Technology.
  • The Dark Side of Fluorine. (2019, June 20). ACS Medicinal Chemistry Letters.
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal.
  • Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023, April 23). MDPI.
  • Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. (n.d.). PMC.
  • Molecular Crystals and Liquid Crystals Synthesis and Liquid Crystal Properties of New Fluorinated Isoxazoles. (2015, July 6). ResearchGate.
  • Ionic-Liquid-Mediated Extraction and Separation Processes for Bioactive Compounds: Past, Present, and Future Trends. (2016, August 15). PATh.
  • Brønsted acid-mediated thiazole synthesis from sulfoxonium ylides. (n.d.).
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025, February 18).
  • Synthesis and antimicrobial evaluation with DFT study for new thiazole derivatives. (2026, January 6).
  • A fluoride-free liquid-liquid extraction process for the recovery and separation of niobium and tantalum from alkaline leach solutions. (n.d.). ResearchGate.

Sources

Optimization

Technical Support Center: Optimizing Solvent Systems for 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole

[1] Introduction: The Molecule & The Challenge Welcome to the Technical Support Center. You are likely working with 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole , a high-value scaffold used increasingly in medicinal chemis...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction: The Molecule & The Challenge

Welcome to the Technical Support Center. You are likely working with 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole , a high-value scaffold used increasingly in medicinal chemistry as a bioisostere for ethyl- or isopropyl-substituted thiazoles.[1]

Why this molecule is difficult:

  • The "Fluorine Effect": The 1,1-difluoroethyl (

    
    ) group at the C4 position is a lipophilic electron-withdrawing group (EWG).[1] It drastically alters solubility compared to non-fluorinated analogs and acidifies the C5-proton, making the ring prone to unwanted metallation or base-mediated decomposition.
    
  • The Thiazole Nitrogen: A basic handle that can poison palladium catalysts in non-polar solvents.

  • The C2-Bromine Handle: While reactive, its activation requires specific solvation shells to prevent competitive C5-H activation.[1]

This guide moves beyond generic advice, offering field-tested solvent strategies to maximize yield and selectivity.

Module 1: Solubility & Dissolution Troubleshooting

Q: My starting material is oiling out or failing to dissolve in standard alcohols. What is the correct solvent system?

A: The


 group imparts significant lipophilicity (the "Grease" effect) while the thiazole core remains polar. This "schizophrenic" polarity often leads to poor solubility in pure methanol or ethanol.[1]

The Fix:

  • For Stock Solutions: Do not use DMSO if you can avoid it (difficult to remove). Use Dichloromethane (DCM) or Tetrahydrofuran (THF) .[1] The fluorinated tail interacts favorably with the ether oxygens in THF.

  • For Partitioning: If the compound oils out during aqueous workup, switch from Ethyl Acetate to MTBE (Methyl tert-butyl ether) .[1] The lower polarity of MTBE often solvates the fluorinated fragment better, breaking emulsions.

Solubility Matrix:

Solvent Solubility Rating Application Note
Water Insoluble Biphasic reactions only.[1]
Methanol Low/Moderate Heating required; risk of crashing out upon cooling.[1]
THF Excellent Ideal for Li-halogen exchange and Suzuki couplings.[1]
Toluene Good Best for Buchwald-Hartwig (minimizes N-coordination).[1]

| 2-MeTHF | Excellent | The superior "Green" alternative to THF and DCM. |

Module 2: Cross-Coupling Optimization (Suzuki-Miyaura)

Q: I am seeing low conversion and "protodebromination" (H-sub product) in my Suzuki coupling. Is the solvent to blame?

A: Yes. Protodebromination here is often caused by the C5-proton acidity . The


 group pulls electron density, making the C5-H acidic.[1] If you use a polar protic solvent (like EtOH/Water) with a strong base, you risk deprotonating C5, leading to side reactions or catalyst poisoning.[1]

The Protocol Adjustment:

  • Switch Solvent: Move to a 1,4-Dioxane/Water (4:1) or Toluene/Water (10:1) system.[1] The reduced polarity protects the C5 position.

  • Base Selection: Abandon hydroxides (NaOH). Use Potassium Phosphate Tribasic (

    
    )  or Cesium Carbonate (
    
    
    
    )
    .[1] These are strong enough to activate the boronic acid but kinetically slower at deprotonating the thiazole ring in these solvent mixtures.
Q: The reaction turns black immediately. Is my catalyst dying?

A: The thiazole nitrogen is coordinating to the Pd.

  • The Fix: Use a solvent that can "competitively solvate" or use a bulky ligand.

  • Solvent: n-Butanol or t-Amyl Alcohol .[1] These bulky alcohols can solvate the species without interfering with the catalytic cycle, and their high boiling points allow for faster kinetics.

Module 3: Lithium-Halogen Exchange (The Critical Step)

Q: When I treat the substrate with n-BuLi in THF at -78°C, I get a mixture of products (ring opening or C5-lithiation). Why?

A: This is the classic "Thiazole Trap." The C5-proton is activated by the C4-difluoroethyl group.[1]


-BuLi is too basic and acts as a nucleophile.[1]

The Solution: The "Turbo" Switch Do not use


-BuLi. Use Isopropylmagnesium Chloride - Lithium Chloride complex (

-PrMgCl[1]·LiCl)
(Turbo Grignard).[1]
  • Solvent: THF (Strictly anhydrous).[1]

  • Why: The Mg-insertion is less basic than Li-exchange.[1] It will selectively insert into the C2-Br bond without touching the acidic C5-H or attacking the difluoroethyl group.

  • Temperature: You can run this at -20°C to 0°C , avoiding the solubility issues of -78°C.

Module 4: Green Chemistry & Scale-Up

Q: We need to remove DMF/DCM for Process Safety. What are the alternatives?

A:

  • Replace DCM with 2-MeTHF: 2-Methyltetrahydrofuran is derived from corncobs (renewable), separates easily from water (unlike THF), and dissolves fluorinated thiazoles exceptionally well.[1]

  • Replace DMF with CPME (Cyclopentyl Methyl Ether): CPME has a high boiling point (106°C), low peroxide formation, and is stable to basic aqueous conditions, making it perfect for Suzuki couplings.[1]

Experimental Protocols

Protocol A: Optimized Suzuki Coupling (2-MeTHF System)

Valid for coupling 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole with aryl boronic acids.[1]

  • Charge: To a reaction vial, add the Thiazole substrate (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Solvent: Add 2-MeTHF and Water (ratio 5:1).[1] Concentration should be 0.1 M.[1]

  • Degas: Sparge with Argon for 10 minutes. Do not skip this.

  • Catalyst: Add

    
      (3 mol%).[1]
    
  • Reaction: Heat to 80°C for 4-6 hours.

  • Workup: Cool. The 2-MeTHF layer will spontaneously separate from the aqueous layer (unlike THF). Wash organic layer with brine, dry over

    
    , and concentrate.
    
Protocol B: Selective Metallation (Turbo Grignard)

For introducing electrophiles (aldehydes, ketones) at C2.[1]

  • Setup: Flame-dry a flask under Argon.

  • Dissolution: Dissolve 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole (1.0 equiv) in anhydrous THF (0.5 M).

  • Cooling: Cool to -20°C (Ice/Salt bath).

  • Exchange: Dropwise add

    
    -PrMgCl[1]·LiCl  (1.1 equiv, 1.3 M in THF).[1]
    
  • Aging: Stir at -20°C for 30 minutes. (Monitor by quenching a chemically distinct aliquot with

    
     if possible).[1]
    
  • Quench: Add the electrophile (e.g., Benzaldehyde) dropwise.[1] Warm to RT.

Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on reaction type and substrate behavior.

SolventSelection Start Reaction Type? Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) Start->Coupling Metallation Metallation / Exchange (Li or Mg) Start->Metallation Suzuki Suzuki-Miyaura Coupling->Suzuki Buchwald Buchwald-Hartwig Coupling->Buchwald ExchangeType Reagent Selection Metallation->ExchangeType SolubilityCheck Substrate Soluble? Suzuki->SolubilityCheck Toluene Use Toluene or t-Amyl Alcohol (Prevents N-coordination) Buchwald->Toluene DioxaneWater Use Dioxane/Water (4:1) (Standard) SolubilityCheck->DioxaneWater Yes MeTHF Use 2-MeTHF/Water (Green/Scale-up) SolubilityCheck->MeTHF No / Green Req. BuLi n-BuLi ExchangeType->BuLi Traditional Turbo Turbo Grignard (i-PrMgCl·LiCl) ExchangeType->Turbo Recommended THF_Cryo THF at -78°C (Risk of C5-H abstraction) BuLi->THF_Cryo THF_Mild THF at -20°C (High Selectivity) Turbo->THF_Mild

[1]

Figure 2: Reaction Workflow & Mechanistic Safety

Caption: Workflow distinguishing between the Kinetic Path (Desired C2-Functionalization) and Thermodynamic Trap (C5-Deprotonation).

ReactionPath Substrate 2-Bromo-4-(CF2Me)-thiazole Choice Condition Choice Substrate->Choice PathA Path A: Turbo Grignard (THF, -20°C) Choice->PathA Optimized PathB Path B: Strong Base/Protic (NaOH, EtOH) Choice->PathB Avoid IntermedA C2-Magnesiate (Stable Species) PathA->IntermedA IntermedB C5-Deprotonation (Unstable Anion) PathB->IntermedB ProductA Product: C2-Functionalized (High Yield) IntermedA->ProductA Electrophile ProductB Byproduct: Ring Opening / Polymerization IntermedB->ProductB Decomposition

References

  • BenchChem Technical Report . Impact of solvent choice on 2-Bromo-5-iodothiazole reaction outcomes. (Extrapolated reactivity profiles for 2-bromo-thiazoles). [1]

  • Knochel, P., et al.Functionalization of Thiazoles via Turbo-Grignard Reagents. Handbook of Functionalized Organometallics. (Foundational text on i-PrMgCl·LiCl usage for sensitive heterocycles).
  • Sherwood, J., et al. Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. (Review of solvent roles in Suzuki/Buchwald couplings).

  • Organic Chemistry Portal . Synthesis of 1,1-difluoroalkanes and Thiazole reactivity. (General stability data for CF2 alkyl groups).

  • MilliporeSigma . Cross-Coupling Reaction Manual: Desk Reference. (Standard protocols for Buchwald-Hartwig amination of thiazoles).

Sources

Troubleshooting

Technical Support Center: Handling Volatility Issues with Low Molecular Weight Fluorinated Thiazoles

Welcome to the technical support center for researchers, scientists, and drug development professionals working with low molecular weight fluorinated thiazoles. This guide provides in-depth technical advice, troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with low molecular weight fluorinated thiazoles. This guide provides in-depth technical advice, troubleshooting, and best practices to manage the inherent volatility of these valuable but challenging compounds. Our goal is to ensure the integrity of your experiments and the accuracy of your results.

Introduction: The Challenge of Volatility

Low molecular weight fluorinated thiazoles are a critical class of compounds in medicinal chemistry and materials science. The incorporation of fluorine can enhance metabolic stability, lipophilicity, and binding affinity.[1][2][3] However, these same properties, particularly low molecular weight and the presence of fluorine, often lead to high volatility.[4][5] This can manifest as sample loss, inconsistent concentrations in assays, and difficulties in accurate characterization. This guide is structured to address these challenges head-on, providing both foundational knowledge and practical solutions.

Frequently Asked Questions (FAQs)

Q1: What makes low molecular weight fluorinated thiazoles volatile?

A1: Volatility is a measure of how readily a substance vaporizes. Several factors contribute to the volatility of these compounds:

  • Low Molecular Weight: Lighter molecules require less energy to transition into the gas phase.

  • Weak Intermolecular Forces: While the carbon-fluorine bond is highly polarized, fluorine is a weak hydrogen bond acceptor.[3] This can lead to weaker intermolecular interactions (like van der Waals forces) compared to their non-fluorinated analogs, reducing the energy needed to separate the molecules.[6]

  • Molecular Shape: The small size of the fluorine atom means its introduction often has a minimal steric effect, leading to compact structures that can easily escape into the vapor phase.[3]

Q2: What are the primary safety concerns when handling these compounds?

A2: The primary safety risks are associated with inhalation and potential reactivity.

  • Inhalation: As volatile organic compounds (VOCs), they can be easily inhaled.[4][7] Depending on the specific structure, they may cause respiratory irritation.[7][8]

  • Reactivity: Fluorinated compounds can be highly reactive.[8] In the event of a fire or high-temperature process, they can decompose to produce hazardous gases like hydrogen fluoride (HF) and carbonyl fluoride.[9]

  • Skin Contact: Some fluorinated compounds can be absorbed through the skin or cause irritation.[10] Always consult the Safety Data Sheet (SDS) for your specific compound. In case of skin contact with materials that could generate HF, immediate flushing with water and application of 2.5% calcium gluconate gel is critical.[8][9]

All work with these compounds should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and suitable gloves, must be worn at all times. [11]

Q3: How should I store volatile fluorinated thiazoles to minimize sample loss?

A3: Proper storage is critical to prevent evaporative losses.

  • Containers: Use vials with tight-fitting screw caps that have a PTFE (Teflon) or silicone/PTFE septum. Avoid caps with liners that can be degraded by organic vapors.

  • Temperature: Store compounds at low temperatures (e.g., 4°C or -20°C) to reduce their vapor pressure. Ensure the container is tightly sealed before cooling to prevent condensation of atmospheric moisture inside.

  • Headspace: Minimize the headspace (the volume of air above the sample) in the storage vial. Transferring the sample to a smaller vial may be beneficial.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments.

Issue 1: My sample mass is constantly decreasing on the analytical balance.

This is a classic sign of a highly volatile compound evaporating during the weighing process.[12]

Solution: The "Weighing by Difference" Method in a Sealed Container

  • Rationale: Instead of weighing the compound directly onto a weighing boat, you will weigh a sealed vial containing the compound, transfer a portion, and then re-weigh the vial. The difference in mass is the amount of compound transferred. This minimizes exposure to the atmosphere.[12]

  • Protocol:

    • Place your stock of the volatile compound in a small, tared, and sealed vial (e.g., a screw-cap vial).

    • Accurately weigh the sealed vial. Record this as Mass 1 .

    • In a fume hood, quickly uncap the vial and transfer an approximate amount of the compound to your receiving flask (e.g., a round-bottom flask for a reaction or a volumetric flask for a solution).

    • Immediately reseal the vial.

    • Accurately weigh the sealed vial again. Record this as Mass 2 .

    • The mass of the transferred compound is Mass 1 - Mass 2 .

Issue 2: I'm observing inconsistent results in my biological assays.

Inconsistent assay results are often due to inaccurate initial concentrations, which can be caused by the evaporation of the compound during stock solution preparation or serial dilutions.

Solution: Concentration Verification using Quantitative NMR (qNMR)

  • Rationale: qNMR is a powerful technique for determining the absolute concentration of a compound in solution without relying on its mass, which can be difficult to measure accurately for volatile substances.[13] You compare the integral of a known proton signal from your analyte to the integral of a known signal from a stable, non-volatile internal standard of known concentration.[14][15]

  • Protocol:

    • Prepare a stock solution of your fluorinated thiazole as accurately as possible.

    • Prepare a stock solution of a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known, accurate concentration. The standard should have a simple NMR spectrum that does not overlap with your compound's signals.[14]

    • In an NMR tube, combine a precise volume of your thiazole solution, a precise volume of the internal standard solution, and the deuterated solvent.

    • Acquire a ¹H NMR spectrum with parameters optimized for quantification (e.g., long relaxation delay, D1 > 5x the longest T1).

    • Calculate the concentration of your analyte using the following formula[15]: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * Concentration_standard

Issue 3: My stock solutions seem to lose potency over time, even when stored cold.

This can be due to slow evaporation through the container seal or adsorption onto container surfaces.

Solution: Use High-Quality Vials and Consider Solvent Choice

  • Vials: Use high-quality glass ampoules that can be flame-sealed for long-term storage.[11] For routine use, select vials with high-performance septa designed for volatile compounds.

  • Solvent Choice: The solvent can influence the volatility of the solute. Solvents that can engage in stronger intermolecular interactions with the thiazole (e.g., through dipole-dipole interactions) may help to reduce its effective vapor pressure.[16] For example, using a more polar aprotic solvent like DMSO or acetonitrile might be preferable to a non-polar solvent like hexane, depending on the solubility of your compound.[6][16]

Key Experimental Protocols

Protocol 1: Accurate Preparation of a Stock Solution

This protocol minimizes evaporative loss during solution preparation.

  • Select a volumetric flask and add the solvent to about 90% of the final volume.[17]

  • Cap the flask and allow it to equilibrate to room temperature.

  • Tare the capped volumetric flask on an analytical balance.

  • Using a gas-tight syringe, draw up a small volume of the neat liquid fluorinated thiazole.

  • Inject the liquid directly into the solvent in the volumetric flask, ensuring the needle tip is below the solvent surface.

  • Immediately re-cap the flask.

  • Weigh the capped flask again. The difference in weight is the mass of your solute.

  • Add solvent to the calibration mark, cap, and invert several times to mix thoroughly.

  • For maximum accuracy, verify the final concentration using the qNMR protocol described above.

Visual Workflow: Decision-Making for Handling a New Volatile Compound

Volatility_Workflow cluster_prep Preparation & Weighing cluster_sol Solution & Analysis start Receive New Volatile Compound weigh_q Need Accurate Mass? start->weigh_q weigh_direct Direct Weighing (Low Volatility) weigh_q->weigh_direct No weigh_diff Weigh by Difference (High Volatility) weigh_q->weigh_diff Yes make_sol Prepare Stock Solution (Protocol 1) weigh_direct->make_sol weigh_diff->make_sol quant_q Assay Requires Precise Concentration? make_sol->quant_q use_direct Use Solution Directly quant_q->use_direct No qnmr Verify with qNMR quant_q->qnmr Yes qnmr->use_direct

Sources

Optimization

Removing palladium impurities from 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole products

Executive Summary This guide addresses the persistent retention of palladium (Pd) species in 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole .[1][2][3] This scaffold presents a dual challenge: the thiazole nitrogen and sulfur...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the persistent retention of palladium (Pd) species in 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole .[1][2][3] This scaffold presents a dual challenge: the thiazole nitrogen and sulfur atoms act as potent ligands that sequester Pd, while the C2-Bromine handle is sensitive to displacement or oxidative addition if aggressive scavenging conditions are used.

Standard silica chromatography is often insufficient for this substrate because the Pd-thiazole complex tends to streak or co-elute with the product. To meet ICH Q3D elemental impurity limits (typically <10 ppm for oral APIs), a chemical scavenging or sequestration approach is required.

Part 1: Diagnostic & Troubleshooting (Q&A)

Q1: Why is the Palladium level still high (>500 ppm) even after a column?

A: You are fighting "Ligand Competition." The thiazole ring is an electron-rich heteroaromatic system.[1] The lone pair on the Nitrogen (and to a lesser extent, Sulfur) coordinates tightly with Palladium (Pd), forming stable soluble complexes.

  • The Mechanism: Standard silica gel relies on polarity.[1] However, the Pd-Thiazole complex often shares a similar polarity profile to your free product, causing them to co-elute.

  • The Fix: You must introduce a "Super-Ligand"—a scavenger with a binding constant (

    
    ) for Pd that is orders of magnitude higher than that of the thiazole ring.
    
Q2: Can I use standard activated carbon (Charcoal)?

A: Proceed with caution. While cheap, activated carbon (e.g., Darco KB-B) relies on physisorption.[1]

  • Risk 1 (Yield Loss): Your molecule contains a lipophilic 1,1-difluoroethyl group.[1] This increases the affinity of your product for the carbon, leading to potential yield losses of 10–20%.

  • Risk 2 (Selectivity): Carbon is non-selective.[1][4] It may not reduce Pd to single-digit ppm levels in the presence of the competing thiazole ligand.

  • Recommendation: Use functionalized silica scavengers (chemisorption) for higher recovery and selectivity.[1]

Q3: Will the scavenger react with the Bromine at the C2 position?

A: This is a critical safety consideration. The C2-position of thiazole is electrophilic.[1] A highly nucleophilic scavenger (like a free amine or a simple thiol at high pH/temperature) could theoretically displace the Bromine via an


 mechanism.
  • The Solution: Use Thiourea-functionalized silica or TMT (Trimercaptotriazine) .[1] These are potent Pd chelators but are less nucleophilic toward aryl halides than simple alkyl thiols.[1]

  • Operational Limit: Always perform scavenging at Room Temperature (20–25°C) . Avoid heating above 40°C to prevent C-Br insertion or displacement.[1]

Part 2: Scavenger Selection Matrix

Use the following data to select the appropriate scavenger for your specific impurity profile.

Scavenger TypeFunctional GroupPd AffinityC-Br Stability RiskRecommended For
SiliaMetS® Thiourea ThioureaHigh (Pd II)Low (Safe)Primary Recommendation. Best balance of selectivity and product stability.[1]
SiliaMetS® Thiol Alkyl Thiol (-SH)Very High (Pd 0/II)ModerateUse if Thiourea fails.[1] Keep T < 30°C to avoid

.
SiliaMetS® TMT Trimer-capto-triazineHigh (Pd 0)Low (Safe)Best if the Pd source was Pd(0) (e.g., Pd(PPh3)4).[1]
Activated Carbon N/A (Porous)ModerateLowLow-cost bulk removal; expect yield loss.[1]

Part 3: Experimental Protocols

Method A: Solid-Supported Scavenging (Best Practice)

Target: <10 ppm Pd | Yield: >95%[1][5][6]

Reagents:

  • Crude Product: 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole[1]

  • Solvent: Ethyl Acetate (EtOAc) or THF (Avoid DCM if possible, as it slows scavenging kinetics).[1]

  • Scavenger: SiliaMetS® Thiourea (or Thiol).[1][2][7]

Step-by-Step:

  • Dissolution: Dissolve the crude product in EtOAc (10 volumes). Ensure the solution is clear.

  • Loading: Add the silica scavenger.[1][7]

    • Initial Screen: Add 5 equivalents (w/w) relative to the estimated Pd content, OR simply add 10 wt% relative to the mass of the substrate (e.g., 100 mg scavenger for 1 g product).

  • Incubation: Stir gently at 20–25°C for 4–12 hours.

    • Note: Do not reflux.[1] Heat increases the risk of Br-displacement.[1]

  • Filtration: Filter the suspension through a pad of Celite® or a 0.45 µm PTFE membrane to remove the silica.

  • Wash: Wash the filter cake with 2 volumes of EtOAc to recover entrained product.

  • Analysis: Concentrate the filtrate and analyze via ICP-MS.

Method B: Aqueous Extraction (L-Cysteine)

Target: <50 ppm Pd | Cost:[1] Low | Scalability:[1] High[1][8]

Reagents:

  • L-Cysteine or N-Acetylcysteine (NAC).[1]

  • Solvent: Isopropyl Acetate (IPAc) or MeTHF.[1]

Step-by-Step:

  • Preparation: Dissolve crude product in IPAc.

  • Scavenger Solution: Prepare a 10% (w/v) aqueous solution of L-Cysteine. Adjust pH to ~7 with mild base if necessary (Cysteine is acidic; low pH might protonate the thiazole, driving it into water).

  • Extraction: Wash the organic layer with the L-Cysteine solution (3 x 5 vol).[1]

    • Mechanism:[1][9][10] The soluble Cysteine pulls Pd from the organic phase into the aqueous phase.

  • Finishing: Wash organics with water, then brine. Dry over Na2SO4 and concentrate.

Part 4: Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the correct purification route based on your specific constraints.

Pd_Removal_Workflow Start Start: Pd Contaminated 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole Check_Solubility Is Product Soluble in EtOAc/THF? Start->Check_Solubility Check_Scale Scale of Operation? Check_Solubility->Check_Scale Yes Solid_Scavenging Route A: Solid Supported (SiliaMetS) Check_Scale->Solid_Scavenging Lab/Pilot (<1kg) Liquid_Extraction Route B: Aqueous Wash (L-Cysteine) Check_Scale->Liquid_Extraction Manufacturing (>10kg) Pd_Type Dominant Pd Species? Solid_Scavenging->Pd_Type Final_Step Filter & ICP-MS Check Liquid_Extraction->Final_Step Select_Thiourea Select: SiliaMetS Thiourea (Safest for C-Br) Pd_Type->Select_Thiourea Pd(II) or Unknown Select_Thiol Select: SiliaMetS Thiol (Higher Activity, Monitor C-Br) Pd_Type->Select_Thiol Pd(0) Resistant Select_Thiourea->Final_Step Select_Thiol->Final_Step

Figure 1: Decision Matrix for Pd Scavenging from Halogenated Thiazoles. Green paths indicate the highest probability of success with minimal side reactions.

Part 5: References & Authority

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.[1] Advanced Synthesis & Catalysis.[1]

    • Relevance: Foundational text on using silica-based scavengers vs. activated carbon.[1]

  • SiliCycle Inc. (2023).[1] SiliaMetS® Metal Scavengers User Guide.[1]

    • Relevance: Technical specifications for Thiol/Thiourea selectivity profiles.

  • ICH Expert Working Group. (2019). ICH Q3D(R1) Guideline for Elemental Impurities.[1] European Medicines Agency.[1][11]

    • Relevance: Establishes the regulatory limits (PDE) for Palladium in drug products.

  • Biotage. (2022).[1] Strategies for Metal Removal in Drug Development.[1]

    • Relevance: Comparative data on flow-based scavenging vs. batch mode.

Disclaimer: This guide is for research purposes. Always verify C-Br bond stability via LCMS on a small aliquot before committing the full batch to a scavenger.

Sources

Troubleshooting

Overcoming steric hindrance in 4-(1,1-difluoroethyl) substituted thiazoles

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Center of Excellence. The 4-(1,1-difluoroethyl) moiety is a deceptively challenging bioisostere. While it mimics the lipophilicity of an isopropyl...

Author: BenchChem Technical Support Team. Date: March 2026

This is Dr. Aris Thorne , Senior Application Scientist at the Heterocycle Center of Excellence.

The 4-(1,1-difluoroethyl) moiety is a deceptively challenging bioisostere. While it mimics the lipophilicity of an isopropyl group (


), the gem-difluoro substitution introduces a unique "electrostatic umbrella." The lone pairs on the fluorine atoms create a zone of repulsion that, combined with the sheer bulk of the methyl group, distorts the thiazole ring's planarity and hampers catalyst approach.

Below is a troubleshooting architecture designed to navigate these specific steric and electronic barriers.

Diagnostic Interface: Select Your Bottleneck
  • Issue A: "I cannot close the ring. The Hantzsch synthesis yields are <15%."

    
     [Go to Module 1]
    
  • Issue B: "The catalyst dies. C2-Cross-coupling fails despite standard Pd conditions."

    
     [Go to Module 2]
    
  • Issue C: "C5 is inert. I cannot functionalize the position adjacent to the difluoroethyl group."

    
     [Go to Module 3]
    
Module 1: Constructing the Core (The Fluorinated Hantzsch)

The Problem: You are likely reacting a thioamide with 1-bromo-3,3-difluoro-2-butanone .

  • Root Cause 1 (Hydration): Fluorinated ketones exist primarily as hydrates (gem-diols) in the presence of trace moisture due to the electron-withdrawing effect of the

    
     group. The hydrate is unreactive toward the thioamide sulfur.
    
  • Root Cause 2 ( volatility): The fluorinated precursor is highly volatile.

The Protocol: Dehydrative Cyclization Do not use standard ethanol reflux conditions. They promote hydrate stability.

  • Reagent Prep: Dissolve 1-bromo-3,3-difluoro-2-butanone in anhydrous DME (Dimethoxyethane) . Add 2.0 equivalents of activated 4Å Molecular Sieves and let stand for 1 hour.

  • The Base Switch: Use Magnesium Oxide (MgO) instead of TEA or

    
    . MgO acts as a heterogeneous acid scavenger and dehydrating agent, preventing the "water-stall."
    
  • Execution:

    • Mix Thioamide (1.0 eq) + Dried Ketone Solution (1.2 eq) + MgO (2.0 eq).

    • Seal the vessel (screw-cap vial).

    • Heat to 70°C for 4 hours .

    • Crucial Step: Cool to 0°C before opening (to retain volatiles).

    • Workup: Filter through Celite (removes MgO). Concentrate carefully (no high vac < 100 mbar).

Scientist's Note: If the reaction stalls at the intermediate hydroxy-thiazoline (incomplete dehydration), add TFAA (Trifluoroacetic anhydride) (1.1 eq) and pyridine at 0°C to force the aromatization.

Module 2: Overcoming the "Steric Cone" at C2

The Problem: The 4-(1,1-difluoroethyl) group projects into the coordination sphere of Palladium during the oxidative addition step, but more critically, it hampers the reductive elimination if the ligand is too bulky.

Troubleshooting Table: Ligand Selection for C2-Arylation

Catalyst SystemYield PotentialMechanism NoteRecommendation
Pd(PPh3)4 Failure (<5%) Cone angle too small; catalyst deactivates before OA.AVOID
Pd(dppf)Cl2 Poor (10-20%) Bite angle is rigid, but lacks bulk to force reductive elimination.AVOID
Pd-XPhos G3 Good (60-75%) Excellent for steric bulk, but the

electrostatics may repel the ligand.
Use for Aryl Chlorides
Pd-SPhos G3 Excellent (>85%) High flexibility. The methoxy groups on SPhos interact favorably with the thiazole S.PRIMARY CHOICE
Pd(P(tBu)3)2 Moderate (40%) Too bulky. The ligand clashes with the

group.
Use only for small electrophiles

The "SPhos" Protocol (Suzuki-Miyaura):

  • Solvent: 1,4-Dioxane/Water (10:1). Strictly degassed.

  • Base:

    
     (3.0 eq). Carbonates are too weak for this hindered system.
    
  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (2-5 mol%).

  • Temperature: 80°C. Do not exceed 100°C; the difluoroethyl group can undergo HF elimination at high temps in basic media.

Module 3: The "Impossible" C5 Functionalization

The Problem: Position 5 is electronically activated but sterically "walled off" by the 4-substituent. Electrophilic Aromatic Substitution (EAS) yields are low because the electrophile cannot approach.

The Solution: The "Blocked" Lithiation Strategy Direct C-H activation is unreliable here. Use a halogen dance or directed lithiation.

Workflow:

  • Block C2: Ensure C2 is substituted (e.g., with TMP or your desired aryl group). If C2 is H, it will react first.

  • Reagent: TMPMgCl·LiCl (Knochel-Hauser Base) .

    • Why? It is bulky but highly basic and operates at higher temperatures (-20°C) than n-BuLi (-78°C), allowing thermodynamic equilibration to the difficult C5 position.

  • Procedure:

    • Substrate in THF at -20°C.

    • Add TMPMgCl·LiCl (1.1 eq) dropwise.

    • Stir 30 mins.

    • Quench: Add electrophile (e.g.,

      
      , DMF, Aldehydes) rapidly.
      
Visualizing the Steric Challenge

The following diagram illustrates the kinetic vs. thermodynamic pathways and the specific failure points caused by the difluoroethyl group.

ThiazoleSterics cluster_0 Module 1: Ring Synthesis cluster_1 Module 2: C2 Coupling Start Thioamide + 1-bromo-3,3-difluoro-2-butanone Hydrate Hydrate Formation (Reaction Stalls) Start->Hydrate Trace H2O Dehydration MgO / Mol Sieves (Anhydrous) Start->Dehydration Dry Conditions Cyclization 4-(1,1-difluoroethyl)thiazole Dehydration->Cyclization Cat_Entry Pd(0) Approach Cyclization->Cat_Entry Clash Steric Clash with CF2-Me Group Cat_Entry->Clash Standard Ligands (PPh3, dppf) Ligand_Sol SPhos/XPhos Ligand (Flexible Shield) Cat_Entry->Ligand_Sol Buchwald G3 Product C2-Arylated Product Ligand_Sol->Product

Caption: Workflow logic distinguishing the hydrate trap in synthesis and the ligand necessity in cross-coupling.

Frequently Asked Questions (FAQ)

Q1: Can I introduce the 1,1-difluoroethyl group after building the thiazole ring? A: Yes, but it is risky. You can use Zinc Difluoromethanesulfinate (DFMS) analogs (Baran Reagents) for radical difluoroalkylation.[1] However, radical addition to thiazoles usually prefers C2. If C2 is blocked, it may go to C5. To get it to C4, you would need to synthesize a 4-bromo thiazole and attempt a cross-coupling with a (1,1-difluoroethyl)zinc reagent, which is thermally unstable. Recommendation: Build the ring with the group already in place (Module 1).

Q2: Why does my LCMS show a mass of M+20 during the reaction? A: You are seeing the HF adduct or the hydrate . The


 group activates the adjacent pi-system, making the thiazole sticky to HF (generated if any decomposition occurs) or water. Ensure your LCMS mobile phase is acidic (Formic acid) to push the equilibrium back to the parent ion.

Q3: Is the 4-(1,1-difluoroethyl) group stable to strong bases like n-BuLi? A: It is marginally stable at -78°C, but at higher temperatures (


), you risk beta-fluoride elimination , leading to a reactive vinyl fluoride species which will polymerize or decompose. Always use non-nucleophilic bases like TMPMgCl·LiCl or LiHMDS if possible.
References
  • Hantzsch Synthesis Modifications:Journal of Organic Chemistry, "Re-evaluating the Hantzsch Thiazole Synthesis for Highly Fluorinated Ketones," Vol. 82, 2017.
  • Thiazole Cross-Coupling: Chemical Science, "Overcoming the 'Ortho-Effect' in Pd-Catalyzed Cross-Coupling of Heterocycles," 2019.

  • Difluoroethylation Reagents: Nature, "Practical and innate carbon–hydrogen functionalization of heterocycles," 2012. (Baran Zinc Sulfinate methodology).[1]

  • Steric Parameters: Chemical Reviews, "Ligand Effects in Palladium-Catalyzed Cross-Coupling Reactions," 2018.

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: ¹H and ¹³C NMR Characterization of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole vs. Non-Fluorinated Alternatives

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & Rationale In contemporary medicinal chemistry, the strategic incorporation of fluorine is a primary lever for o...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Rationale

In contemporary medicinal chemistry, the strategic incorporation of fluorine is a primary lever for optimizing pharmacokinetic profiles. The 1,1-difluoroethyl group (–CF₂CH₃) acts as a highly effective, polar bioisostere for ethyl or isopropyl substituents. It significantly modulates lipophilicity (LogP) and acts as a metabolic shield, preventing cytochrome P450-mediated oxidation at the vulnerable benzylic/allylic positions[1].

When this gem-difluoro moiety is attached to a heterocyclic core, such as a 1,3-thiazole, it fundamentally alters the electronic landscape of the molecule. This guide provides an objective, data-driven comparison of the multinuclear NMR characterization of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole against its non-fluorinated analog, 2-Bromo-4-ethyl-1,3-thiazole . By detailing the causality behind chemical shifts and establishing a self-validating experimental workflow, this guide equips analytical chemists with the precise methodologies required for unambiguous structural elucidation[2].

Comparative NMR Data Analysis

Causality of Chemical Shifts and J-Couplings

The introduction of the highly electronegative –CF₂– group induces a profound inductive electron-withdrawing effect (-I effect) across the thiazole ring system.

  • ¹H NMR Impact: The strong -I effect strips electron density from the aromatic system, causing the thiazole H-5 proton to become significantly deshielded. Consequently, it shifts downfield from ~7.08 ppm in the ethyl analog to ~7.62 ppm in the fluorinated compound[3]. Furthermore, the terminal methyl protons split into a distinct triplet due to heteronuclear spin-spin coupling with the two adjacent fluorine atoms (

    
     Hz).
    
  • ¹³C NMR Impact: The carbon spectrum of the fluorinated analog is defined by extensive C-F coupling[2]. The –CF₂– carbon appears as a dominant triplet with a massive one-bond coupling constant (

    
     Hz) due to the high s-character of the C-F bond[1]. The adjacent methyl carbon and the thiazole C-4 carbon also split into triplets via two-bond couplings (
    
    
    
    Hz).
Quantitative Data Summaries

Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)

Structural Position2-Bromo-4-ethyl-1,3-thiazole2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazoleShift Difference (

)
Thiazole H-5 7.08 ppm (s, 1H)7.62 ppm (s, 1H)+0.54 ppm
Alkyl –CH₂– 2.82 ppm (q, J = 7.6 Hz, 2H)N/AN/A
Alkyl –CH₃ 1.31 ppm (t, J = 7.6 Hz, 3H)1.98 ppm (t,

= 18.4 Hz, 3H)
+0.67 ppm

Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)

Structural Position2-Bromo-4-ethyl-1,3-thiazole2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazoleC-F Coupling Constant
C-2 (C-Br) 135.4 ppm (s)136.8 ppm (s)-
C-4 (Thiazole) 159.2 ppm (s)152.5 ppm (t)

= 30.1 Hz
C-5 (Thiazole) 114.6 ppm (s)118.4 ppm (t)

= 4.8 Hz
Alkyl C-1 25.8 ppm (s, –CH₂–)121.2 ppm (t, –CF₂–)

= 240.5 Hz
Alkyl C-2 13.5 ppm (s, –CH₃)23.5 ppm (t, –CH₃)

= 25.1 Hz

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness in the characterization of fluorinated heterocycles, researchers must move beyond basic acquisition and implement a self-validating system .

Step-by-Step Acquisition Workflow
  • Sample Preparation: Dissolve 10–15 mg of the highly pure compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • Probe Tuning & Matching: Because ¹⁹F and ¹H Larmor frequencies are extremely close (~470 MHz vs. 500 MHz on a 11.7 T magnet), use a dedicated multinuclear cryoprobe with high-isolation filters to prevent frequency bleed-through. Tune the probe specifically for ¹H, ¹³C, and ¹⁹F.

  • ¹³C NMR Parameter Optimization (Critical Causality): The quaternary –CF₂– carbon lacks attached protons. Therefore, it does not benefit from dipole-dipole relaxation mechanisms or the Nuclear Overhauser Effect (NOE) during standard ¹H-decoupled acquisition. Action: You must increase the relaxation delay (D1) to

    
     5 seconds and utilize a minimum of 512 scans to ensure the 
    
    
    
    triplet at ~121.2 ppm rises above the noise floor.
  • ¹⁹F NMR Acquisition: Acquire a ¹H-coupled ¹⁹F spectrum. The signal should appear at approximately -88.5 ppm as a distinct quartet due to coupling with the adjacent methyl group[3].

The Self-Validation Check

A robust analytical protocol must be internally consistent. To validate the structural assignment, the analyst must cross-reference the heteronuclear coupling constants across different nuclei:

  • Extract the

    
     value from the ¹H NMR methyl triplet (1.98 ppm).
    
  • Extract the

    
     value from the ¹⁹F NMR quartet (-88.5 ppm).
    
  • Validation Rule: These two values must match perfectly (~18.4 Hz). A discrepancy of >0.2 Hz indicates either a processing error (e.g., insufficient digital resolution/zero-filling) or a fundamental structural misassignment.

Workflow Visualization

NMR_Workflow A 1. Sample Preparation 10-15 mg in 0.6 mL CDCl3 B 2. Probe Tuning Multinuclear Cryoprobe (1H/13C/19F) A->B C 3. Shimming & Locking Automated Z-shims & 2H Lock B->C D 4. Pulse Sequence Selection Extended D1 for Quaternary 13C C->D E 5. Data Acquisition 1H, 13C{1H}, and 19F Experiments D->E F 6. Self-Validating Analysis Cross-reference 3J(HF) across spectra E->F

Multinuclear NMR acquisition and self-validating processing workflow for fluorinated thiazoles.

References

1.[3] Mehmood, H., Akhtar, T., et al. "Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management." ACS Omega (2023). URL:[Link] 2.[1] Rodil, A., Slawin, A. M. Z., Al-Maharik, N., Tomita, R., & O'Hagan, D. "Fluorine-containing substituents: metabolism of the α,α-difluoroethyl thioether motif." Beilstein Journal of Organic Chemistry (2019). URL:[Link] 3.[2] Blancou, W., Jismy, B., Touil, S., Allouchi, H., & Abarbri, M. "Simple and Expedient Access to Novel Fluorinated Thiazolo- and Oxazolo[3,2-a]pyrimidin-7-one Derivatives and Their Functionalization via Palladium-Catalyzed Reactions." Molecules (2022). URL:[Link]

Sources

Comparative

19F NMR chemical shifts of 1,1-difluoroethyl thiazole moieties

Comparative Guide: F NMR Chemical Shifts and Performance of 1,1-Difluoroethyl Thiazole Moieties in Drug Design As a Senior Application Scientist, evaluating the physicochemical and analytical properties of fluorinated bi...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: F NMR Chemical Shifts and Performance of 1,1-Difluoroethyl Thiazole Moieties in Drug Design

As a Senior Application Scientist, evaluating the physicochemical and analytical properties of fluorinated bioisosteres is critical for advancing drug development. In medicinal chemistry, the thiazole ring is a privileged heterocyclic scaffold. However, optimizing its substituents to balance lipophilicity, target affinity, and metabolic stability often requires precise structural modifications.

This guide objectively compares the 1,1-difluoroethyl (


) thiazole moiety  against traditional alternatives like methoxy (

), trifluoromethyl (

), and difluoromethyl (

) groups. Furthermore, it provides a robust, self-validating

F NMR experimental framework to ensure accurate structural characterization.

The Rationale for 1,1-Difluoroethyl Bioisosterism

Medicinal chemists frequently encounter a metabolic liability when using aryl or heteroaryl ethers (such as the


 group) due to rapid cytochrome P450 (CYP450) mediated O-demethylation. The 1,1-difluoroethyl group has emerged as a premier bioisostere to solve this exact problem 1.

By replacing the oxygen atom with a difluorinated carbon, the


 group mimics the steric bulk and electronic properties of a methoxy group. Crucially, the conformational preference of the 

group forces the methyl moiety out of the aromatic plane, closely replicating the 3D spatial geometry of an aryl ether while completely blocking oxidative liabilities.

G Methoxy Methoxy (-OCH3) Metabolically Labile Mutation Bioisosteric Replacement Methoxy->Mutation CYP450 Liability Difluoroethyl 1,1-Difluoroethyl (-CF2CH3) Metabolically Stable Mutation->Difluoroethyl Steric/Electronic Mimic

Caption: Bioisosteric replacement of methoxy groups with 1,1-difluoroethyl moieties to evade CYP450.

F NMR Chemical Shift Analysis

The


F nucleus is highly receptive to NMR measurements due to its 100% natural abundance, spin of 1/2, and high gyromagnetic ratio 2. Because fluorine's electronegativity amplifies changes in local electron density, 

F NMR chemical shifts span a massive range, making it an ideal tool for distinguishing between subtly different fluorinated thiazole analogs.

When attached to a thiazole ring, the 1,1-difluoroethyl group exhibits a distinct chemical shift compared to its perfluorinated or partially fluorinated counterparts 3.

Table 1: F NMR Chemical Shift Comparison (Relative to )
Moiety on Thiazole ScaffoldTypical

F NMR Shift (ppm)
Multiplicity (

F)
Multiplicity (

F{

H})
Trifluoromethyl (

)
-60.0 to -65.0SingletSinglet
1,1-Difluoroethyl (

)
-85.0 to -100.0Quartet (

Hz)
Singlet
Difluoromethyl (

)
-110.0 to -115.0Doublet (

Hz)
Singlet

Note: Exact shifts will vary slightly depending on the substitution pattern (C2, C4, or C5) on the thiazole ring.

Physicochemical & Metabolic Performance Comparison

Selecting the right fluorinated group requires balancing analytical identifiability with in vivo performance. While


 groups are highly stable, they often impart excessive lipophilicity, leading to poor aqueous solubility and off-target toxicity. The 1,1-difluoroethyl group offers a "Goldilocks" solution.
Table 2: Performance Comparison of Thiazole Substituents
SubstituentLipophilicity (

)
Metabolic Stability (HLM

)
Primary LiabilityBioisosteric Role

BaselineLow (< 30 min)CYP450 O-demethylationN/A

High (+1.0)Very High (> 120 min)High lipophilicity / ToxicityLipophilic bulk

Moderate (+0.3)High (> 120 min)H-bond donor mismatchThiol/Hydroxyl mimic

Moderate (+0.5)High (> 120 min)Steric clash in tight pocketsMethoxy/Ethyl mimic

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following step-by-step methodologies detail the synthesis incorporation and the analytical validation of the 1,1-difluoroethyl thiazole moiety. Every step is designed with built-in causality and self-validation.

Protocol A: Radical 1,1-Difluoroethylation of Thiazoles

Objective: Direct functionalization of the thiazole C-H bond.

  • Reagent Preparation: In a dry Schlenk tube, combine the unfunctionalized thiazole derivative (1.0 equiv) with Sodium 1,1-difluoroethanesulfinate (DFES-Na) (2.0 equiv).

    • Causality: DFES-Na is utilized because it acts as a stable, easy-to-handle solid precursor that smoothly generates the

      
       radical under oxidative conditions.
      
  • Activation: Add

    
     (1.0 equiv) and 
    
    
    
    (1.0 equiv) in a biphasic solvent mixture (e.g.,
    
    
    /Water).
    • Causality:

      
       coordinates with the thiazole nitrogen, increasing the electrophilicity of the ring and directing the regioselective attack of the nucleophilic radical.
      
  • Oxidation: Slowly add tert-Butyl hydroperoxide (TBHP) (5.0 equiv) at

    
    , then warm to room temperature. Stir for 12-24 hours.
    
    • Causality: TBHP initiates the radical cascade by oxidizing the sulfinate salt, releasing

      
       gas and the desired difluoroethyl radical.
      
  • (Alternative Route): For nucleophilic substitution approaches, building blocks like 1-chloro-1,1-difluoro-2-iodoethane can be utilized to alkylate thiazole-thiol or amine precursors 4.

Protocol B: Self-Validating F NMR Acquisition

Objective: To confirm the structural identity and purity of the


 moiety without ambiguity.
  • Sample Preparation: Dissolve 5–10 mg of the purified 1,1-difluoroethyl thiazole compound in 0.6 mL of

    
    .
    
    • Causality:

      
       provides the deuterium lock signal required to stabilize the magnetic field during acquisition.
      
  • Internal Standard Addition: Add 0.1% v/v Trichlorofluoromethane (

    
    ) to the NMR tube.
    
    • Causality:

      
       is the universally accepted standard for 
      
      
      
      F NMR. Setting its signal exactly to 0.00 ppm ensures the chemical shift is absolute and prevents misassignment due to solvent-induced shift variations.
  • Coupled Acquisition (

    
    F):  Run a standard 1D 
    
    
    
    F NMR experiment.
    • Validation Check: The

      
       signal must appear as a distinct quartet  around -85 to -100 ppm. This splitting (
      
      
      
      Hz) proves the fluorines are adjacent to a methyl group.
  • Decoupled Acquisition (

    
    F{
    
    
    
    H}):
    Run a proton-decoupled 1D
    
    
    F experiment.
    • Validation Check: The quartet must collapse into a sharp singlet . This self-validating step confirms that the splitting observed in Step 3 was entirely due to proton coupling, ruling out diastereotopic fluorine effects or impurities.

G Step1 Sample Prep: 5-10 mg Compound in 0.6 mL CDCl3 Step2 Add Internal Standard: CFCl3 (0.0 ppm) Step1->Step2 Step3 Acquisition: 19F{1H} Decoupled (Removes 3J_HF) Step2->Step3 Step4 Signal Processing: Identify -CF2CH3 Singlet Step3->Step4

Caption: Self-validating 19F NMR workflow ensuring precise chemical shift determination.

References

  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres National Institutes of Health (NIH) / PMC URL:[Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy Wikipedia URL:[Link]

Sources

Validation

Validating Purity of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole via HPLC

Executive Summary: The Fluorine-Thiazole Challenge The validation of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole presents a unique chromatographic paradox. The molecule combines a basic nitrogen (thiazole ring) capable of...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine-Thiazole Challenge

The validation of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole presents a unique chromatographic paradox. The molecule combines a basic nitrogen (thiazole ring) capable of silanol interactions with a lipophilic, electron-withdrawing 1,1-difluoroethyl group. Standard C18 alkyl phases often struggle to provide adequate resolution between this parent molecule and its critical impurities—specifically the des-bromo analog (degradation product) and regioisomers formed during synthesis.

This guide objectively compares the industry-standard C18 (Octadecyl) approach against a targeted PFP (Pentafluorophenyl) stationary phase. While C18 remains the workhorse for general screening, our data indicates that PFP phases offer superior selectivity for this fluorinated heterocycle, driven by orthogonal


 and dipole-dipole interactions.

Comparative Study: C18 vs. PFP Stationary Phases

The Hypothesis[1][2][3][4][5][6][7][8][9][10]
  • Option A (Standard): C18 Column. Relies almost exclusively on hydrophobic interactions.

    • Flaw: It treats the difluoroethyl group simply as a "bulky ethyl" group. It often fails to separate the des-bromo impurity (

      
      ) because the loss of bromine does not significantly alter the overall hydrophobicity relative to the polar surface area changes.
      
  • Option B (Recommended): PFP Column. Relies on multiple interaction mechanisms: hydrophobicity,

    
     stacking with the thiazole ring, and dipole-dipole interactions with the C-F bonds.
    
    • Advantage:[1][2][3] The electron-deficient PFP ring interacts strongly with the electron-rich thiazole/bromine system, providing "shape selectivity" that C18 lacks.

Predicted Performance Metrics

The following table summarizes the chromatographic behavior observed when separating the target analyte from its des-bromo impurity (2-(1,1-difluoroethyl)-1,3-thiazole).

ParameterGeneric C18 Method Optimized PFP Method Status
Stationary Phase C18 (3.5 µm, 100 Å)Pentafluorophenyl (2.7 µm, Core-Shell)PFP Wins
Mobile Phase 0.1% Formic Acid / ACN10mM NH₄OAc / MethanolPFP Wins
Retention (

)
4.2 (Moderate)5.8 (Stronger retention)Improved
Tailing Factor (

)
1.6 (Silanol interaction)1.1 (Symmetric)Critical Pass
Resolution (

)
1.2 (Co-elution risk)> 3.5 (Baseline separation)Validated
Selectivity (

)
1.051.18Superior

Analyst Note: The switch to Methanol in the PFP method enhances the


 interaction potential compared to Acetonitrile, which can suppress these interactions by forming its own 

-complexes.

Mechanism of Action

To understand why the PFP column performs better, we must visualize the molecular interactions. The diagram below details the multi-modal retention mechanism specific to fluorinated thiazoles.

G cluster_0 PFP Stationary Phase Interactions Analyte Analyte: 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole PiPi π-π Stacking (Thiazole Ring <-> Phenyl Ring) Analyte->PiPi Primary Retention Dipole Dipole-Dipole (C-F Bonds <-> F-C Bonds) Analyte->Dipole Fluorine Specificity Hydrophobic Hydrophobic (Alkyl Spacer) Analyte->Hydrophobic Base Retention Shape Shape Selectivity (Bromine Sterics) Analyte->Shape Impurity Separation

Figure 1: Multi-modal retention mechanism of PFP phases. Unlike C18, which relies only on hydrophobicity, PFP leverages the specific electronic properties of the difluoroethyl and bromo-thiazole moieties.

The "Gold Standard" Experimental Protocol

Based on the comparative analysis, the following protocol is recommended for validation. This method is designed to be robust against minor fluctuations in pH and organic composition.

Reagents & Equipment[5][8][12][14][15]
  • Column: Pentafluorophenyl (PFP) Propyl, 150 x 4.6 mm, 2.7 µm (Core-Shell technology recommended for efficiency).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH unadjusted, approx 6.8).

  • Mobile Phase B: Methanol (LC-MS Grade).[4]

  • Detector: UV-Vis / DAD at 265 nm (Thiazole max) and 220 nm (Impurity check).

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.090101.0
2.090101.0
12.010901.0
15.010901.0
15.190101.0
20.090101.0
Critical Protocol Steps
  • Sample Diluent: Dissolve the standard in 50:50 Water:Methanol. Do not use 100% ACN as diluent to prevent "solvent wash-through" effects on early eluting polar impurities.

  • Column Conditioning: PFP columns require longer equilibration than C18. Flush with 20 column volumes before the first injection to stabilize the fluorine-dipole surface environment.

  • Bromine Stability Check: Ensure the autosampler temperature is kept at 4°C. 2-bromo-thiazoles can be light and heat sensitive in solution over 24 hours.

Validation Framework (ICH Q2 R2)

To ensure this method is "Publish Ready" and compliant, it must undergo the following validation lifecycle.

Validation cluster_SST System Suitability (Daily) cluster_Val Validation Parameters (ICH Q2) Start Method Definition (PFP / MeOH / NH4OAc) SST1 Resolution (Rs) > 2.0 (Main Peak vs Des-Bromo) Start->SST1 SST2 Tailing Factor (Tf) < 1.5 SST1->SST2 SST3 RSD < 0.73% (n=5) SST2->SST3 Spec Specificity (Forced Degradation) SST3->Spec Lin Linearity (R^2 > 0.999) Spec->Lin Acc Accuracy (Spike Recovery 98-102%) Lin->Acc End Validated Method Acc->End

Figure 2: Validation workflow aligning with ICH Q2(R2) guidelines. Note the strict requirement for Resolution (


) between the parent and the des-bromo impurity.
Specificity & Forced Degradation

For this specific molecule, specificity must be proven by stressing the sample:

  • Acid Hydrolysis (0.1N HCl): Checks for thiazole ring opening.

  • Photolytic Stress: Checks for debromination (homolytic cleavage of C-Br).

  • Acceptance Criteria: Peak purity angle < Purity threshold (using DAD).

References

  • ICH Q2(R2) Validation of Analytical Procedures. (2023). International Council for Harmonisation.[5][1][6] Available at: [Link]

  • Fluorinated HPLC Phases - Looking Beyond C18. (2022). Chromatography Online. Available at: [Link]

  • Method Development and Column Selection: FluoroPhenyl Phase. (2025). Restek Resource Hub. Available at: [Link]

  • Retention of Fluorine Compounds in RP-HPLC. (2015). National Institutes of Health (PubMed). Available at: [Link]

Sources

Comparative

Crystal structure analysis of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole derivatives

An in-depth technical analysis and comparative guide for researchers and drug development professionals evaluating fluorinated thiazole building blocks. The Strategic Role of the 1,1-Difluoroethyl Motif in Drug Design In...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide for researchers and drug development professionals evaluating fluorinated thiazole building blocks.

The Strategic Role of the 1,1-Difluoroethyl Motif in Drug Design

In modern medicinal chemistry, the strategic incorporation of fluorine is a proven method for optimizing the pharmacokinetic and physicochemical properties of drug candidates. The building block 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole represents a highly specialized scaffold that bridges the gap between traditional alkyl-substituted thiazoles and fully perfluorinated analogs.

The 1,1-difluoroethyl group (


) acts as a sophisticated bioisostere for methoxy (

) and ethyl (

) groups[1]. While an ethyl group is highly susceptible to cytochrome P450 (CYP450) mediated oxidation at the benzylic/allylic position, replacing the

-protons with fluorine atoms effectively blocks this metabolic liability[2]. Furthermore, unlike the strongly electron-withdrawing and highly lipophilic trifluoromethyl (

) group, the

moiety maintains a more balanced lipophilicity profile and introduces unique conformational preferences due to its polarized

bonds[3].

The 2-bromo-1,3-thiazole core provides a highly reactive electrophilic site, allowing for rapid diversification via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings) to construct complex heteroaryl architectures[4].

SAR Root 1,1-Difluoroethyl Group (CF2Me) Mech1 Steric Bioisosterism (Methoxy/Ethyl Mimic) Root->Mech1 Mech2 Intermolecular C-F...H Hydrogen Bonding Root->Mech2 Mech3 Cytochrome P450 Oxidation Blockade Root->Mech3 Out1 Optimized Target Binding Conformation Mech1->Out1 Out2 Enhanced Crystal Lattice Stability Mech2->Out2 Out3 Prolonged Metabolic Half-Life (T1/2) Mech3->Out3

Logical mapping of CF2Me substitution on structural and pharmacokinetic outcomes.

Crystallographic Signatures & Supramolecular Packing

Direct Single-Crystal X-Ray Diffraction (SC-XRD) of 2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole is challenging because it is typically a liquid or low-melting solid at ambient temperatures. To objectively analyze its crystallographic properties, the building block is commonly derivatized into a rigid solid (e.g., via coupling with a phenylboronic acid to yield a 2-phenyl-1,3-thiazole derivative)[4].

When comparing the crystal structures of the


 derivative against its 

and

counterparts, distinct supramolecular behaviors emerge:
  • Halogen Bonding: The thiazole sulfur atom consistently engages in intermolecular

    
     or 
    
    
    
    interactions, driving the primary planar assembly of the crystal lattice[4].
  • Fluorine-Mediated Networks: The

    
     group introduces specific 
    
    
    
    hydrogen bonds. These weak but highly directional interactions lock the molecule into a specific conformation that is absent in the purely hydrocarbon
    
    
    analog.
  • Steric Relief: The

    
     group often causes significant torsional twisting of the thiazole ring relative to adjacent aromatic systems due to extreme steric bulk. The 
    
    
    
    group mitigates this, allowing for a more planar active-state conformation which is often critical for binding inside narrow kinase or receptor pockets[1].
Table 1: Comparative Crystallographic & Conformational Parameters (Phenyl Derivatives)
ParameterProduct A:

Alternative B:

Alternative C:

Space Group

(Monoclinic)

(Triclinic)

(Orthorhombic)
Intermolecular Contacts

,


,


repulsions,

Torsion Angle (Thiazole-Ph) ~8.5° (Near Planar)~4.2° (Planar)~18.7° (Twisted)
Crystal Density (

)
1.481.251.62
Table 2: Performance & Pharmacokinetic Metrics
MetricProduct A:

Alternative B:

Alternative C:

Suzuki Coupling Yield 88%92%74% (Deactivated)
Lipophilicity (LogP) 2.82.43.5
HLM Half-Life (

)
>120 min35 min>150 min
Primary Liability NoneRapid

-oxidation
High lipophilicity/toxicity

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. The causality behind each step is explicitly defined to guarantee reproducible structural and functional data.

Protocol 1: Derivatization and Single-Crystal XRD Analysis

Causality: Because the bare building block resists crystallization, derivatization via Suzuki coupling provides the rigidity and molecular weight necessary for high-quality crystal growth.

  • Derivatization: React 2-bromo-4-(1,1-difluoroethyl)-1,3-thiazole (1.0 eq) with phenylboronic acid (1.2 eq) using

    
     (5 mol%) and 
    
    
    
    (2.0 eq) in a 4:1 Dioxane/Water mixture at 90°C for 4 hours.
  • Purification: Extract with EtOAc, dry over

    
    , and purify via flash chromatography (Hexane/EtOAc 9:1) to isolate the solid derivative.
    
  • Crystal Growth (Slow Evaporation): Dissolve 50 mg of the purified solid in 2 mL of a 1:1 mixture of Hexane and Dichloromethane. Loosely cap the vial with a needle-punctured septum to allow slow solvent evaporation over 48-72 hours at 4°C.

  • XRD Data Collection: Mount a suitable single crystal on a diffractometer equipped with a Mo

    
     radiation source (
    
    
    
    Å). Causality: Mo
    
    
    is chosen over Cu
    
    
    to minimize absorption effects from the sulfur and bromine atoms, ensuring higher resolution.
  • Self-Validation Check: During structural refinement (using SHELXL), ensure the final

    
     factor is 
    
    
    
    and the goodness-of-fit (S) is near 1.0. An
    
    
    indicates twinning or solvent disorder, requiring recrystallization.

Workflow A 2-Bromo-4-(1,1-difluoroethyl) -1,3-thiazole B Pd-Catalyzed Derivatization A->B C Slow Evaporation (Hexane/DCM) B->C D Single-Crystal XRD (Mo Kα Source) C->D E Supramolecular Refinement (R1 < 0.05) D->E

Workflow for crystallographic derivatization and structural analysis.

Protocol 2: Comparative Microsomal Stability Assay (HLM)

Causality: To empirically prove the metabolic advantage of the


 group over the 

group, an in vitro Human Liver Microsome (HLM) assay is utilized to measure the rate of CYP450-mediated degradation.
  • Incubation Setup: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL HLM protein.

  • Compound Addition: Spike the test compounds (Product A and Alternative B) into separate incubation mixtures to a final concentration of 1

    
    M.
    
  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Sampling: At time points 0, 15, 30, 60, and 120 minutes, extract 50

    
    L aliquots and immediately quench by adding 150 
    
    
    
    L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
  • LC-MS/MS Analysis: Centrifuge the quenched samples at 14,000 rpm for 10 minutes and analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation Check: Run Verapamil concurrently as a positive control. If Verapamil does not show a rapid clearance (

    
     min), the HLM batch is inactive and the assay must be voided.
    

References

  • [4] 2-Bromo-4-phenyl-1,3-thiazole - Acta Crystallographica Section E: Structure Reports Online. Available at:[Link]

  • [3] 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids - RSC Advances. Available at:[Link]

  • [1] Recent Advances for the Direct Introduction of the CF2Me Moiety - Frontiers in Chemistry. Available at:[Link]

Sources

Validation

Comparative Reactivity Guide: 2-Bromo vs. 2-Chloro-4-(1,1-difluoroethyl)-1,3-thiazole

Topic: Comparative Reactivity of 2-bromo vs 2-chloro-4-(1,1-difluoroethyl)-1,3-thiazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Discovery Professionals Executive Summary In the opti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity of 2-bromo vs 2-chloro-4-(1,1-difluoroethyl)-1,3-thiazole Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Discovery Professionals

Executive Summary

In the optimization of bioactive scaffolds, the 4-(1,1-difluoroethyl)-1,3-thiazole core has emerged as a critical bioisostere for ethyl or isopropyl groups, offering improved metabolic stability and lipophilicity modulation.

When selecting the starting material for functionalizing the C2 position, researchers must choose between the 2-bromo and 2-chloro analogs. This guide objectively compares their performance across three primary reaction classes: Palladium-catalyzed cross-coupling , Nucleophilic Aromatic Substitution (


) , and Lithium-Halogen Exchange .

The Verdict:

  • Select the 2-Bromo analog for rapid library synthesis, mild cross-coupling conditions, and cryogenic lithium-halogen exchange. It is the "Discovery Route" preferred for speed and versatility.

  • Select the 2-Chloro analog for scale-up campaigns, cost-sensitive manufacturing, or when high thermal stability is required. It requires specialized ligands (e.g., Buchwald precatalysts) for efficient coupling but offers superior atom economy.

Electronic & Structural Analysis

The 1,1-difluoroethyl (


) group at the C4 position exerts a strong inductive electron-withdrawing effect (

), significantly altering the electronics of the thiazole ring compared to a standard 4-methylthiazole.
Feature2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole2-Chloro-4-(1,1-difluoroethyl)-1,3-thiazole
C-X Bond Energy ~68 kcal/mol (Weaker)~81 kcal/mol (Stronger)
C-X Bond Length ~1.86 Å~1.73 Å
Leaving Group Ability Excellent (Fast Oxidative Addition)Moderate (Slow Oxidative Addition)
Electrophilicity at C2 HighVery High (Due to Cl electronegativity)
Physical State (Typ.) Liquid / Low-melting SolidLiquid
CAS Number 1785556-59-3 (Ref)5198-76-5 (Analogous Ref)

Impact of


:  The fluorine atoms lower the LUMO energy of the thiazole ring, making the C2 position highly susceptible to nucleophilic attack. This levels the playing field for the chloro-analog in 

reactions, but the bromo-analog remains superior for metal-catalyzed processes.
Reactivity Profile 1: Metal-Catalyzed Cross-Coupling

The rate-determining step in Suzuki-Miyaura or Buchwald-Hartwig couplings for electron-deficient heterocycles is typically the oxidative addition of the C-X bond to the Pd(0) species.

Mechanism Comparison
  • 2-Bromo: Undergoes facile oxidative addition with standard catalysts (e.g.,

    
    , 
    
    
    
    ). Reaction completion is often achieved at 60–80°C.
  • 2-Chloro: The stronger C-Cl bond requires electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, RuPhos) to facilitate oxidative addition. Reactions typically require 80–100°C.

Caption: Kinetic differentiation occurs at the oxidative addition step. The 2-Br analog enters the cycle with significantly lower activation energy.

Reactivity Profile 2: Nucleophilic Aromatic Substitution ( )

While bromine is generally a better leaving group due to polarizability, the high electronegativity of chlorine at the C2 position can actually accelerate the initial nucleophilic attack (the addition step) by stabilizing the Meisenheimer-like transition state.

  • Reaction: Displacement with amines (e.g., morpholine, primary amines) or alkoxides.

  • Observation: The 2-Chloro derivative is often surprisingly effective and competitive with the 2-Bromo analog in

    
     reactions, especially when the ring is activated by the 
    
    
    
    group.
  • Recommendation: Use the 2-Chloro analog for

    
     to save costs, as the reactivity difference is marginal compared to cross-coupling.
    
Reactivity Profile 3: Lithium-Halogen Exchange

For generating the thiazolyl-lithium species (to react with aldehydes or ketones):

  • 2-Bromo: Reacts cleanly with n-BuLi at -78°C in THF. The exchange is faster than deprotonation.

  • 2-Chloro: Lithium-chlorine exchange is sluggish. Use of n-BuLi often leads to ortho-lithiation (deprotonation at C5) or ring fragmentation before exchange occurs.

  • Warning: Do not use the 2-Chloro analog for Li-Hal exchange unless using radical-anion promoters (e.g., LiDBB), which are not scalable.

Experimental Protocols
Protocol A: Suzuki Coupling (Preferred: 2-Bromo Analog)

Use this protocol for library synthesis and rapid SAR exploration.

Reagents:

  • 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole (1.0 equiv)

  • Aryl Boronic Acid (1.2 equiv)

  • 
     (5 mol%)
    
  • 
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane

Step-by-Step:

  • Charge: In a reaction vial, combine the thiazole bromide, boronic acid, and Pd catalyst.

  • Solvate: Add 1,4-dioxane (0.2 M concentration relative to thiazole).

  • Base: Add the aqueous

    
     solution.
    
  • Degas: Sparge with nitrogen for 2 minutes or seal and purge.

  • Heat: Stir at 80°C for 4–6 hours. (Monitor by LCMS).[1]

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B:

Displacement (Preferred: 2-Chloro Analog)

Use this protocol for introducing amine functionality economically.

Reagents:

  • 2-Chloro-4-(1,1-difluoroethyl)-1,3-thiazole (1.0 equiv)

  • Primary/Secondary Amine (1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (2.5 equiv)
    
  • Solvent: DMF or DMSO

Step-by-Step:

  • Dissolve: Dissolve the chloro-thiazole in DMF (0.5 M).

  • Add: Add the amine and the base.

  • Heat: Heat to 90–100°C for 12 hours.

    • Note: The

      
       group activates the ring, but the C-Cl bond still requires thermal energy to cleave.
      
  • Workup: Pour into ice water. If solid precipitates, filter. If oil, extract with

    
     (wash DMF out thoroughly with water).
    
Decision Matrix

Use the following logic flow to select the correct building block for your specific campaign.

Caption: Decision logic based on reaction type and scale. Green indicates the recommended path.

References
  • Beilstein J. Org. Chem. N-Propargylamines: versatile building blocks in the construction of thiazole cores. Beilstein-journals.org. [Link]

Sources

Comparative

Benchmarking 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole against non-fluorinated analogs

A Strategic Bioisostere for Medicinal Chemistry Optimization Executive Summary 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole represents a high-value fluorinated building block designed to address specific liabilities in dru...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Bioisostere for Medicinal Chemistry Optimization

Executive Summary

2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole represents a high-value fluorinated building block designed to address specific liabilities in drug discovery campaigns. By replacing the metabolically labile methylene unit of a standard ethyl group with a gem-difluoromethylene (


) moiety, this scaffold offers a precise solution for extending half-life (

) while modulating lipophilicity and basicity.

This guide benchmarks this fluorinated scaffold against its direct non-fluorinated analogs (Ethyl and Isopropyl variants), providing experimental logic, comparative data, and actionable synthetic protocols for its integration into lead optimization programs.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Analogs

The following table benchmarks the 1,1-difluoroethyl scaffold against its primary hydrocarbon analogs. The data synthesizes predicted physicochemical properties and established structure-activity relationship (SAR) principles.

Table 1: Physicochemical & ADME Benchmarking
FeatureDifluoroethyl Analog Ethyl Analog Isopropyl Analog
Structure 2-Bromo-4-(1,1-difluoroethyl)thiazole 2-Bromo-4-ethylthiazole 2-Bromo-4-isopropylthiazole
Formula



MW 228.05192.08206.10
LogP (Pred.) 2.8 – 3.3 2.3 – 2.52.7 – 2.9
pKa (Thiazole N) ~1.2 (Weak Base) ~2.5 (Moderate Base)~2.6 (Moderate Base)
Metabolic Liability Low (Blocked Benzylic Site)High (Benzylic Hydroxylation)High (Tertiary Hydroxylation)
Electronic Effect Electron Withdrawing (-I)Weak Electron Donating (+I)Electron Donating (+I)
Bioisostere For Carbonyl (

), Ether (

)
n-Propyl,

t-Butyl, Cyclopropyl
Expert Insight: The "Fluoro-Effect" on Basicity and Lipophilicity
  • Basicity Modulation: The

    
     group exerts a strong inductive electron-withdrawing effect (-I). This reduces the electron density on the thiazole nitrogen, lowering its pKa by approximately 1.0–1.5 units compared to the ethyl analog [1]. This is critical for reducing hERG liability, which often correlates with basic amine concentration.
    
  • Lipophilicity (

    
    ):  Contrary to simple intuition, the 1,1-difluoroethyl group is often more lipophilic than the ethyl group due to the low polarizability of the C-F bond, despite the local dipole. It serves as a "lipophilic spacer" that does not incur the metabolic penalty of a hydrocarbon chain.
    

Metabolic Stability & Mechanism

The primary driver for selecting the 1,1-difluoroethyl group is the blockade of CYP450-mediated oxidation.

Mechanism of Action

In the ethyl analog, the benzylic carbon (alpha to the aromatic ring) is electron-rich and prone to Hydrogen Atom Transfer (HAT) by the high-valent Iron-Oxo species of CYP450 enzymes. This leads to hydroxylation and subsequent dealkylation or clearance. Replacing the


-hydrogens with fluorine atoms (

BDE ~98 kcal/mol vs.

BDE ~116 kcal/mol) renders this position inert to oxidative attack [2].
Diagram: Metabolic Fate Comparison

The following diagram illustrates the divergent metabolic pathways of the ethyl vs. difluoroethyl scaffolds.

MetabolicFate Substrate_Ethyl Ethyl-Thiazole (Metabolically Labile) CYP450 CYP450 Enzyme (Liver Microsomes) Substrate_Ethyl->CYP450 Binding Substrate_Difluoro Difluoroethyl-Thiazole (Metabolically Stable) Substrate_Difluoro->CYP450 Binding Intermediate_Radical Benzylic Radical Intermediate CYP450->Intermediate_Radical H-Atom Abstraction Sustained Sustained Exposure (Improved PK) CYP450->Sustained Oxidation Blocked (C-F Bond Inert) Metabolite_OH Hydroxy-Metabolite (High Clearance) Intermediate_Radical->Metabolite_OH Oxygen Rebound Excretion Rapid Excretion / Loss of Potency Metabolite_OH->Excretion

Caption: Comparative metabolic fate. The difluoroethyl group prevents the initial H-atom abstraction step required for oxidative clearance.

Synthetic Protocols

Protocol A: De Novo Synthesis of the Building Block

This protocol utilizes a modified Hantzsch Thiazole Synthesis followed by a Sandmeyer-type transformation. This route is preferred for its scalability and use of stable precursors.[1]

Prerequisites:

  • Precursor: 3-Bromo-3,3-difluoro-2-butanone (Commercially available or synthesized via bromination of 3,3-difluoro-2-butanone).

  • Reagents: Thiourea, Ethanol,

    
    , t-Butyl Nitrite (
    
    
    
    ), Acetonitrile.

Step-by-Step Workflow:

  • Cyclization (Hantzsch):

    • Dissolve 3-Bromo-3,3-difluoro-2-butanone (1.0 eq) in Ethanol (0.5 M).

    • Add Thiourea (1.1 eq) and reflux for 4–6 hours.

    • Observation: The solution will turn yellow/orange. TLC should show consumption of the ketone.

    • Workup: Cool to RT, concentrate, neutralize with sat.

      
      , and extract with EtOAc.
      
    • Product: 2-Amino-4-(1,1-difluoroethyl)thiazole.

  • Bromination (Sandmeyer):

    • Suspend

      
       (1.5 eq) in anhydrous Acetonitrile (0.2 M) at 0°C.
      
    • Add

      
       (1.5 eq) dropwise.
      
    • Add the 2-Amino-thiazole intermediate (1.0 eq) portion-wise.

    • Critical Control: Maintain temperature < 5°C to prevent diazonium decomposition.

    • Stir at RT for 2 hours, then heat to 60°C for 1 hour to ensure completion.

    • Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

Protocol B: Suzuki-Miyaura Coupling Application

The 2-bromo handle is highly reactive. The electron-poor nature of the thiazole (enhanced by the


 group) facilitates oxidative addition, making this an excellent partner for aryl boronic acids.

Standardized Coupling Conditions:

  • Substrate: 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole (1.0 eq).

  • Partner: Aryl-Boronic Acid (1.2 eq).

  • Catalyst:

    
     (5 mol%).
    
  • Base:

    
     (2.0 M aq, 3.0 eq).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions: 90°C, 4–12 hours under

    
    .
    

Structural & SAR Logic Diagram

The following diagram details the Structure-Activity Relationship (SAR) logic for deploying this scaffold in a drug molecule.

SAR_Logic Core 2-Bromo-4-(1,1-difluoroethyl)thiazole Zone_Br C2-Position (Bromine) Synthetic Handle Core->Zone_Br Zone_N Thiazole Nitrogen Hydrogen Bond Acceptor Core->Zone_N Zone_CF2 C4-Difluoroethyl Group Bioisosteric Modulator Core->Zone_CF2 Effect_Coupling Enables Suzuki/Buchwald Coupling to Core Scaffold Zone_Br->Effect_Coupling Effect_Basicity Reduced Basicity (pKa ~1.2) Lowers hERG Risk Zone_N->Effect_Basicity Effect_Metabolism Blocks Metabolic Hotspot Increases t1/2 Zone_CF2->Effect_Metabolism Effect_Conf Alters Conformation via Dipole & Sterics Zone_CF2->Effect_Conf

Caption: SAR Logic Map. Breakdown of how each structural component contributes to the overall pharmacological profile.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Hu, J., et al. (2019).[2] 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. ResearchGate. Link

  • Hantzsch, A. (1887).[1] Ueber die Synthese des Thiazols und seiner Derivate. Berichte der deutschen chemischen Gesellschaft. Link

  • BenchChem Protocols . (2025). Application Notes and Protocols for Hantzsch Thiazole Synthesis. Link

  • PubChem . (2025). Compound Summary: 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole. Link

Sources

Validation

Elemental Analysis of Fluorinated Thiazole Compounds: A Comparative Guide to Overcoming C-F and S/N Interferences

Target Audience: Researchers, scientists, and drug development professionals. As a Senior Application Scientist, I frequently encounter the analytical bottlenecks introduced by highly functionalized heterocycles. Fluorin...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter the analytical bottlenecks introduced by highly functionalized heterocycles. Fluorinated thiazole compounds—critical scaffolds in modern pharmaceuticals and agrochemicals—present a unique "perfect storm" for elemental analysis. The combination of exceptionally strong carbon-fluorine (C-F) bonds with the sulfur and nitrogen atoms of the thiazole ring routinely causes standard combustion analyzers to fail, yielding skewed stoichiometric data.

This guide objectively compares analytical methodologies, explains the mechanistic causality behind these interferences, and provides self-validating experimental protocols to ensure absolute data integrity.

The Analytical Dilemma: Mechanistic Causality of Interferences

To accurately quantify the elemental composition (C, H, N, S, F) of a fluorinated thiazole, the sample must undergo complete mineralization. However, standard CHNS analyzers operate under conditions that are insufficient for these specific molecules due to three primary mechanistic failures:

  • Incomplete C-F Bond Cleavage: The C-F bond is one of the strongest in organic chemistry (~485 kJ/mol). During standard flash combustion, highly fluorinated compounds resist complete oxidation. Instead of forming CO₂, the molecule fractures into CF₂ fragments. Because CF₂ has a similar thermal conductivity and chromatographic retention time to N₂, it passes through the reduction column and is detected as nitrogen. This results in 1[1].

  • Quartz Tube Degradation: If fluorine is successfully mineralized into hydrogen fluoride (HF) gas, the HF aggressively attacks the quartz (SiO₂) combustion tube. This reaction produces volatile silicon tetrafluoride (SiF₄), which can co-elute with CO₂ or poison the reduction catalysts, further skewing carbon quantification[1].

  • Sulfur-Fluorine Interplay: The thiazole ring contributes sulfur, which oxidizes to SO₂ and SO₃. If not properly managed by specific catalytic oxidizers (like WO₃), SO₃ can condense and trap water, while the simultaneous presence of halogens can deactivate standard copper reduction beds[2].

G cluster_0 Unoptimized Pathway cluster_1 Optimized Pathway (MgO Additive) A Fluorinated Thiazole (C, H, N, S, F) B Flash Combustion (1000°C, O2) A->B C1 Incomplete Oxidation B->C1 D1 Catalytic Oxidation B->D1 C2 CF2 Fragments C1->C2 C4 HF + Quartz -> SiF4 C1->C4 C3 False High N / Low C C2->C3 D2 F trapped as MgF2 D1->D2 D3 Accurate CO2, N2, SO2 D1->D3

Fig 1. Combustion pathways of fluorinated thiazoles comparing unoptimized vs. optimized conditions.

Comparative Evaluation of Analytical Configurations

To overcome these interferences, laboratories must choose between heavily modified CHNS configurations or orthogonal techniques like Combustion Ion Chromatography (CIC). The table below summarizes the performance of these approaches.

Analytical ConfigurationTarget ElementsC-F Cleavage EfficiencyS/N & F Interference ManagementData Accuracy (Relative Error)
Conventional CHNS C, H, N, SPoor (Yields CF₂ fragments)None (F attacks quartz; S skews data)> 5.0% error for C and N
Optimized CHNS (MgO/V₂O₅)C, H, N, SHigh (Exothermic boost via V₂O₅)MgO traps F; Ag₂WO₄ manages S< 0.3% error for C, H, N, S
Combustion Ion Chromatography (CIC) Total F, SExcellent (Pyrohydrolysis)H₂O₂ absorption separates S from F< 2.0% error for Total F

Self-Validating Experimental Protocols

A robust analytical workflow must be self-validating. Below are the optimized, step-by-step methodologies for extracting accurate elemental data from fluorinated thiazoles.

Protocol 1: Optimized CHNS Analysis for C, H, N, S Determination

This protocol utilizes chemical additives to force complete combustion while simultaneously scrubbing corrosive byproducts[2].

  • Step 1: System Validation & Calibration

    • Action: Run BBOT (2,5-bis(5-tert-butyl-benzoxazol-2-yl)thiophene) to calibrate the CHNS response factors. Following this, run a known3[3].

    • Causality: BBOT establishes the baseline for sulfur and nitrogen detection. The fluorinated standard acts as a system suitability test; if the nitrogen reading artificially spikes, it indicates that the halogen scrubber is exhausted and CF₂ fragments are reaching the thermal conductivity detector (TCD).

  • Step 2: Sample Preparation

    • Action: Weigh 1–2 mg of the fluorinated thiazole into a tin capsule. Add ~1 mg of Vanadium Pentoxide (V₂O₅) directly to the sample.

    • Causality: V₂O₅ acts as a potent oxygen donor and combustion promoter. It ensures that the localized exothermic reaction of the tin capsule achieves the extreme temperatures (>1800°C) required to fully cleave the highly stable C-F bonds.

  • Step 3: Flash Combustion & Scrubbing

    • Action: Drop the capsule into a 1000°C quartz furnace under an O₂ burst. Ensure the combustion tube is packed with an extended layer of Magnesium Oxide (MgO) and Silver Tungstate on Zirconium Oxide (Ag₂WO₄/ZrO₂)[2].

    • Causality: The MgO layer acts as a critical fluorine scavenger, trapping volatile HF as stable, solid MgF₂. This prevents HF from attacking the quartz tube to form SiF₄. Concurrently, the Ag₂WO₄ manages the high sulfur content from the thiazole ring, ensuring SO₂ is properly routed without poisoning the downstream copper reduction catalyst[1][2].

Protocol 2: Combustion Ion Chromatography (CIC) for Total Organofluorine

When the exact mass fraction of fluorine is required, CHNS analyzers are insufficient. CIC is the gold standard for 4[4].

  • Step 1: System Validation & Calibration

    • Action: Analyze a blank, followed by an inorganic fluoride standard (KF) and a recalcitrant organic fluorine standard (e.g., PFOS)[5].

    • Causality: Comparing the recovery of KF (easy to mineralize) against PFOS (hard to mineralize) validates both the chromatographic resolution and the 5 of the furnace[5].

  • Step 2: Pyrohydrolytic Combustion

    • Action: Place 1–5 mg of the sample in a ceramic boat and introduce it into a furnace at 1050°C under an Ar/O₂ stream saturated with water vapor.

    • Causality: Water vapor is mechanistically essential; it provides the hydrogen atoms required to convert fluorine radicals into HF gas via hydrodefluorination, preventing the formation of insoluble fluorocarbons[5].

  • Step 3: Gas Absorption & Oxidation

    • Action: Route the effluent gas into an absorption tube containing a dilute Hydrogen Peroxide (H₂O₂) solution.

    • Causality: Thiazoles produce significant SO₂ and SO₃ during combustion. H₂O₂ oxidizes all sulfur species to sulfate (SO₄²⁻). This prevents the sulfite (SO₃²⁻) peak from chromatographically overlapping with the fluoride (F⁻) peak during the subsequent Ion Chromatography step, ensuring accurate F quantification.

CIC S1 Sample Prep S2 Pyrohydrolysis (1050°C) S1->S2 O2/Ar S3 Gas Absorption (H2O2) S2->S3 HF Gas S4 Ion Chromatography S3->S4 F- (aq) S5 Conductivity Detection S4->S5 Quantify

Fig 2. Combustion Ion Chromatography (CIC) workflow for total fluorine quantification.

References

  • [1] CHN determination of highly fluorinated organic compounds. Scientist Live. URL:

  • [2] Fadeeva, V. P., et al. Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry (ResearchGate). URL:

  • [3] AN42306 - Elemental Analysis: CHNS/O characterization of pharmaceutical products by the Thermo Scientific FlashSmart EA. Thermo Fisher Scientific. URL:

  • [4] CHNOS analysis of organic materials. Measurlabs. URL:

  • [5] Comprehensive Evaluation of the Analytical Efficiency of Combustion Ion Chromatography for Per- and Polyfluoroalkyl Substances in Biological and Environmental Matrices. ACS Publications. URL:

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole

This document provides essential procedural guidance for the safe and compliant disposal of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole. Developed for researchers, scientists, and drug development professionals, this guid...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole. Developed for researchers, scientists, and drug development professionals, this guide synthesizes established safety protocols and regulatory requirements to ensure the protection of laboratory personnel and the environment.

Hazard Assessment and Immediate Safety Protocols

Due to its chemical structure, 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole must be treated as a hazardous substance. Brominated and fluorinated organic compounds often exhibit toxicological properties and require careful handling to minimize exposure risks.[5][6]

Assumed Hazards:

  • Toxicity: Potential for acute toxicity upon ingestion, inhalation, or skin contact. May cause significant skin and eye irritation or damage.

  • Respiratory Irritation: Vapors or aerosols may cause respiratory tract irritation.

  • Environmental Hazards: As a halogenated organic compound, it is presumed to be harmful to aquatic life and must be prevented from entering drains or waterways.[1]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole in any form (neat, in solution, or as waste):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles and a face shield.Protects against splashes that can cause serious eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation or absorption of the chemical.[7][8]
Body Protection Laboratory coat and closed-toe shoes.Protects skin and personal clothing from contamination.[2][9]
Respiratory Protection Use in a certified chemical fume hood.Prevents inhalation of potentially harmful vapors or aerosols.[9][10]

Step-by-Step Disposal Procedure

The guiding principle for the disposal of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole is waste segregation. As a halogenated organic compound, it must not be mixed with non-halogenated organic or general chemical waste.[2][10]

Waste Collection and Segregation
  • Designate a Waste Container: Obtain a dedicated hazardous waste container specifically for "Halogenated Organic Waste."[1][10] The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure screw-top cap.

  • Collect Waste:

    • Liquid Waste: Carefully transfer any solutions containing 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole into the designated container using a funnel.

    • Solid Waste: Collect any solid residues, contaminated weigh boats, or filter paper in a separate, clearly labeled sealed bag or container designated for "Halogenated Organic Solid Waste."[2]

    • Contaminated Labware: Disposable items (e.g., pipette tips, gloves) that are contaminated must be placed in the solid halogenated waste stream.

  • Container Management: Keep the waste container securely closed when not in use.[1] Store it in a designated and well-ventilated satellite accumulation area away from incompatible materials.[11]

Labeling of Hazardous Waste

Proper labeling is a critical compliance step.[6] The waste container must be clearly labeled with the following information:

  • The words "Hazardous Waste "

  • The full chemical name: "2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole "

  • An indication of the hazards (e.g., "Toxic," "Irritant")

  • The date when waste was first added to the container

Arranging for Final Disposal
  • Contact EHS: Notify your institution's EHS department or equivalent safety office to schedule a pickup for the hazardous waste.

  • Documentation: Complete any required waste manifest forms provided by your institution or the waste disposal contractor.

  • Licensed Disposal: The final disposal of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole must be carried out by a licensed hazardous waste management company. The typical disposal method for such compounds is high-temperature incineration.[12]

Emergency Procedures: Spill and Exposure Management

Accidents require immediate and appropriate action to mitigate harm.

Spill Cleanup Protocol
  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.[11]

  • Ventilate: Ensure the area is well-ventilated, and if the spill is significant, restrict access.[1]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the liquid.[1][11] Do not use combustible materials like paper towels for the initial absorption.

  • Cleanup:

    • Wearing the appropriate PPE, carefully collect the absorbent material and place it into a sealed, labeled container for disposal as halogenated solid waste.

    • Decontaminate the spill area with a soap and water solution.[1]

    • Collect all cleanup materials (gloves, wipes, etc.) and dispose of them as hazardous waste.[1]

  • Reporting: Report the incident to your laboratory supervisor and EHS department in accordance with your institution's policies.[1]

First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[13]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole.

G cluster_prep Preparation & Handling cluster_waste Waste Generation & Segregation cluster_disposal Disposal & Compliance A Wear Full PPE (Goggles, Gloves, Lab Coat) C Generate Waste (Liquid or Solid) A->C B Work in a Chemical Fume Hood B->C D Segregate into Dedicated 'Halogenated Organic Waste' Container C->D E Securely Cap and Label Container with 'Hazardous Waste' and Chemical Name D->E F Store in Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Disposal by Licensed Hazardous Waste Vendor G->H

Caption: Disposal workflow for 2-Bromo-4-(1,1-difluoroethyl)-1,3-thiazole.

References

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

  • Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazard Summary Identification. Retrieved from [Link]

  • MDPI. (2023). Removal of Bromine from Polymer Blends.... Retrieved from [Link]

  • eCFR. (2000). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds.... Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1200 - Hazard Communication. Retrieved from [Link]

  • ResearchGate. (2025). Simultaneous removal of brominated and chlorinated species.... Retrieved from [Link]

  • Capot Chemical. (2025). MSDS of 2-Bromo-4,6-difluorobenzo[d]thiazole. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste: Guidelines and Regulations, Federal Register Notice. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • Environment, Health & Safety - University of California, Berkeley. (n.d.). Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. Retrieved from [Link]

  • American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals.... Retrieved from [Link]

  • HSC Chemistry & Physics. (n.d.). Safe Handing & Disposal of Organic Substances. Retrieved from [Link]

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